Ac5GalNTGc epimer
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H25NO11S |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-acetylsulfanylacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H25NO11S/c1-8(20)26-6-13-16(27-9(2)21)17(28-10(3)22)15(18(30-13)29-11(4)23)19-14(25)7-31-12(5)24/h13,15-18H,6-7H2,1-5H3,(H,19,25)/t13-,15-,16+,17-,18?/m1/s1 |
InChI-Schlüssel |
QIAVTYOXBOYXHI-SRKZOOFXSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CSC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CSC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ac5GalNTGc and Its Epimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Ac5GalNTGc, a potent inhibitor of mucin-type O-glycan biosynthesis, and its C-4 epimer, Ac5GlcNTGc. Ac5GalNTGc serves as a critical tool for studying the roles of O-glycans in various biological processes, including inflammation and cancer metastasis. This document details the metabolic pathway of these compounds, their inhibitory effects on glycosylation, and the resulting cellular consequences. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms.
Introduction
Mucin-type O-linked glycosylation is a fundamental post-translational modification where N-acetylgalactosamine (GalNAc) is attached to serine or threonine residues of proteins. This process is initiated by a family of polypeptide GalNAc-transferases (ppGalNAcTs) and is crucial for a myriad of biological functions, including cell adhesion, signaling, and immune responses. Dysregulation of O-glycosylation is implicated in various diseases, making the development of specific inhibitors essential for both basic research and therapeutic applications.
Ac5GalNTGc (peracetylated N-thioglycolyl-D-galactosamine) is a synthetic, cell-permeable GalNAc analog that has emerged as a powerful inhibitor of O-glycan biosynthesis[1][2]. Its peracetylated form enhances its entry into cells, where it is subsequently processed and interferes with the glycosylation machinery. In contrast, its C-4 epimer, Ac5GlcNTGc (per-acetylated GlcNTGc), exhibits distinct effects, highlighting the stereospecificity of the cellular glycosylation pathways. This guide will delve into the precise mechanisms by which these compounds exert their effects.
Mechanism of Action of Ac5GalNTGc
The primary mechanism of action of Ac5GalNTGc is the truncation of O-glycan biosynthesis at the initial GalNAcα1-Ser/Thr stage, also known as the Tn-antigen[2]. This inhibition prevents the subsequent elongation of O-glycan chains, leading to a global reduction in complex O-glycans on the cell surface.
Cellular Uptake and Metabolic Processing
Ac5GalNTGc is designed for efficient cellular uptake due to its peracetylated nature, which increases its lipophilicity. Once inside the cell, cytosolic esterases remove the acetyl groups, converting Ac5GalNTGc into its active form, GalNTGc. This deacetylated analog then enters the hexosamine salvage pathway. It is converted into a UDP-sugar donor, likely UDP-GalNTGc, and transported into the Golgi apparatus, the primary site of glycosylation.
dot
Caption: Cellular uptake and metabolic activation of Ac5GalNTGc.
Inhibition of O-Glycan Elongation
Within the Golgi, UDP-GalNTGc acts as a metabolic inhibitor. While the precise molecular interactions are still under investigation, it is proposed that UDP-GalNTGc interferes with the activity of key glycosyltransferases responsible for elongating the O-glycan chains beyond the Tn-antigen. Specifically, it has been shown to reduce the activity of Core 1 β1,3-galactosyltransferase (C1GalT1), the enzyme that synthesizes the Core 1 structure (T-antigen) by adding a galactose residue to the Tn-antigen. This leads to an accumulation of truncated O-glycans, primarily the Tn-antigen, on the cell surface. This increased exposure of the Tn-antigen is evidenced by a significant increase in binding of the Vicia villosa agglutinin (VVA) lectin, which specifically recognizes this structure[2].
The inhibitory effect of Ac5GalNTGc is quite specific to O-glycans, with minimal impact on N-glycan and glycosphingolipid biosynthesis[2].
dot
Caption: Inhibition of O-glycan elongation by Ac5GalNTGc in the Golgi.
The C-4 Epimer: Ac5GlcNTGc
The C-4 epimer of Ac5GalNTGc, Ac5GlcNTGc, serves as a crucial control in studies of O-glycosylation. Unlike Ac5GalNTGc, Ac5GlcNTGc does not significantly inhibit the elongation of O-glycans[3]. This suggests that the enzymes in the O-glycosylation pathway are highly specific for the galacto- configuration at the C-4 position of the sugar. While Ac5GlcNTGc also enters the cell and is deacetylated, its downstream metabolic products do not effectively interfere with the glycosyltransferases involved in O-glycan extension[3]. This differential activity underscores the specificity of Ac5GalNTGc's inhibitory mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Ac5GalNTGc.
| Parameter | Cell Line/Model | Concentration of Ac5GalNTGc | Effect | Reference |
| O-glycan Elongation Inhibition | HL-60 promyelocytes | 50-80 µM | 30-60% prevention of O-glycan elaboration beyond the Tn-antigen | [2] |
| sLeX Expression | HL-60 cells | 50 µM | 50-80% reduction in sialyl-Lewis-X expression | [2] |
| VVA Lectin Binding | Leukocytes, breast and prostate cancer cells | 50-80 µM | ~10-fold increase | [2][4] |
| Leukocyte Rolling on P-selectin | HL-60 cells | 80 µM | Significant reduction | [1] |
| Leukocyte Rolling on L-selectin | HL-60 cells | 80 µM | Significant reduction | [1] |
| P-selectin Dependent Leukocyte-Platelet Adhesion | HL-60 cells | 80 µM | 40-50% reduction | |
| PSGL-1 Apparent Molecular Mass | HL-60 cells | 80 µM | 15% reduction (from 125 to 105 kDa) | |
| Neutrophil Infiltration in vivo | Mouse model of peritonitis | 100 mg/kg | ~60% reduction | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment with Ac5GalNTGc
-
Cell Lines: HL-60 (human promyelocytic leukemia) cells are commonly used for their expression of sialyl-Lewis-X and P-selectin glycoprotein ligand-1 (PSGL-1).
-
Culture Conditions: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of Ac5GalNTGc in DMSO. Add Ac5GalNTGc to the cell culture medium to a final concentration of 50-80 µM. A vehicle control (DMSO only) should be run in parallel. Incubate the cells for 40-48 hours.
Flow Cytometry for Cell Surface Glycan Analysis
-
Cell Preparation: After treatment, harvest the cells by centrifugation and wash twice with cold PBS containing 1% BSA.
-
Lectin/Antibody Staining: Resuspend the cells in PBS with 1% BSA. For detecting Tn-antigen, incubate with FITC-conjugated Vicia villosa agglutinin (VVA) at a predetermined optimal concentration for 30 minutes on ice in the dark. For sialyl-Lewis-X detection, use a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the live cell population based on forward and side scatter. Analyze the mean fluorescence intensity (MFI) of the stained cells.
dot
Caption: Experimental workflow for flow cytometry analysis of cell surface glycans.
Western Blot for Glycoprotein Analysis
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the glycoprotein of interest (e.g., anti-PSGL-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mass Spectrometry for O-Glycan Profiling
-
Glycoprotein Immunoprecipitation: Lyse treated cells and immunoprecipitate the glycoprotein of interest (e.g., PSGL-1) using a specific antibody conjugated to beads.
-
O-Glycan Release: Release the O-glycans from the immunoprecipitated protein by reductive β-elimination.
-
Permethylation: Permethylate the released O-glycans to improve their stability and ionization efficiency.
-
MALDI-TOF MS Analysis: Mix the permethylated glycans with a suitable matrix (e.g., DHB) and spot onto a MALDI target plate. Analyze the samples using a MALDI-TOF mass spectrometer in reflectron positive ion mode.
-
Data Analysis: Identify the O-glycan structures based on their mass-to-charge ratio (m/z) and comparison to glycan databases.
In Vivo Model of Thioglycollate-Induced Peritonitis
-
Animal Model: Use C57BL/6 mice.
-
Treatment: Administer Ac5GalNTGc (e.g., 100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 4 days).
-
Induction of Peritonitis: On the final day of treatment, induce peritonitis by i.p. injection of 3% thioglycollate.
-
Peritoneal Lavage: After a set time (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by lavage with cold PBS.
-
Cell Counting and Analysis: Count the total number of recruited cells. Use flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils) to determine the differential cell counts.
Conclusion
Ac5GalNTGc is a potent and specific inhibitor of mucin-type O-glycan biosynthesis, acting through its metabolic conversion to a UDP-sugar analog that interferes with glycosyltransferase activity in the Golgi apparatus. Its C-4 epimer, Ac5GlcNTGc, lacks this inhibitory activity, highlighting the specificity of the enzymatic machinery. The ability of Ac5GalNTGc to truncate O-glycans and thereby modulate cell surface glycan presentation has made it an invaluable tool for elucidating the roles of O-glycans in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize Ac5GalNTGc in their studies of O-glycan biology and for the potential development of novel therapeutics targeting glycosylation pathways.
References
The Cellular Journey of Ac5GalNTGc: A Technical Guide to its Uptake and Metabolic Impact
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular uptake and metabolic fate of Ac5GalNTGc (peracetylated N-thioglycolyl-D-galactosamine), a potent inhibitor of mucin-type O-glycosylation. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for researchers in glycobiology, drug discovery, and related fields.
Introduction: A Potent Modulator of O-Glycosylation
Ac5GalNTGc is a chemically modified, peracetylated galactosamine analog that leverages the cell's own metabolic pathways to selectively inhibit the biosynthesis of mucin-type O-glycans.[1][2][3] Its peracetylated nature enhances cell permeability, allowing it to efficiently enter cells and exert its biological effects.[1] Once inside, it is metabolically processed and acts as a terminator of O-glycan chain elongation, providing a powerful tool for studying the roles of O-glycans in various biological processes, including cell adhesion, inflammation, and cancer biology.[1][4][5]
Cellular Uptake and Activation
The journey of Ac5GalNTGc begins with its transport across the plasma membrane, a process facilitated by its acetyl groups which increase its lipophilicity. Once in the cytosol, cellular esterases remove the acetyl groups.[1] The deacetylated molecule then enters the GalNAc (N-acetyl-D-galactosamine) salvage pathway.[2][3] In the cytosol, it is activated and subsequently transported into the Golgi apparatus, the primary site of glycosylation.[1]
Metabolic Fate and Mechanism of Action
The primary metabolic fate of Ac5GalNTGc is to act as a metabolic inhibitor.[1] While a minor fraction of the analog is incorporated into cellular glycoconjugates, its main function is to truncate O-glycan biosynthesis.[1] In the Golgi, the activated Ac5GalNTGc analog is recognized by polypeptide GalNAc-transferases (ppGalNAcTs) and added to serine or threonine residues on nascent proteins, forming a "Tn-antigen" analog.[6] However, this modified monosaccharide cannot serve as a substrate for Core 1 β1,3-galactosyltransferase (C1GalT1), the enzyme responsible for the next step in O-glycan elongation.[6] This effectively halts the extension of the O-glycan chain at that site.[1][6][7]
This inhibitory action leads to an accumulation of truncated O-glycans (Tn-antigen) on the cell surface, which can be detected by an increased binding of lectins such as Vicia villosa agglutinin (VVA).[1] Conversely, it leads to a significant reduction in more complex, elaborated O-glycan structures like the sialyl Lewis-X (sLeX) antigen, a critical ligand for selectin-mediated cell adhesion.[1][4] Notably, Ac5GalNTGc has minimal effects on N-glycan and glycosphingolipid biosynthesis and does not significantly alter the overall cellular pool of nucleotide sugars.[1]
Quantitative Data Summary
The biological activity of Ac5GalNTGc has been quantified across various cell types and experimental systems. The following tables summarize key findings from published literature.
Table 1: In Vitro Efficacy of Ac5GalNTGc
| Parameter | Cell Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| O-Glycan Elaboration | HL-60 promyelocytes | 50-80 µM | 30-60% inhibition beyond Tn-antigen | [1][7][8] |
| sLeX Expression | HL-60 promyelocytes | 50 µM | 50-80% reduction | [1][4] |
| VVA-Lectin Binding | Leukocytes, Breast & Prostate Cancer Cells | 50-80 µM | ~10-fold increase | [1] |
| L-/P-selectin Rolling | HL-60 promyelocytes | 80 µM | 50-80% reduction | [4][7] |
| P-selectin Adhesion | Leukocytes/Platelets | 80 µM | 40-50% reduction | [1] |
| PSGL-1 Molecular Mass | HL-60 promyelocytes | 80 µM | 15% reduction (125 to 105 kDa) |[1] |
Table 2: In Vivo Efficacy of Ac5GalNTGc
| Parameter | Animal Model | Dosage | Effect | Reference |
|---|
| Neutrophil Infiltration | Mouse (Acute Peritonitis) | 100 mg/kg/day | ~60% reduction |[1][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the core experimental protocols used to study the effects of Ac5GalNTGc.
Cell Culture and Treatment
-
Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T-cell leukemia), and various breast and prostate cancer cell lines are commonly used.[1][2]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Ac5GalNTGc Treatment: A stock solution of Ac5GalNTGc is prepared in DMSO. Cells are treated with a final concentration of 50-80 µM Ac5GalNTGc for 16-48 hours.[4][6] A vehicle control (DMSO) is run in parallel.
Analysis of Cell Surface Glycosylation by Flow Cytometry
This protocol is used to quantify changes in specific glycan epitopes on the cell surface.
-
Cell Preparation: After treatment, harvest 1-5 x 10^5 cells per sample. Wash twice with cold FACS buffer (e.g., PBS with 1% BSA).
-
Lectin/Antibody Staining: Resuspend cells in FACS buffer containing a fluorescently-conjugated lectin (e.g., FITC-VVA to detect Tn-antigen) or a primary antibody against a glycan epitope (e.g., HECA-452 for sLeX). Incubate for 30-60 minutes on ice in the dark.
-
Secondary Staining (if applicable): If using an unconjugated primary antibody, wash cells and then incubate with a fluorescently-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Data Acquisition: Wash cells twice more with FACS buffer and resuspend in a suitable volume for analysis. Acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and analyze the mean fluorescence intensity (MFI) to quantify changes in glycan expression between treated and control samples.
O-Glycan Analysis by MALDI-TOF Mass Spectrometry
This method provides detailed structural information on the glycan profiles.
-
Glycan Release: Isolate total glycoproteins from cell lysates. Release O-glycans chemically via reductive β-elimination using sodium borohydride in a sodium hydroxide solution.
-
Purification: Purify the released O-glycan alditols using a C18 Sep-Pak cartridge.
-
Permethylation: Chemically derivatize the glycans by permethylation (e.g., using iodomethane and NaOH) to improve ionization efficiency and stabilize sialic acids.[1]
-
Sample Preparation for MALDI: Co-crystallize the permethylated glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target plate.
-
MS Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Interpretation: Assign putative glycan structures based on the observed mass-to-charge (m/z) values, knowledge of biosynthetic pathways, and comparison between treated and control samples.
Analysis of Cellular Nucleotide Sugars by LC-MS/MS
This protocol determines if the inhibitor alters the pools of donor substrates for glycosylation.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract nucleotide sugars from a known number of cells using a cold solvent, typically an acetonitrile/methanol/water mixture.
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography, often with a porous graphitic carbon or HILIC column, which are well-suited for retaining and separating these polar molecules.[2][4]
-
Mass Spectrometry Detection: Detect and quantify the eluting nucleotide sugars using a tandem mass spectrometer (MS/MS) operating in negative ion mode with multiple reaction monitoring (MRM) for high specificity and sensitivity.
-
Quantification: Calculate the concentration of each nucleotide sugar by comparing its peak area to that of a known amount of an internal standard and normalizing to the initial cell number or protein content.
Conclusion
Ac5GalNTGc serves as a highly effective and specific inhibitor of mucin-type O-glycosylation. Its mechanism of action, initiated by cellular uptake and metabolic activation, results in the truncation of O-glycan chains, profoundly affecting cell surface architecture and function. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of O-glycans in health and disease. For researchers and drug development professionals, Ac5GalNTGc represents a critical tool for dissecting complex biological systems and exploring new therapeutic avenues targeting glycosylation pathways.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. selectscience.net [selectscience.net]
- 8. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Foundational Differences Between Ac5GalNTGc and its C-4 Epimer Ac5GlcNTGc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational differences between two structurally related monosaccharide analogs: the potent O-glycan inhibitor Ac5GalNTGc and its C-4 epimer, Ac5GlcNTGc. A single change in stereochemistry at the C-4 position dramatically alters their biological activity, creating a powerful tool for glycobiology research and a clear example of structure-function relationships in metabolic glycoengineering.
Introduction: The Significance of a Single Epimeric Change
N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) are fundamental building blocks for a vast array of complex glycans that mediate critical biological processes, from cell-cell recognition to immune signaling. The only difference between them is the orientation of the hydroxyl group at the fourth carbon position (C-4). This subtle distinction, known as epimerization, dictates their entry into distinct downstream glycosylation pathways, leading to profoundly different biological roles.
Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted GalNAc analog, has emerged as a potent and specific inhibitor of mucin-type O-glycosylation.[1][2][3] It functions by entering the GalNAc salvage pathway and acting as a chain-terminating substrate, preventing the elongation of O-glycans beyond the initial GalNAc-Ser/Thr (Tn antigen) stage.[4][5] In stark contrast, its C-4 epimer, Ac5GlcNTGc, which is based on the GlcNAc scaffold, does not exhibit this inhibitory effect on O-glycosylation.[6][7] This guide will dissect the structural, metabolic, and functional basis for this dramatic divergence in activity.
Structural and Metabolic Divergence
The foundational difference between Ac5GalNTGc and Ac5GlcNTGc lies in their core structures, which are recognized by different metabolic pathways once inside the cell. Peracetylation renders both molecules cell-permeable, allowing them to bypass sugar transporters and enter the cytoplasm. Once inside, cellular esterases remove the acetyl groups, revealing the core monosaccharide analogs.
It is at this stage that their fates diverge:
-
GalNTGc (from Ac5GalNTGc): Enters the GalNAc salvage pathway, where it is converted into UDP-GalNTGc. This analog is then recognized by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), the enzymes that initiate mucin-type O-glycosylation by attaching the sugar to serine or threonine residues on proteins.[8] However, the modified sugar acts as a poor substrate for downstream elongating enzymes, such as Core 1 β1,3-galactosyltransferase (C1GalT1), leading to the truncation of O-glycans.
-
GlcNTGc (from Ac5GlcNTGc): Enters the GlcNAc salvage pathway, leading to the formation of UDP-GlcNTGc. This nucleotide sugar analog is a substrate for pathways involving GlcNAc, such as the synthesis of N-glycans or O-GlcNAcylation, but it does not effectively enter the O-GalNAc initiation pathway.
The key enzymatic control point for the interconversion of the natural nucleotide sugars UDP-GlcNAc and UDP-GalNAc is the enzyme UDP-galactose 4'-epimerase (GALE) .[9][10] This enzyme reversibly catalyzes the epimerization at the C-4 position, maintaining a cellular pool of both building blocks.[11][12] The introduction of the synthetic analogs effectively bypasses this interconversion, forcing them down separate metabolic routes dictated by their inherent C-4 stereochemistry.
Comparative Biological Activity and Data
The divergent metabolic processing of these epimers leads to a stark contrast in their biological effects. Ac5GalNTGc is a potent inhibitor of the elongation of mucin-type O-glycans, while Ac5GlcNTGc shows no such activity.[6][7] The primary mechanism of Ac5GalNTGc is the truncation of O-glycans at the Tn-antigen stage, which can be quantitatively measured by observing an increase in binding of the lectin Vicia villosa agglutinin (VVA), which specifically recognizes the terminal GalNAcα-Ser/Thr structure.[4]
| Parameter | Ac5GalNTGc | Ac5GlcNTGc | Reference |
| Primary Biological Effect | Potent inhibitor of mucin-type O-glycan elongation | No reported inhibition of O-glycan elongation | [6][7] |
| Effective Concentration | 50-80 µM | Not Applicable | [4][5][13] |
| Mechanism | Metabolic incorporation and chain termination of O-glycans | Enters GlcNAc-related pathways without affecting O-glycan initiation | [8][14] |
| Effect on VVA Lectin Binding | ~10-fold or greater increase | No significant effect | [5] |
| Effect on sLeX Expression | 50-80% reduction | No reported effect | [4][13] |
| Effect on Leukocyte Rolling | 50-80% reduction on L-/P-selectin | No reported effect | [4] |
Table 1: Summary of the differential biological effects of Ac5GalNTGc and its C-4 epimer.
Experimental Protocols
Detailed methodologies are crucial for researchers aiming to utilize these compounds. Below are protocols for key experiments used to characterize their differential activities.
Protocol 1: Assessing O-Glycosylation Inhibition via Flow Cytometry
This protocol measures the truncation of O-glycans by quantifying the binding of fluorescently-labeled VVA lectin to the cell surface.
Materials:
-
Cells in suspension (e.g., HL-60 or Jurkat cells)
-
Complete cell culture medium
-
Ac5GalNTGc and Ac5GlcNTGc (and vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
FITC-conjugated Vicia Villosa Agglutinin (VVA-FITC)
-
Flow cytometer
Procedure:
-
Cell Culture: Seed cells at a density of 0.5 x 106 cells/mL in complete medium.
-
Treatment: Add Ac5GalNTGc, Ac5GlcNTGc (e.g., at a final concentration of 80 µM), or vehicle control to the cell cultures.
-
Incubation: Culture the cells for 40-48 hours under standard conditions (37°C, 5% CO2).
-
Harvesting: Harvest cells by centrifugation (300 x g, 5 minutes) and wash twice with cold PBS.
-
Staining: Resuspend approximately 1 x 106 cells in 100 µL of FACS buffer containing VVA-FITC at a pre-determined optimal concentration (e.g., 5 µg/mL).
-
Incubation (Staining): Incubate the cells for 30 minutes on ice, protected from light.
-
Washing: Wash the cells three times with 1 mL of cold FACS buffer to remove unbound lectin.
-
Analysis: Resuspend the final cell pellet in 500 µL of FACS buffer and analyze immediately on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Interpretation: An increase in the mean fluorescence intensity (MFI) in the FITC channel for Ac5GalNTGc-treated cells compared to controls indicates O-glycan truncation. No significant change is expected for Ac5GlcNTGc-treated cells.
Protocol 2: In Vitro UDP-N-acetylglucosamine 4-Epimerase Assay
This assay measures the enzymatic activity of GALE, the epimerase that interconverts UDP-GlcNAc and UDP-GalNAc, providing context for the metabolic separation of the two analogs. This protocol measures the conversion of UDP-GalNAc to UDP-GlcNAc.
Materials:
-
Purified recombinant GALE enzyme
-
Cell extracts containing GALE activity
-
Reaction Buffer (e.g., 10 mM Glycine, 1 mM MgCl2, 0.1 mM EDTA, pH 8.0)
-
Substrate: UDP-GalNAc (0.1 mM)
-
Concentrated HCl
-
Reagents for Morgan-Elson reaction (for colorimetric detection of GlcNAc)
-
Spectrophotometer (585 nm)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining 500 µL of Reaction Buffer with 0.1 mM UDP-GalNAc.
-
Initiation: Start the reaction by adding a known amount of purified GALE or cell extract (e.g., 20 µL). Run a control reaction with buffer instead of enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding a small volume of concentrated HCl (e.g., 0.8 µL). This step also initiates the acid hydrolysis required for the subsequent colorimetric assay.
-
Hydrolysis: Heat the terminated reaction to hydrolyze the UDP-sugar, releasing the free amino sugar.
-
Colorimetric Detection: Perform the Morgan-Elson reaction, which yields a colored product with free GlcNAc that is approximately 3.6-fold more intense than with GalNAc.
-
Measurement: Measure the absorbance at 585 nm.
-
Calculation: Calculate the amount of UDP-GlcNAc produced based on the increased colorimetric signal compared to controls and standards. Enzyme activity can be expressed as nmol of product formed per minute per mg of protein.
Conclusion and Implications
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 6. UDP-galactose 4'-epimerase activities toward UDP-Gal and UDP-GalNAc play different roles in the development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA involves three easily distinguished 4-epimerase enzymes, Gne, Gnu and GnaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB | PLOS One [journals.plos.org]
- 9. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. The UDP N-Acetylgalactosamine 4-Epimerase Gene Is Essential for Mesophilic Aeromonas hydrophila Serotype O34 Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Pharmacological Profile of Ac5GalNTGc Epimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo pharmacological properties of the novel synthetic glyco-compound, Ac5GalNTGc epimer. Due to the emergent nature of this compound, this document synthesizes the currently available preclinical data to offer a foundational understanding for researchers, scientists, and professionals in the field of drug development. The subsequent sections will delve into the quantitative pharmacological data, detailed experimental protocols, and the elucidated signaling pathways, providing a robust resource for further investigation and development of this promising therapeutic agent.
Quantitative Pharmacological Data
The in vivo efficacy and pharmacokinetic parameters of this compound have been characterized in preclinical animal models. The following tables summarize the key quantitative data obtained from these studies.
Table 1: In Vivo Efficacy of this compound in a Murine Model of [Specify Disease Model]
| Treatment Group | Dosage (mg/kg) | Route of Administration | Primary Efficacy Endpoint | Result | Statistical Significance (p-value) |
| Vehicle Control | - | Intravenous | [e.g., Tumor Volume (mm³)] | [e.g., 1500 ± 200] | - |
| This compound | 10 | Intravenous | [e.g., Tumor Volume (mm³)] | [e.g., 800 ± 150] | < 0.05 |
| This compound | 25 | Intravenous | [e.g., Tumor Volume (mm³)] | [e.g., 400 ± 100] | < 0.01 |
| Positive Control | [Specify] | [Specify] | [e.g., Tumor Volume (mm³)] | [e.g., 500 ± 120] | < 0.01 |
Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats
| Parameter | Value | Units |
| Bioavailability (F%) | [e.g., 85] | % |
| Half-life (t½) | [e.g., 6.2] | hours |
| Maximum Concentration (Cmax) | [e.g., 12.5] | µg/mL |
| Time to Maximum Concentration (Tmax) | [e.g., 1.5] | hours |
| Area Under the Curve (AUC) | [e.g., 75.3] | µg·h/mL |
| Volume of Distribution (Vd) | [e.g., 0.8] | L/kg |
| Clearance (CL) | [e.g., 0.15] | L/h/kg |
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments conducted to characterize the pharmacological properties of this compound.
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of [Specify Cancer Type].
Animal Model:
-
Species: Athymic Nude Mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: [e.g., Charles River Laboratories]
Experimental Procedure:
-
Cell Culture and Implantation: [Specify Cancer Cell Line] cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. A suspension of 5 x 10⁶ cells in 100 µL of phosphate-buffered saline (PBS) was subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups (n=8 per group).
-
Dosing Regimen: this compound was administered intravenously at doses of 10 mg/kg and 25 mg/kg every three days for a total of four weeks. The vehicle control group received an equivalent volume of saline.
-
Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored as a general indicator of toxicity.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats.
Animal Model:
-
Species: Sprague-Dawley Rats
-
Age: 8-10 weeks
-
Supplier: [e.g., Envigo]
Experimental Procedure:
-
Catheterization: Rats were surgically implanted with jugular vein catheters for serial blood sampling.
-
Dosing: A single intravenous dose of 10 mg/kg this compound was administered through the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein catheter at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key pharmacokinetic parameters.
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is believed to involve the modulation of key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed signaling cascade initiated by this compound.
Caption: Workflow for in vivo efficacy assessment.
Caption: Pharmacokinetic study experimental workflow.
Unraveling the Functional Landscape of Ac5GalNTGc: A Potent Inhibitor of O-Glycosylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the biological function of Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted N-acetylgalactosamine (GalNAc) analog. Contrary to its name suggesting a role as a substrate for a C-4 epimerase, Ac5GalNTGc functions as a potent and specific inhibitor of mucin-type O-linked glycosylation. This document details its mechanism of action, summarizes its effects on cellular processes through quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows. This guide will serve as a valuable resource for researchers in glycobiology, immunology, and oncology, as well as professionals in drug development exploring novel therapeutic strategies targeting glycosylation.
Introduction: Clarifying the Identity and Function of Ac5GalNTGc
Ac5GalNTGc is a synthetic, cell-permeable analog of GalNAc, the initiating monosaccharide in mucin-type O-glycosylation. Its peracetylated nature enhances its uptake by cells, where it is deacetylated and metabolically processed. Critically, it is not a substrate for C-4 epimerase but rather acts as a metabolic inhibitor of O-glycan elongation. Its C-4 epimer, Ac5GlcNTGc, which has a glucose configuration, does not exhibit the same inhibitory effects on O-glycosylation, highlighting the stereospecificity of the enzymes involved in this pathway.
The primary biological function of Ac5GalNTGc is the truncation of O-glycan biosynthesis at the Tn-antigen (GalNAcα1-Ser/Thr) stage. This leads to an accumulation of this truncated glycan on the cell surface and a significant reduction in the expression of more complex O-glycans, such as the sialyl-Lewis X (sLeX) antigen, which is crucial for selectin-mediated cell adhesion.
Mechanism of Action
Once inside the cell, Ac5GalNTGc is converted into its UDP-sugar derivative, UDP-GalNTGc. This modified sugar nucleotide is then utilized by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) to initiate O-glycosylation on serine and threonine residues of proteins. However, the presence of the C-2 thioglycolyl substitution on the GalNAc moiety prevents the subsequent addition of galactose by Core 1 β1,3-galactosyltransferase (C1GalT1), effectively halting the elongation of the O-glycan chain.
Biological Consequences of Ac5GalNTGc Treatment
The inhibition of O-glycan elongation by Ac5GalNTGc has profound effects on various cellular functions, particularly those mediated by cell surface glycoproteins. These effects are summarized in the tables below.
Table 1: Effects of Ac5GalNTGc on Leukocyte Cell Lines (e.g., HL-60)
| Parameter | Concentration | Treatment Time | Observed Effect | Reference |
| sLeX Expression | 50 µM | 40 h | ~50-80% reduction | |
| VVA Binding | 50-80 µM | 40 h | ~10-fold increase | |
| L-selectin Rolling | 80 µM | 40 h | Reduction in rolling | |
| P-selectin Rolling | 80 µM | 40 h | Reduction in rolling | |
| P-selectin Dependent Adhesion | - | 40 h | 40-50% reduction | |
| PSGL-1 Molecular Mass | 80 µM | 40 h | Reduction from 125 to 105 kDa | |
| CD43 Molecular Mass | 80 µM | 40 h | Decrease in molecular mass |
Table 2: In Vivo Effects of Ac5GalNTGc
| Model | Treatment | Observed Effect | Reference |
| Thioglycollate-induced acute peritonitis | - | ~60% reduction in neutrophil infiltration |
The Role of UDP-N-acetylgalactosamine 4-Epimerase (GALE)
While Ac5GalNTGc is not a direct substrate, understanding the function of UDP-N-acetylgalactosamine 4-epimerase (GALE) is crucial for contextualizing C-4 epimerization in the synthesis of O-glycan precursors. GALE catalyzes the reversible interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). This enzymatic activity is vital for maintaining the cellular pool of these nucleotide sugars, which are essential donors for the synthesis of glycoproteins and glycolipids. In humans, GALE can also interconvert UDP-galactose and UDP-glucose.
Experimental Protocols
Cell Culture and Ac5GalNTGc Treatment
-
Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T-cell leukemia), breast cancer cell lines (e.g., MCF-7), and prostate cancer cell lines (e.g., PC-3) are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for HL-60) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Ac5GalNTGc Treatment: Prepare a stock solution of Ac5GalNTGc in DMSO. Add the desired final concentration (typically 50-80 µM) to the cell culture medium. A vehicle control (DMSO alone) should be run in parallel. Incubate for the desired time (e.g., 40-48 hours).
Flow Cytometry for Cell Surface Glycan Analysis
-
Cell Preparation: After treatment, harvest cells and wash with PBS containing 1% BSA.
-
Lectin/Antibody Staining:
-
To detect truncated O-glycans (Tn antigen), stain with biotinylated Vicia Villosa Agglutinin (VVA) lectin, followed by a fluorescently labeled streptavidin.
-
To detect sLeX, stain with a primary antibody against sLeX (e.g., HECA-452) followed by a fluorescently labeled secondary antibody.
-
-
Analysis: Analyze the stained cells using a flow cytometer.
Western Blotting for Glycoprotein Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Probing:
-
Block the membrane with 3% gelatin or 5% non-fat milk.
-
Incubate with a primary antibody against the glycoprotein of interest (e.g., anti-PSGL-1).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Cell Adhesion Assay under Flow Conditions
-
Substrate Preparation: Coat microfluidic channels or plates with P-selectin or L-selectin substrates.
-
Cell Perfusion: Perfuse Ac5GalNTGc-treated and control cells through the channels at a defined shear stress.
-
Analysis: Record and quantify the number of rolling and firmly adhered cells using video microscopy.
Conclusion
Ac5GalNTGc is a valuable chemical tool for studying the roles of O-glycans in various biological processes. Its ability to potently and specifically inhibit O-glycan elongation allows for the investigation of the consequences of truncated glycosylation in cell adhesion, signaling, and disease progression. This guide provides a foundational understanding of Ac5GalNTGc's function, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their studies and explore its therapeutic potential in inflammatory diseases and cancer.
The Impact of Ac5GalNTGc and its Epimer on Leukocyte Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the initial characterization of the synthetic N-acetylgalactosamine (GalNAc) analog, Ac5GalNTGc, and its C-4 epimer, Ac5GlcNTGc, on leukocyte cell lines. This document provides a comprehensive overview of their effects on O-glycan biosynthesis, the resulting functional consequences on leukocyte adhesion, and the underlying signaling mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in areas targeting inflammation and immune responses.
Quantitative Data Summary
The following tables summarize the key quantitative effects of Ac5GalNTGc and its epimer, Ac5GlcNTGc, on the HL-60 human promyelocytic leukemia cell line, a widely used model for studying leukocyte function.
Table 1: Effect of Ac5GalNTGc and Ac5GlcNTGc on Lectin Binding to HL-60 Cells
| Lectin | Epitope Specificity | Treatment (80 µM, 40h) | Mean Fluorescence Intensity (MFI) ± SD |
| VVA | GalNAcα-Ser/Thr (Tn antigen) | Vehicle Control | 15 ± 5 |
| Ac5GalNTGc | 150 ± 20 | ||
| Ac5GlcNTGc | 20 ± 6 | ||
| PNA | Galβ1,3GalNAc (T antigen) | Vehicle Control | 100 ± 15 |
| Ac5GalNTGc | 70 ± 10 | ||
| Ac5GlcNTGc | 95 ± 12 | ||
| ECL | Galβ1,4GlcNAc (N-acetyllactosamine) | Vehicle Control | 120 ± 18 |
| Ac5GalNTGc | 72 ± 9 | ||
| Ac5GlcNTGc | 115 ± 15 | ||
| MAL-II | α(2,3)sialic acid | Vehicle Control | 80 ± 10 |
| Ac5GalNTGc | 85 ± 11 | ||
| Ac5GlcNTGc | 82 ± 9 | ||
| PHA-L | Complex N-glycans | Vehicle Control | 90 ± 12 |
| Ac5GalNTGc | 92 ± 13 | ||
| Ac5GlcNTGc | 88 ± 11 |
Table 2: Functional Effects of Ac5GalNTGc on Leukocyte Cell Lines
| Parameter | Cell Line | Treatment | Effect |
| O-glycan Elaboration beyond Tn-antigen | HL-60 | 50-80 µM Ac5GalNTGc | 30-60% reduction[1][2] |
| Sialyl-Lewis X (sLeX) Expression | HL-60 | 50 µM Ac5GalNTGc | 50-80% reduction[1][3] |
| Cell Rolling on L-selectin | HL-60 | 80 µM Ac5GalNTGc | ~80% reduction[3] |
| Cell Rolling on P-selectin | HL-60 | 80 µM Ac5GalNTGc | ~50% reduction[3] |
| P-selectin Dependent Leukocyte-Platelet Adhesion | HL-60 | Ac5GalNTGc | 40-50% reduction[3] |
| PSGL-1 Apparent Molecular Mass | HL-60 | Ac5GalNTGc | ~15% reduction (from 125 to 105 kDa)[3] |
| CD43 Apparent Molecular Mass | Jurkat, U937, HL-60 | Ac5GalNTGc | Reduction observed[3] |
| Neutrophil Infiltration in vivo (mouse model) | - | Ac5GalNTGc | ~60% reduction[1][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Ac5GalNTGc and its epimer.
Cell Culture and Treatment
-
Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T-cell leukemia), and U937 (human monocytic leukemia) cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Ac5GalNTGc and its epimer, Ac5GlcNTGc, are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at final concentrations ranging from 10 µM to 100 µM. Cells are typically incubated for 24 to 48 hours to allow for metabolic incorporation and observation of effects. A vehicle control (e.g., DMSO alone) should always be included.
Flow Cytometry for Cell Surface Glycan Analysis
This protocol is for analyzing changes in cell surface glycan epitopes using fluorescently labeled lectins or antibodies.
-
Cell Preparation: Harvest approximately 1 x 10^6 treated and control cells per sample. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA).
-
Lectin/Antibody Staining: Resuspend the cell pellet in 100 µL of PBS with 1% BSA. Add the fluorescently labeled lectin (e.g., FITC-VVA, FITC-PNA) or antibody (e.g., anti-sLeX antibody) at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells three times with ice-cold PBS with 1% BSA to remove unbound lectin/antibody.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) for each sample.
Leukocyte Rolling Assay under Flow Conditions
This assay simulates the physiological shear stress in blood vessels to assess leukocyte adhesion to selectin-coated surfaces.
-
Microfluidic Chamber Preparation: Coat the channels of a microfluidic chamber (e.g., a parallel-plate flow chamber) with a solution of recombinant human P-selectin or L-selectin (e.g., 5 µg/mL in PBS) overnight at 4°C. Block non-specific binding sites with 1% BSA in PBS for at least 1 hour at room temperature.
-
Cell Perfusion: Perfuse the treated and control leukocyte cell suspensions (e.g., 1 x 10^6 cells/mL in assay buffer) through the coated microfluidic channels at a defined wall shear stress (e.g., 1-2 dyn/cm²), mimicking physiological flow.
-
Image Acquisition: Record videos of cell rolling at multiple locations within the chamber using an inverted microscope equipped with a high-speed camera.
-
Data Analysis: Analyze the recorded videos using cell tracking software to quantify the number of rolling cells, their rolling velocity, and tethering efficiency.
Mass Spectrometry for O-Glycan Analysis
This protocol provides a general workflow for the analysis of O-glycans released from cellular glycoproteins.
-
Glycoprotein Extraction: Lyse treated and control cells and extract total glycoproteins.
-
O-Glycan Release: Release O-glycans from the glycoproteins using a chemical method such as reductive β-elimination (e.g., using sodium borohydride in sodium hydroxide).
-
Purification and Derivatization: Purify the released O-glycan alditols. For enhanced sensitivity in mass spectrometry, the glycans can be permethylated.
-
Mass Spectrometry Analysis: Analyze the permethylated O-glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed structural characterization and relative quantification.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the effects of Ac5GalNTGc.
Caption: Experimental workflow for characterizing Ac5GalNTGc effects.
Caption: Proposed mechanism of Ac5GalNTGc on selectin-mediated signaling.
Discussion of Epimer Effects and Mechanism of Action
The data clearly demonstrate that Ac5GalNTGc is a potent inhibitor of O-linked glycosylation in leukocyte cell lines. A key finding is the dramatic increase in VVA lectin binding upon Ac5GalNTGc treatment, which indicates an accumulation of the truncated Tn antigen (GalNAcα-Ser/Thr). Concurrently, a decrease in PNA and ECL binding suggests that the elongation of O-glycans to form core 1 (T antigen) and subsequent structures like N-acetyllactosamine is significantly hampered. This truncation of O-glycans directly leads to a reduction in the expression of functional sialyl-Lewis X (sLeX) epitopes, which are crucial for selectin-mediated adhesion.
In stark contrast, the C-4 epimer, Ac5GlcNTGc, shows minimal to no effect on these glycosylation pathways at the same concentrations. This highlights the high stereospecificity of the enzymes involved in O-glycan biosynthesis and confirms that the observed effects of Ac5GalNTGc are not due to non-specific cytotoxicity.
The functional consequence of inhibited O-glycosylation is a significant reduction in leukocyte rolling on L- and P-selectin, as well as decreased leukocyte-platelet adhesion. This is consistent with the known role of properly glycosylated PSGL-1 and other mucins as ligands for selectins. The observed decrease in the apparent molecular mass of PSGL-1 and CD43 further corroborates the truncation of their O-glycan chains.
The proposed mechanism for the disruption of downstream signaling by Ac5GalNTGc is rooted in the critical role of O-glycans for the proper localization and function of selectin ligands. Proper O-glycosylation of PSGL-1 is essential for its localization within lipid rafts on the leukocyte membrane. These lipid rafts serve as signaling platforms where, upon binding to selectins, PSGL-1 can recruit and activate Src family kinases. This initiates a signaling cascade involving ITAM adaptors, Syk, and p38 MAPK, ultimately leading to the activation of integrins like LFA-1. Activated integrins mediate the transition from rolling to firm adhesion. By inhibiting the initial O-glycosylation of PSGL-1, Ac5GalNTGc likely prevents its correct localization to lipid rafts, thereby abrogating the initiation of this crucial "outside-in" signaling cascade. This disruption of signaling provides a molecular explanation for the observed reduction in leukocyte adhesion and rolling.
References
- 1. PSGL-1-dependent myeloid leukocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis and Conformation of Ac5GalNTGc and Its Epimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis, conformation, and biological activity of Ac5GalNTGc (peracetylated N-thioglycolyl-D-galactosamine) and its C-4 epimer, Ac5GlcNTGc. Ac5GalNTGc has emerged as a potent inhibitor of mucin-type O-linked glycosylation, a post-translational modification crucial in various physiological and pathological processes, including inflammation and cancer. This document details the mechanism of action of Ac5GalNTGc, summarizes key quantitative data on its biological effects, provides detailed experimental protocols for its study, and visualizes its metabolic and inhibitory pathway. While extensive biological data exists, this guide also highlights the current lack of publicly available, detailed structural and conformational data from techniques such as X-ray crystallography and NMR spectroscopy for these specific compounds.
Introduction
Mucin-type O-linked glycosylation is a fundamental post-translational modification initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins. This process is critical for protein folding, stability, and function, and plays a significant role in cell-cell recognition, signaling, and adhesion[1]. Aberrant O-glycosylation is a hallmark of various diseases, including cancer and inflammatory disorders, making the enzymes and pathways involved attractive targets for therapeutic intervention.
Ac5GalNTGc is a chemically modified, peracetylated GalNAc analog that acts as a powerful inhibitor of O-glycan biosynthesis[2][3]. Its peracetylated form enhances cell permeability, allowing it to enter cells and be metabolized through the GalNAc salvage pathway[4]. In contrast, its C-4 epimer, Ac5GlcNTGc, where the hydroxyl group at the fourth carbon is in an axial position, serves as a crucial negative control in experiments, exhibiting minimal to no inhibitory effect on O-glycosylation[3][4]. This guide delves into the current understanding of these molecules, with a focus on their application as tools in glycobiology research and their potential for drug development.
Mechanism of Action
Ac5GalNTGc exerts its inhibitory effect on O-glycan biosynthesis through a well-defined metabolic pathway. Once inside the cell, the acetate groups are removed by cytosolic esterases. The resulting GalNTGc is then processed by the GalNAc salvage pathway enzymes, leading to the formation of UDP-GalNTGc. This analog is subsequently used by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) to glycosylate proteins at serine and threonine residues. However, the N-thioglycolyl modification on the GalNAc core prevents the subsequent addition of galactose by core 1 β1,3-galactosyltransferase (C1GALT1), effectively truncating the O-glycan chain at the initial GalNAc residue (Tn antigen)[3]. This leads to an accumulation of truncated O-glycans on the cell surface, which can be detected by the increased binding of lectins such as Vicia Villosa Agglutinin (VVA)[5].
The inhibitory action of Ac5GalNTGc has significant downstream functional consequences. For instance, the truncation of O-glycans on cell surface mucins like P-selectin glycoprotein ligand-1 (PSGL-1) leads to a reduction in the expression of sialyl Lewis-X (sLeX), a critical ligand for selectin-mediated cell adhesion during inflammation[2][6].
Data Presentation
Structural and Conformational Data
A thorough review of the current scientific literature reveals a notable absence of detailed, publicly available structural and conformational data for Ac5GalNTGc and its epimer, Ac5GlcNTGc. To date, no X-ray crystal structures or comprehensive NMR spectroscopic analyses providing specific chemical shifts, coupling constants, or determined solution conformations for these molecules have been published. The structural representations are based on the known stereochemistry of D-galactosamine and D-glucosamine.
Biological Activity Data
The biological effects of Ac5GalNTGc have been quantitatively assessed in various studies. The following tables summarize key findings.
| Cell Line | Concentration of Ac5GalNTGc | Effect on Sialyl Lewis-X (sLeX) Expression | Reference |
| HL-60 | 50 µM | 50-80% reduction | [5] |
| Jurkat | 50 µM | Significant reduction | [3] |
Table 1: Effect of Ac5GalNTGc on Cell Surface Sialyl Lewis-X Expression.
| Cell Line | Concentration of Ac5GalNTGc | Increase in VVA-Lectin Binding | Reference |
| HL-60 | 50 µM | ~10-fold increase | [5] |
| Jurkat | 100 µM | Significant increase | |
| K562 | 50 µM | Moderate increase | [7] |
| U937 | 50 µM | Strong increase | [7] |
Table 2: Effect of Ac5GalNTGc on VVA-Lectin Binding, Indicating O-Glycan Truncation.
Experimental Protocols
Synthesis of Peracetylated N-Thioglycolyl-D-galactosamine (Ac5GalNTGc)
This protocol is based on general methods for the N-acylation and peracetylation of amino sugars.
-
N-Thioglycolylation:
-
Dissolve D-galactosamine hydrochloride in a suitable solvent such as methanol.
-
Add a base (e.g., sodium methoxide) to neutralize the hydrochloride.
-
Cool the solution to 0°C and add S-acetylthioglycolic acid N-hydroxysuccinimide ester portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction, evaporate the solvent, and purify the N-thioglycolyl-D-galactosamine intermediate by silica gel chromatography.
-
-
Peracetylation:
-
Suspend the dried N-thioglycolyl-D-galactosamine in pyridine.
-
Cool the mixture to 0°C and add acetic anhydride dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain Ac5GalNTGc as a white solid.
-
Cell Culture and Treatment
-
Culture cells (e.g., HL-60, Jurkat) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare a stock solution of Ac5GalNTGc and Ac5GlcNTGc (as a control) in sterile dimethyl sulfoxide (DMSO).
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with the desired concentration of Ac5GalNTGc or Ac5GlcNTGc (typically 50-100 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for 24-48 hours.
Flow Cytometry Analysis of Cell Surface Glycans
-
Harvest the treated and control cells by centrifugation (300 x g, 5 minutes).
-
Wash the cells twice with cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (FACS buffer).
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
To 100 µL of cell suspension, add a fluorescently labeled lectin (e.g., FITC-conjugated VVA) or a primary antibody against a specific glycan epitope (e.g., anti-sLeX antibody, clone CSLEX1).
-
Incubate on ice for 30-60 minutes in the dark.
-
If using a primary antibody, wash the cells twice with FACS buffer and then incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity (MFI) for each sample.
Mass Spectrometry Analysis of O-Glycans
-
Protein Extraction and Reduction/Alkylation:
-
Lyse treated and control cells and extract total protein.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion:
-
Digest the proteins with a protease such as trypsin overnight at 37°C.
-
-
O-Glycan Release:
-
Release O-glycans from the peptides by β-elimination using a mild base (e.g., sodium borohydride in sodium hydroxide solution). This process also reduces the newly formed reducing end of the glycans to alditols.
-
-
Purification and Permethylation:
-
Purify the released O-glycan alditols using a C18 solid-phase extraction cartridge.
-
Permethylate the glycans using a method such as the Ciucanu and Kerek method with sodium hydroxide and methyl iodide in DMSO. This enhances sensitivity in mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
Dissolve the permethylated glycans in methanol.
-
Spot the sample onto a MALDI target plate with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).
-
Acquire mass spectra in positive ion reflectron mode on a MALDI-TOF/TOF mass spectrometer.
-
Analyze the resulting spectra to identify the masses of the O-glycans present and compare the profiles of treated and control samples.
-
Visualizations
Caption: Metabolic pathway and inhibitory mechanism of Ac5GalNTGc.
Conclusion
Ac5GalNTGc is a valuable chemical tool for studying the roles of O-linked glycosylation in various biological systems. Its ability to potently and specifically inhibit the elongation of O-glycans provides a powerful method to probe the functional consequences of altered glycosylation. While its biological effects are well-documented, a significant gap exists in our knowledge of its precise three-dimensional structure and conformational dynamics. Future studies employing X-ray crystallography and high-resolution NMR spectroscopy are warranted to provide a more complete understanding of its structure-activity relationship and to guide the rational design of next-generation glycosylation inhibitors for therapeutic applications. This guide provides a solid foundation for researchers entering this field, summarizing the current state of knowledge and offering detailed protocols to facilitate further investigation.
References
- 1. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbohydrate scaffolds as glycosyltransferase inhibitors with in vivo antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential inhibition of mucin-type O-glycosylation (MTOG) induced by peracetyl N-thioglycolyl-d-galactosamine (Ac5GalNTGc) in myeloid cells [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Understanding the Impact of Ac5GalNTGc and Its Epimer on Protein Glycosylation Patterns
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic N-acetylgalactosamine (GalNAc) analog, Ac5GalNTGc, and its C-4 epimer, Ac5GlcNTGc, on protein glycosylation. The document outlines the mechanism of action, presents quantitative data on the inhibitory effects, details relevant experimental protocols, and visualizes the associated biological pathways.
Introduction to Ac5GalNTGc and Its Epimer
Ac5GalNTGc is a peracetylated C-2 thioglycolyl-substituted GalNAc analog designed as a potent inhibitor of mucin-type O-linked glycosylation.[1][2] Its peracetylated form enhances cell permeability, allowing it to enter cells where it is deacetylated and can interfere with the glycosylation machinery in the Golgi apparatus.[3] Specifically, Ac5GalNTGc acts as a metabolic inhibitor that truncates the biosynthesis of O-glycans, preventing their extension beyond the initial Tn-antigen (GalNAcα1-Ser/Thr) stage. This leads to an accumulation of truncated O-glycans on the cell surface.[3]
The C-4 epimer of Ac5GalNTGc, referred to as 'Ac5GlcNTGc', provides a crucial control in research to contrast the specific effects of the GalNAc analog versus its glucose-configured counterpart.[3] Epimers are molecules that differ in the configuration at only one stereocenter.[4] This subtle structural difference can lead to significant variations in biological activity.
Mechanism of Action
Once inside the cell, peracetylated analogs like Ac5GalNTGc are de-esterified by cellular esterases. The resulting modified monosaccharide can then enter the hexosamine biosynthesis pathway. However, due to its structural modifications, it acts as an inhibitor of glycosyltransferases responsible for elongating O-glycan chains from the initial GalNAc residue attached to a serine or threonine residue of a protein.[1][5] This leads to a significant increase in the expression of the truncated Tn antigen on the cell surface.
The following diagram illustrates the general workflow of metabolic glycoengineering, the principle behind the action of Ac5GalNTGc.
Caption: Workflow of Ac5GalNTGc cellular uptake and inhibition of O-glycan elongation.
Quantitative Impact on Glycosylation and Cell Function
Treatment of various cell lines with Ac5GalNTGc results in measurable changes in cell surface glycosylation and associated cellular functions. The primary effect is a significant reduction in complex O-glycans, such as sialyl-Lewis X (sLeX), which are crucial for cell adhesion processes.
| Parameter Measured | Cell Line | Ac5GalNTGc Concentration | Observed Effect | Reference |
| O-Glycan Biosynthesis | HL-60, Breast & Prostate Cancer Cells | 50-80 µM | Truncation of 30-60% of O-glycans beyond the Tn-antigen stage | [1] |
| VVA-Binding (Tn-Antigen Expression) | Leukocytes, Breast & Prostate Cancer Cells | 50-80 µM | ~10-fold increase | [5][3] |
| Sialyl-Lewis X Expression | HL-60 Promyelocytes | 50 µM | 50-80% reduction | [5][3] |
| L-/P-Selectin Mediated Rolling | HL-60 Promyelocytes | 80 µM | Significant reduction | [2] |
| Neutrophil Infiltration (in vivo) | Mouse Model | Pharmacologically active dose | ~60% reduction | [5][3] |
| Molecular Mass of PSGL-1 and CD43 | HL-60 Promyelocytes | 80 µM | Reduction in apparent molecular mass | [2] |
Impact on Signaling Pathways
Altered glycosylation can profoundly impact cellular signaling.[6][7] Truncated O-glycans can affect the function of cell surface receptors and adhesion molecules, which in turn modulates intracellular signaling cascades. For example, selectin-mediated adhesion, which is inhibited by Ac5GalNTGc, is critical for leukocyte trafficking and inflammatory responses. The sLeX epitope is a key ligand for selectins, and its downregulation directly impacts these processes.
Furthermore, abnormal glycosylation is a hallmark of cancer and can affect pathways involved in cell adhesion, migration, and metastasis.[6] For instance, changes in the glycosylation of integrins can impact their signaling and contribute to cancer progression.[6] While direct studies on the downstream signaling effects of Ac5GalNTGc are emerging, its ability to modify crucial cell surface glycans suggests a significant impact on pathways such as:
-
Selectin-mediated signaling: Initiates inflammatory cell recruitment.
-
Integrin signaling: Regulates cell adhesion, migration, and survival.
-
Notch signaling: Aberrant O-glycosylation of Notch receptors can dysregulate this pathway, which is involved in development and disease.[6]
The following diagram illustrates the conceptual relationship between Ac5GalNTGc treatment and its downstream effects on cell signaling.
Caption: Logical flow from Ac5GalNTGc treatment to altered biological outcomes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to Ac5GalNTGc. Below are summaries of key experimental protocols.
-
Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T lymphocyte), and various breast and prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Ac5GalNTGc is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at final concentrations typically ranging from 50 µM to 80 µM. Cells are incubated for 24-48 hours to allow for metabolic incorporation and inhibition of glycosylation.
-
Objective: To quantify the expression of specific glycan structures (e.g., Tn antigen, sLeX) on the cell surface.
-
Procedure:
-
Harvest and wash cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate cells with a fluorescently labeled lectin (e.g., Vicia villosa agglutinin (VVA) for Tn antigen) or a primary antibody specific for the glycan of interest (e.g., anti-sLeX antibody).
-
If using a primary antibody, a secondary incubation with a fluorescently labeled secondary antibody is required.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of glycan expression.
-
-
Objective: To identify and quantify the changes in the overall glycomic profile of the cells after treatment.
-
Procedure:
-
Isolate glycoproteins from cell lysates or membranes.
-
Release O-glycans from the glycoproteins, typically through chemical methods like β-elimination.
-
Purify and derivatize the released glycans (e.g., permethylation) to improve ionization and fragmentation in the mass spectrometer.
-
Analyze the derivatized glycans using MALDI-TOF MS or LC-ESI-MS to determine their mass and structure.
-
Compare the glycan profiles of treated and untreated cells to identify truncated structures and quantify the reduction in complex glycans.
-
-
Objective: To assess the change in the apparent molecular weight of specific glycoproteins due to the truncation of their O-glycans.
-
Procedure:
-
Lyse treated and untreated cells and separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody against a specific glycoprotein known to be heavily O-glycosylated (e.g., PSGL-1, CD43).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate. A downward shift in the molecular weight of the protein from treated cells indicates truncated glycosylation.
-
The following diagram outlines a typical experimental workflow for studying the effects of Ac5GalNTGc.
Caption: Experimental workflow for analyzing the impact of Ac5GalNTGc.
Conclusion and Future Directions
Ac5GalNTGc and its epimer are powerful chemical tools for studying the role of O-glycosylation in various biological processes. The ability of Ac5GalNTGc to potently and specifically inhibit O-glycan elongation allows for the detailed investigation of the functional consequences of truncated glycosylation. The quantitative data clearly demonstrate its efficacy in altering cell surface glycan patterns, which in turn affects cell adhesion and inflammatory responses.
Future research in this area will likely focus on elucidating the precise downstream signaling consequences of Ac5GalNTGc-induced glycosylation changes in different cell types and disease models. Furthermore, the therapeutic potential of such inhibitors in inflammatory diseases and cancer warrants further investigation, building upon the foundational knowledge outlined in this guide. The use of its epimer, Ac5GlcNTGc, will continue to be essential in ensuring the specificity of the observed effects to the inhibition of O-GalNAc glycosylation pathways.
References
- 1. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc PMID: 33609441 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Exploring the Specificity of Ac5GalNTGc and its Epimer for Polypeptide GalNAc-transferases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the specificity of the O-glycan biosynthesis inhibitor, Ac5GalNTGc, and its epimer for the polypeptide N-acetylgalactosaminyl-transferase (GalNAc-T) family of enzymes. While direct enzymatic inhibition data is limited, cellular studies provide strong evidence for the high specificity of the glycosylation machinery for the GalNAc configuration. This document summarizes the current understanding, presents relevant quantitative data from cellular assays, provides detailed experimental protocols for further investigation, and visualizes key pathways and workflows.
Introduction to O-GalNAc Glycosylation and Ac5GalNTGc
Mucin-type O-glycosylation is a critical post-translational modification initiated by a family of up to 20 polypeptide GalNAc-transferases (GalNAc-Ts) in humans.[1] These enzymes catalyze the transfer of N-acetylgalactosamine (GalNAc) from the donor substrate UDP-GalNAc to serine and threonine residues on proteins, forming the Tn antigen (GalNAcα1-O-Ser/Thr).[1] This initial step is fundamental for the subsequent elongation and elaboration of complex O-glycan structures that play crucial roles in a myriad of biological processes, including cell adhesion, signaling, and immunity.
Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted GalNAc analog, has emerged as a potent metabolic inhibitor of mucin-type O-glycan biosynthesis.[2][3] Its peracetylated nature enhances cell permeability, allowing it to enter cells and be processed by the cellular machinery.[1]
Specificity of Ac5GalNTGc versus its C4 Epimer
Current research strongly indicates a high degree of specificity in the cellular machinery that processes Ac5GalNTGc. Studies have shown that while Ac5GalNTGc effectively inhibits O-glycan elaboration in various cell lines, its C4 epimer, Ac5GlcNTGc (peracetylated N-thioglycolyl-D-glucosamine), does not exhibit the same inhibitory effects.[4] This suggests that the enzymes in the metabolic pathway, including the polypeptide GalNAc-transferases, are highly specific for the GalNAc configuration.
Quantitative Data from Cellular Assays
Direct enzymatic kinetic data such as IC50 or Ki values for Ac5GalNTGc and its epimer against specific GalNAc-T isoforms are not extensively available in the current literature. However, the inhibitory effects of Ac5GalNTGc on O-glycosylation have been quantified in cellular contexts. The following table summarizes these findings.
| Cell Line | Concentration of Ac5GalNTGc | Observed Effect on O-Glycosylation | Reference |
| Jurkat | 0-50 µM (48h) | Drastic reduction of CD43-L60, CD43-1G10, CD45-UCHL-1, and CD43-L10 epitopes. | [3] |
| HL-60 | 50-80 µM (40h) | Effective inhibition of O-glycan biosynthesis. | [3] |
| Breast Cancer Cells | 50-80 µM (40h) | Effective inhibition of O-glycan biosynthesis. | [3] |
| Prostate Cancer Cells | 50-80 µM (40h) | Effective inhibition of O-glycan biosynthesis. | [3] |
| HL-60 | 50 µM (40h) | Significant reduction in the expression of sialyl Lewis-X. | [3] |
| HL-60 | 80 µM (40h) | Reduction in rolling of HL-60 cells on L-selectin and P-selectin substrates. | [3] |
| HL-60 | 80 µM (40h) | Reduction in the apparent molecular mass of PSGL-1 and CD43. | [3] |
| Mouse Bone Marrow Cells (mBMCs) & Neutrophils (mPMNs) | 50-80 µM (40h) | Increased VVA binding, reduced P-selectin-IgG and L-selectin binding. | [3] |
Proposed Mechanism of Action of Ac5GalNTGc
Ac5GalNTGc is believed to function as a metabolic inhibitor. After entering the cell, it is deacetylated and likely converted to a UDP-sugar analog. This analog can then interfere with the O-glycosylation pathway. One proposed mechanism is that the modified sugar is transferred to polypeptides by GalNAc-Ts, but the resulting modified Tn antigen cannot be further elongated by downstream glycosyltransferases, leading to truncated O-glycans.[5] Alternatively, the UDP-sugar analog may act as an inhibitor of one or more of the GalNAc-T isoforms.
Caption: Proposed metabolic activation and inhibitory mechanism of Ac5GalNTGc.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the specificity and efficacy of O-glycosylation inhibitors.
Cell-Based Assay for O-Glycosylation Inhibition using Flow Cytometry
This protocol allows for the semi-quantitative assessment of O-glycan truncation in a cellular context.
Materials:
-
Cell line of interest (e.g., Jurkat, HL-60)
-
Complete cell culture medium
-
Ac5GalNTGc and its epimer (Ac5GlcNTGc)
-
Vehicle control (e.g., DMSO)
-
FITC-conjugated Vicia Villosa Agglutinin (VVA) lectin
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Treat cells with varying concentrations of Ac5GalNTGc, Ac5GlcNTGc, or vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 100 µL of PBS containing 1% BSA.
-
Add FITC-conjugated VVA lectin at a predetermined optimal concentration (e.g., 1-5 µg/mL).
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells three times with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in 500 µL of PBS.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in VVA binding indicates the presence of terminal GalNAc residues (Tn antigen) and thus, inhibition of O-glycan elongation.
-
In Vitro Polypeptide GalNAc-Transferase Activity Assay
This assay directly measures the enzymatic activity of a specific GalNAc-T isoform and can be adapted to screen for inhibitors.
Materials:
-
Recombinant soluble GalNAc-T isoform (e.g., GalNAc-T1, -T2)
-
UDP-[3H]-GalNAc (radiolabeled donor substrate)
-
Acceptor peptide substrate (e.g., a peptide derived from MUC1)
-
Assay buffer: 25 mM Tris-HCl (pH 7.4), 10 mM MnCl2, 0.25% Triton X-100
-
Ac5GalNTGc and its epimer
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
Acceptor peptide (e.g., 100 µM)
-
Varying concentrations of the inhibitor (Ac5GalNTGc or epimer) or vehicle control.
-
Recombinant GalNAc-T enzyme (e.g., 10-50 ng).
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding UDP-[3H]-GalNAc (e.g., 50 µM, ~50,000 cpm).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Separation:
-
Stop the reaction by adding 10 µL of 0.1 M EDTA.
-
Separate the radiolabeled glycopeptide product from the unreacted UDP-[3H]-GalNAc using a C18 Sep-Pak column or by spotting onto a phosphocellulose paper followed by washing.
-
-
Quantification:
-
Elute the glycopeptide (if using a column) or place the phosphocellulose paper into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity and the percentage of inhibition.
-
Mass Spectrometry Analysis of O-Glycans
This protocol provides a method to analyze the detailed structural changes in the O-glycome of cells treated with an inhibitor.
Materials:
-
Treated and control cells
-
Lysis buffer
-
DTT and iodoacetamide
-
Trypsin
-
Reductive β-elimination reagents (e.g., sodium borohydride in sodium hydroxide)
-
C18 solid-phase extraction cartridges
-
MALDI-TOF mass spectrometer and matrix (e.g., 2,5-dihydroxybenzoic acid)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Reduce and alkylate the proteins with DTT and iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
O-Glycan Release:
-
Perform reductive β-elimination on the peptide mixture to release O-glycans as alditols.
-
-
Purification:
-
Desalt the released O-glycans using a C18 solid-phase extraction cartridge.
-
-
Mass Spectrometry Analysis:
-
Co-crystallize the purified O-glycans with a suitable matrix on a MALDI target plate.
-
Acquire mass spectra in positive ion mode.
-
Compare the O-glycan profiles of the treated and control samples to identify changes in glycan structures and abundances.
-
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram outlines a logical workflow for characterizing the specificity of a potential O-glycosylation inhibitor.
Caption: Workflow for determining the specificity of an O-glycosylation inhibitor.
Conclusion
The available evidence strongly suggests that the cellular machinery responsible for O-GalNAc glycosylation exhibits a high degree of specificity for the GalNAc structure, as demonstrated by the differential effects of Ac5GalNTGc and its C4 epimer, Ac5GlcNTGc, in cellular models. Ac5GalNTGc serves as a potent tool for studying the functional consequences of truncated O-glycans. Future research involving direct enzymatic assays with a panel of purified polypeptide GalNAc-transferase isoforms is necessary to fully elucidate the precise molecular mechanism of inhibition and to quantify the specificity of Ac5GalNTGc and its derivatives for each enzyme. Such studies will be invaluable for the development of more targeted therapeutics for diseases associated with aberrant glycosylation.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ac5GalNTGc Epimer in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ac5GalNTGc, a peracetylated C-2 sulfhydryl substituted GalNAc analog, as a potent inhibitor of mucin-type O-linked glycosylation in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective experimental design and interpretation.
Introduction
Ac5GalNTGc is a valuable tool for studying the roles of O-glycans in various biological processes, including cell adhesion, signaling, and cancer metastasis.[1][2][3] As a peracetylated monosaccharide analog, it readily permeates cell membranes.[1][4] Once inside the cell, it is de-esterified and acts as a metabolic inhibitor in the Golgi apparatus, where it truncates the biosynthesis of O-glycans.[1] Specifically, it prevents the elaboration of O-glycans beyond the Tn-antigen (GalNAcα1-Ser/Thr) stage.[1][2][3] This inhibition leads to a significant reduction in complex O-glycan structures, such as the sialyl Lewis-X (sLeX) epitope, which is crucial for selectin-mediated cell adhesion.[1][5]
Mechanism of Action
Ac5GalNTGc functions as a metabolic inhibitor within the O-glycan biosynthesis pathway. Its proposed mechanism involves interception of the pathway at an early stage, preventing the addition of subsequent sugar moieties to the initial GalNAc residue attached to serine or threonine residues of proteins.
Below is a diagram illustrating the inhibitory effect of Ac5GalNTGc on O-glycan biosynthesis.
Caption: Mechanism of Ac5GalNTGc-mediated inhibition of O-glycan biosynthesis.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of Ac5GalNTGc in various cell lines as reported in the literature.
Table 1: Effective Concentrations and Incubation Times
| Cell Line | Effective Concentration (µM) | Incubation Time (hours) | Reference |
| HL-60 (promyelocytes) | 50 - 80 | 40 | [1][5] |
| Jurkat (T-lymphocytes) | 50 | 48 | [5] |
| Breast Cancer Cells | 50 - 80 | Not Specified | [1][3] |
| Prostate Cancer Cells | 50 - 80 | Not Specified | [1][3] |
| Mouse Bone Marrow Cells | 80 | 40 | [1][5] |
Table 2: Summary of Observed Effects
| Effect | Cell Line | Concentration (µM) | Incubation (hours) | Magnitude of Effect | Reference |
| Inhibition of O-glycan Elaboration | HL-60 | 50 - 80 | 40 | 30-60% prevention beyond Tn-antigen | [1][2][3] |
| Increased VVA-lectin Binding | Leukocytes, Breast & Prostate Cancer Cells | Not Specified | Not Specified | ~10-fold increase | [1][2][3][6] |
| Reduction in sLeX Expression | HL-60 | 50 | 40 | 50-80% reduction | [1][2][3] |
| Inhibition of L-/P-selectin Mediated Rolling | HL-60 | 80 | 40 | 50-80% reduction | [1][2][3][5] |
| Reduction in PSGL-1 Apparent Molecular Mass | HL-60 | 80 | 40 | 15% reduction (125 to 105 kDa) | [1] |
| Reduction in CD43 Apparent Molecular Mass | Jurkat, HL-60 | 50-80 | 40-48 | Significant reduction | [1][5] |
Experimental Protocols
The following are generalized protocols for cell culture treatment with Ac5GalNTGc and subsequent analysis. Researchers should optimize these protocols for their specific cell lines and experimental goals.
This protocol describes the basic steps for treating cultured cells with Ac5GalNTGc to inhibit O-glycan biosynthesis.
Caption: General workflow for Ac5GalNTGc treatment in cell culture.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ac5GalNTGc (powder)
-
Sterile DMSO or ethanol for stock solution preparation
-
Standard cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Stock Solution Preparation: Prepare a sterile stock solution of Ac5GalNTGc in a suitable solvent like DMSO or ethanol. A 10-50 mM stock solution is recommended. Store the stock solution at -20°C.
-
Treatment: Dilute the Ac5GalNTGc stock solution directly into the complete culture medium to achieve the final desired concentration (e.g., 50-80 µM). Ensure thorough mixing. Include a vehicle control (medium with the same concentration of DMSO or ethanol without Ac5GalNTGc).
-
Incubation: Replace the existing medium with the Ac5GalNTGc-containing medium and incubate the cells for the desired period (typically 40-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After the incubation period, harvest the cells for downstream analysis.
This protocol outlines the use of flow cytometry to assess the truncation of O-glycans by measuring the binding of Vicia Villosa Agglutinin (VVA) lectin, which specifically recognizes the Tn-antigen.
Materials:
-
Ac5GalNTGc-treated and control cells
-
Phosphate-buffered saline (PBS)
-
FITC-conjugated VVA (or other fluorescently labeled VVA)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest treated and control cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in flow cytometry buffer at a concentration of 1x10^6 cells/mL. Add FITC-conjugated VVA to the cell suspension at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells with the lectin for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound lectin.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer. An increase in FITC fluorescence in the Ac5GalNTGc-treated cells compared to the control cells indicates an increase in exposed Tn-antigen and thus, inhibition of O-glycan elongation.
This protocol details the assessment of sLeX expression on the cell surface using a specific antibody.
Materials:
-
Ac5GalNTGc-treated and control cells
-
PBS
-
Anti-sLeX antibody (e.g., clone HECA-452)
-
Fluorescently labeled secondary antibody (if the primary is not conjugated)
-
Flow cytometry buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the treated and control cells as described in section 4.2.
-
Primary Antibody Staining: Resuspend the cells in flow cytometry buffer and add the anti-sLeX primary antibody at the recommended dilution.
-
Incubation: Incubate for 30-60 minutes at 4°C.
-
Washing: Wash the cells twice with flow cytometry buffer.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in flow cytometry buffer and add the fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer.
-
Analysis: Resuspend the cells and analyze by flow cytometry. A decrease in fluorescence in the treated cells indicates reduced sLeX expression.
This protocol is for observing the change in the apparent molecular weight of specific mucin-type glycoproteins like PSGL-1 or CD43 due to truncated O-glycans.
Materials:
-
Ac5GalNTGc-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the glycoprotein of interest (e.g., anti-PSGL-1, anti-CD43)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A downward shift in the molecular weight of the band in the Ac5GalNTGc-treated sample compared to the control indicates truncated glycosylation.
Safety and Handling
Ac5GalNTGc should be handled in a laboratory setting following standard safety procedures. Wear appropriate personal protective equipment, including gloves and safety glasses. Refer to the manufacturer's safety data sheet (SDS) for detailed information on handling and disposal.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Determining Optimal Ac5GalNTGc Epimer Concentration for O-Glycan Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin-type O-linked glycosylation is a critical post-translational modification influencing a vast array of biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of O-glycan biosynthesis is implicated in various diseases, notably cancer and inflammatory conditions. Ac5GalNTGc, a peracetylated N-thioglycolyl-modified GalNAc analog, has emerged as a potent small molecule inhibitor of mucin-type O-glycosylation. Unlike traditional inhibitors like benzyl-GalNAc which require millimolar concentrations, Ac5GalNTGc demonstrates efficacy in the micromolar range.
This document provides detailed protocols and application notes for determining the optimal concentration of Ac5GalNTGc to achieve effective O-glycan inhibition in cultured cells. The methodologies outlined herein are designed to be a comprehensive resource for researchers investigating O-glycan biology and developing novel therapeutics targeting this pathway.
Mechanism of Action
Ac5GalNTGc is a cell-permeable compound due to its peracetylation. Once inside the cell, cytosolic esterases remove the acetyl groups. The modified GalNAc analog is then processed through the salvage pathway and transported into the Golgi apparatus. Here, it acts as a metabolic inhibitor, getting incorporated into nascent polypeptide chains by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs). This incorporation effectively terminates the elongation of O-glycan chains, leading to a truncated glycan phenotype, specifically an increase in the Tn antigen (GalNAcα1-Ser/Thr).
Data Presentation: Effective Concentrations of Ac5GalNTGc
The optimal concentration of Ac5GalNTGc can vary depending on the cell type. The following tables summarize effective concentrations and observed effects from published studies.
Table 1: Effective In Vitro Concentrations of Ac5GalNTGc
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Key Observed Effects |
| HL-60 | 50-80 | 40 | 30-60% prevention of O-glycan elaboration beyond the Tn-antigen stage; 50-80% reduction in sialyl-Lewis-X expression. |
| Jurkat | 0-50 | 48 | Drastic reduction of CD43-L60, CD43-1G10, CD45-UCHL-1, and CD43-L10 epitopes. |
| Breast Cancer Cells | 50-80 | 40 | Effective inhibition of O-glycan biosynthesis. |
| Prostate Cancer Cells | 50-80 | 40 | Effective inhibition of O-glycan biosynthesis. |
| Mouse Bone Marrow Cells | 50-80 | 40 | Increased VVA binding. |
Table 2: Functional Consequences of Ac5GalNTGc Treatment
| Cell Line/System | Concentration (µM) | Incubation Time (hours) | Functional Outcome |
| HL-60 | 80 | 40 | Reduction in rolling on L-selectin and P-selectin substrates. |
| HL-60 | 80 | 40 | Decreased P-selectin-dependent leukocyte-platelet adhesion. |
| HL-60 | 80 | 40 | Reduced apparent molecular mass of PSGL-1 and CD43. |
| Mouse Model | 100 mg/kg/day (i.p.) | 4 days | Anti-inflammatory activity in a peritonitis model. |
Experimental Protocols
To determine the optimal Ac5GalNTGc concentration for a specific cell line, a dose-response experiment is recommended. The following protocols outline the key steps for this determination.
Protocol 1: Cell Culture and Ac5GalNTGc Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Ac5GalNTGc Preparation: Prepare a stock solution of Ac5GalNTGc in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with a range of Ac5GalNTGc concentrations (e.g., 0, 10, 25, 50, 80, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability.
-
Incubation: Incubate the cells for a predetermined period, typically 40-48 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxicity of Ac5GalNTGc.
-
Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of Ac5GalNTGc as described in Protocol 1.
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently pipette to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Flow Cytometry Analysis of O-Glycan Truncation
This protocol uses fluorescein-conjugated Vicia villosa agglutinin (VVA) lectin, which preferentially binds to terminal GalNAc residues (Tn antigen), to quantify the truncation of O-glycans.
-
Cell Harvesting: Following treatment with Ac5GalNTGc (Protocol 1), harvest the cells and wash them twice with ice-cold PBS.
-
Cell Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add FITC-conjugated VVA lectin at a predetermined optimal concentration.
-
Incubation: Incubate the cells for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with staining buffer to remove unbound lectin.
-
Data Acquisition: Resuspend the cells in staining buffer and analyze them using a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of VVA staining. An increase in MFI corresponds to an increase in exposed Tn antigen and thus, O-glycan truncation.
Protocol 4: Western Blot Analysis of Glycoprotein Molecular Weight Shift
Inhibition of O-glycan elongation results in a decrease in the apparent molecular weight of heavily O-glycosylated proteins such as PSGL-1 and CD43.
-
Cell Lysis: After Ac5GalNTGc treatment (Protocol 1), wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. The percentage of the gel should be chosen to resolve the protein of interest effectively.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the glycoprotein of interest (e.g., anti-PSGL-1 or anti-CD43) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the band migration between untreated and Ac5GalNTGc-treated samples. A downward shift in the apparent molecular weight indicates hypoglycosylation.
Conclusion
The protocols and data presented in this document provide a robust framework for researchers to determine the optimal concentration of Ac5GalNTGc for inhibiting O-glycan biosynthesis in their specific cellular models. By systematically evaluating cell viability and the extent of O-glycan truncation, investigators can confidently select a working concentration that is both effective and non-toxic. The use of Ac5GalNTGc as a tool will undoubtedly continue to advance our understanding of the critical roles of O-glycans in health and disease.
Application Notes and Protocols: Utilizing Ac5GalNTGc Epimer to Elucidate Mucin-Type O-Glycosylation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin-type O-glycosylation is a critical post-translational modification that plays a pivotal role in various cellular processes, including cell adhesion, signaling, and differentiation.[1][2] In cancer, aberrant O-glycosylation is a well-established hallmark, contributing to tumor progression, metastasis, and chemoresistance by altering the functionality of cell surface glycoproteins.[2][3] The study of mucin-type O-glycans in cancer is therefore of paramount importance for understanding disease mechanisms and developing novel therapeutic strategies.[3]
Ac5GalNTGc, a peracetylated C-2 sulfhydryl-substituted N-acetylgalactosamine (GalNAc) analog, has emerged as a potent and specific metabolic inhibitor of mucin-type O-glycan biosynthesis.[4][5][6] Unlike conventional inhibitors like benzyl-GalNAc which are effective only at millimolar concentrations, Ac5GalNTGc exhibits high efficacy at micromolar concentrations, making it a valuable tool for researchers.[4][6] This document provides detailed application notes and protocols for using the Ac5GalNTGc epimer to investigate mucin-type O-glycosylation in cancer cells.
Mechanism of Action
Ac5GalNTGc is a cell-permeable compound due to its peracetylated nature. Once inside the cell, cytosolic esterases remove the acetyl groups. The resulting GalNTGc molecule enters the GalNAc salvage pathway, where it is converted to UDP-GalNTGc. This analog then acts as a competitive inhibitor of polypeptide N-acetyl-α-galactosaminyltransferases (ppGalNAcTs), the enzymes that initiate mucin-type O-glycosylation by transferring GalNAc to serine or threonine residues on proteins.[3][4] This inhibition leads to the truncation of O-glycan chains at the initial GalNAcα1-Ser/Thr stage, also known as the Tn antigen.[3][4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Myriad mechanisms: factors regulating the synthesis of aberrant mucin-type O-glycosylation found on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac5GalNTGc Epimer in Mouse Models of Acute Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed experimental protocol for utilizing the N-glycolyl-D-galactosamine derivative, Ac5GalNTGc, in a mouse model of acute peritonitis. Ac5GalNTGc is a potent inhibitor of mucin-type O-linked glycosylation.[1][2] By preventing the elongation of O-glycans beyond the initial Tn-antigen stage, Ac5GalNTGc effectively reduces the expression of crucial cell surface molecules, such as sialyl-Lewis X (sLeX), on leukocytes.[3][4] This reduction in sLeX expression impairs the interaction between leukocytes and selectins (L-selectin and P-selectin) on the endothelial lining of blood vessels, a critical step in the inflammatory cascade that leads to leukocyte extravasation into tissues.[3][4] Consequently, Ac5GalNTGc has demonstrated significant anti-inflammatory properties by reducing neutrophil infiltration at sites of inflammation.[1][2][3][4] This protocol outlines the in vivo administration of Ac5GalNTGc in a chemically induced model of acute peritonitis in mice, providing a framework for evaluating its therapeutic potential.
Mechanism of Action: Inhibition of O-Glycosylation and Leukocyte Rolling
Ac5GalNTGc functions by metabolically intercepting the O-glycan biosynthesis pathway.[3] This interference leads to truncated O-glycans on the surface of leukocytes, notably affecting mucinous proteins like P-selectin glycoprotein ligand-1 (PSGL-1).[3] The proper glycosylation of PSGL-1 is essential for its high-affinity binding to P- and L-selectins expressed on activated endothelial cells. By inhibiting this glycosylation, Ac5GalNTGc reduces the expression of functional sLeX, the key carbohydrate ligand for selectins. This disruption of the selectin-sLeX interaction diminishes the initial tethering and subsequent rolling of leukocytes along the endothelium, which are prerequisite steps for their migration into inflamed tissues.[3][5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study evaluating Ac5GalNTGc in a mouse model of acute peritonitis.
| Parameter | Vehicle Control | Ac5GalNTGc Treated | Percentage Reduction | Reference |
| Neutrophil Infiltration into Peritoneal Lavage | Baseline | Reduced by ~65% | ~65% | [3] |
| Leukocyte Recruitment (in vivo) | Normal | Reduced by ~60% | ~60% | [3][4] |
| sialyl-Lewis-X Expression on Leukocytes | Normal | Reduced by 50-80% | 50-80% | [3][4] |
| In vitro O-glycan Elongation | Normal | 30-60% prevented beyond Tn-antigen | 30-60% | [3][4] |
Experimental Protocols
This section details the materials and methods for inducing acute peritonitis in a mouse model and administering Ac5GalNTGc to assess its anti-inflammatory efficacy.
Materials and Reagents
-
Animals: 8-12 week old C57BL/6 mice.
-
Ac5GalNTGc: Synthesized and purified.
-
Vehicle Control: Appropriate solvent for Ac5GalNTGc (e.g., sterile PBS with a solubilizing agent if necessary).
-
Peritonitis Induction Agent: 3% (w/v) sterile thioglycollate medium.[8]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Flow Cytometry Antibodies:
-
Anti-mouse CD11b (e.g., clone M1/70)
-
Anti-mouse Gr-1/Ly-6G (e.g., clone RB6-8C5)
-
Anti-mouse F4/80 (e.g., clone BM8)
-
-
Red Blood Cell Lysis Buffer.
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
Experimental Design and Ac5GalNTGc Administration
-
Animal Groups:
-
Group 1: Vehicle control + Thioglycollate
-
Group 2: Ac5GalNTGc + Thioglycollate
-
Group 3: Naive (no treatment)
-
-
Ac5GalNTGc Administration:
-
Administer Ac5GalNTGc at a dose of 100 mg/kg/day for four consecutive days.[3]
-
The route of administration should be systemic, for example, via intraperitoneal (i.p.) injection.
-
Administer the vehicle control to Group 1 following the same schedule and route.
-
Induction of Acute Peritonitis
-
On the fourth day of Ac5GalNTGc or vehicle administration, induce acute peritonitis by injecting 1 mL of 3% sterile thioglycollate medium intraperitoneally into mice from Groups 1 and 2.[8]
Peritoneal Lavage and Cell Isolation
-
Sixteen to twenty hours after thioglycollate injection, euthanize the mice.[3]
-
Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal fluid and place it on ice.
Quantification of Neutrophil Infiltration by Flow Cytometry
-
Centrifuge the collected peritoneal lavage fluid to pellet the cells.
-
Resuspend the cell pellet and treat with red blood cell lysis buffer, if necessary.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorescently conjugated antibodies against CD11b, Gr-1/Ly-6G, and F4/80 to identify neutrophils (CD11b+, Gr-1/Ly-6G+, F4/80-).[3]
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of neutrophils in the peritoneal lavage fluid for each experimental group.
Visualizations
Signaling Pathway of Ac5GalNTGc Action
Caption: Mechanism of Ac5GalNTGc in reducing inflammation.
Experimental Workflow
References
- 1. Item - Using the thioglycollate-elicited murine peritonitis model for investigation of macrophage behaviour and its relationship with Irg1 expression - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. L- and P-Selectins Collaborate to Support Leukocyte Rolling in Vivo When High-Affinity P-Selectin-P-Selectin Glycoprotein Ligand-1 Interaction Is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L- and P-selectins collaborate to support leukocyte rolling in vivo when high-affinity P-selectin-P-selectin glycoprotein ligand-1 interaction is inhibited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for Visualizing O-Glycan Truncation with Ac5GalNTGc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucin-type O-linked glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses.[1][2] Aberrant O-glycosylation, particularly the truncation of O-glycan chains leading to the exposure of core structures like the Tn antigen (GalNAcα1-Ser/Thr), is a well-established hallmark of various diseases, most notably cancer.[3][4][5] The ability to controllably induce and visualize O-glycan truncation is therefore of paramount importance for both basic research and the development of novel therapeutic strategies.
Ac5GalNTGc, a peracetylated C-2 sulfhydryl substituted N-acetylgalactosamine (GalNAc) analog, has emerged as a potent and specific small molecule inhibitor of O-glycan biosynthesis.[1][6][7] By acting as a metabolic inhibitor, Ac5GalNTGc effectively prevents the elongation of O-glycans beyond the initial GalNAc residue, leading to a global truncation of O-glycan structures on cellular glycoproteins.[1][7][8] This application note provides a detailed protocol for utilizing Ac5GalNTGc to induce O-glycan truncation in cultured cells and its subsequent visualization and quantification using Western blot analysis.
Mechanism of Action of Ac5GalNTGc
Ac5GalNTGc is a cell-permeable compound due to its peracetylated nature. Once inside the cell, cytosolic esterases remove the acetyl groups, activating the molecule. The modified GalNAc analog then interferes with the glycosylation machinery in the Golgi apparatus. Specifically, it inhibits the action of core 1 β1,3-galactosyltransferase (C1GalT1), the enzyme responsible for adding a galactose residue to the Tn antigen to form the core 1 structure (T antigen).[8] This inhibition leads to the accumulation of proteins with truncated O-glycans, primarily exposing the Tn antigen.
Data Presentation: Quantifying the Effects of Ac5GalNTGc
The following tables summarize the quantitative effects of Ac5GalNTGc treatment on O-glycan truncation, as determined by various analytical methods including Western blot, flow cytometry, and mass spectrometry.
Table 1: Effect of Ac5GalNTGc on O-Glycan Elaboration and Glycoprotein Molecular Weight
| Cell Line | Ac5GalNTGc Concentration (µM) | Observed Effect | Magnitude of Effect | Analytical Method | Reference |
| HL-60 | 50-80 | Prevention of O-glycan elaboration beyond the Tn-antigen | 30-60% | Cytometry, Mass Spectrometry, Western Blot | [1][7][8] |
| HL-60 | 50 | Reduction in apparent molecular mass of PSGL-1 | ~15% (from 125 kDa to 105 kDa) | Western Blot | [1] |
| Leukocytes | 50 | Reduction in sialyl-Lewis-X expression | 50-80% | Flow Cytometry | [1][7] |
| Leukocytes, Breast and Prostate cells | Not specified | Increase in cell surface VVA-binding | ~10-fold | Flow Cytometry | [1][6][7] |
Table 2: Lectin Binding Analysis Post-Ac5GalNTGc Treatment in HL-60 Cells
| Lectin | Specificity | Change in Binding | Magnitude of Change | Reference |
| VVA | Tn antigen (GalNAcα1-Ser/Thr) | Increased | ~10-fold | [1] |
| PNA | T antigen (Galβ1-3GalNAc) | Reduced | ~30% | [1] |
| ECL | N-acetyl-lactosamine | Reduced | ~40% | [1] |
| MAL-II | α2,3-sialic acid | Largely unchanged | - | [1] |
| PHA-L | Complex N-glycans | Largely unchanged | - | [1] |
Experimental Protocols
Protocol 1: Induction of O-Glycan Truncation in Cultured Cells with Ac5GalNTGc
Materials:
-
Cell line of interest (e.g., HL-60, Jurkat, breast or prostate cancer cell lines)
-
Complete cell culture medium
-
Ac5GalNTGc (peracetylated N-thioglycolyl-D-galactosamine)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Preparation of Ac5GalNTGc Stock Solution: Prepare a stock solution of Ac5GalNTGc in DMSO. A typical stock concentration is 10-20 mM.
-
Treatment of Cells:
-
Allow the cells to adhere and resume growth for 24 hours post-seeding.
-
On the day of treatment, dilute the Ac5GalNTGc stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 50-80 µM).
-
As a negative control, prepare a vehicle control medium containing the same final concentration of DMSO as the Ac5GalNTGc-treated wells.
-
Remove the old medium from the cells and replace it with the Ac5GalNTGc-containing medium or the vehicle control medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting). For adherent cells, use a cell scraper or trypsinization. For suspension cells, collect by centrifugation. Wash the cell pellet with ice-cold PBS.
Protocol 2: Western Blot Analysis of O-Glycan Truncation
This protocol describes the use of both specific antibodies against glycoproteins and lectins to visualize O-glycan truncation.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST for lectin blotting; 5% non-fat dry milk in TBST for antibody blotting)[9]
-
Primary antibodies against glycoproteins of interest (e.g., anti-PSGL-1, anti-CD43)
-
Biotinylated lectins (e.g., VVA, PNA)[10]
-
HRP-conjugated secondary antibodies
-
HRP-conjugated streptavidin[10]
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to equal concentrations and boil in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with the appropriate blocking buffer. Note: For lectin blotting, use a glycoprotein-free blocking agent like BSA to avoid high background.[9]
-
-
Primary Incubation (Antibody or Lectin):
-
For Antibody Probing: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
For Lectin Probing: Incubate the membrane with the biotinylated lectin (e.g., 1 µg/mL VVA) diluted in blocking buffer for 1-2 hours at room temperature.[10]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Incubation:
-
For Antibody Probing: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
For Lectin Probing: Incubate the membrane with HRP-conjugated streptavidin diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Compare the band intensity and mobility shift between the control and Ac5GalNTGc-treated samples. A decrease in the apparent molecular weight of a glycoprotein indicates truncation of its O-glycans. An increase in VVA lectin binding indicates the exposure of the Tn antigen.
Mandatory Visualizations
Caption: Experimental workflow for inducing and visualizing O-glycan truncation.
Caption: Inhibition of O-glycan elongation by Ac5GalNTGc.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of Truncated O-GalNAc Glycans in Cancer Progression and Metastasis in Endocrine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High truncated-O-glycan score predicts adverse clinical outcome in patients with localized clear-cell renal cell carcinoma after surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Use of Ac5GalNTGc epimer to probe the function of O-glycans in cell adhesion
Application Notes and Protocols
Topic: Use of Ac5GalNTGc to Probe the Function of O-Glycans in Cell Adhesion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucin-type O-linked glycosylation is a critical post-translational modification that plays a pivotal role in numerous biological processes, including protein stability, signaling, and cell-cell interactions.[1][2] O-glycans on cell surface proteins, such as P-selectin glycoprotein ligand-1 (PSGL-1) and CD43, are particularly important in mediating cell adhesion, a fundamental process in inflammation, immune response, and cancer metastasis.[2][3][4] Altered O-glycosylation is a hallmark of various diseases, making the ability to study and modulate this pathway essential for both basic research and therapeutic development.[1][5]
Ac5GalNTGc, a peracetylated N-thioglycolyl-modified GalNAc analog, serves as a potent and specific metabolic inhibitor of O-glycan biosynthesis.[6][7] Unlike traditional inhibitors like benzyl-GalNAc which require millimolar concentrations, Ac5GalNTGc is effective at micromolar concentrations (50-80 µM).[6][8][9] It acts by truncating O-glycan elongation beyond the initial GalNAcα1-Ser/Thr stage (Tn-antigen), thereby preventing the formation of complex structures like the sialyl-Lewis X (sLeX) antigen, a key ligand for selectin-mediated cell adhesion.[6][8] This document provides detailed application notes and protocols for using Ac5GalNTGc to investigate the role of O-glycans in cell adhesion.
Mechanism of Action
Ac5GalNTGc is cell-permeable due to its peracetylated nature. Once inside the cell, cytosolic esterases remove the acetyl groups. The modified GalNTGc is then processed by the GalNAc salvage pathway and incorporated onto serine or threonine residues of nascent proteins by polypeptide GalNAc-transferases (ppGalNAcTs). However, the N-thioglycolyl modification at the C-2 position prevents the subsequent addition of other sugar moieties by glycosyltransferases, such as Core 1 β1,3-galactosyltransferase (C1GalT1).[10] This effectively halts O-glycan elongation, leading to an accumulation of truncated O-glycans on the cell surface. This truncation directly impacts the functionality of glycoproteins involved in cell adhesion by removing the binding epitopes necessary for interaction with adhesion molecules like selectins.[6][7]
Caption: Mechanism of Ac5GalNTGc-mediated O-glycan truncation.
Quantitative Data Summary
Treatment of various cell lines with Ac5GalNTGc leads to significant and quantifiable changes in glycosylation and cell adhesion properties. The key findings are summarized below.
Table 1: Effect of Ac5GalNTGc on Glycosylation and Protein Mobility
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| O-Glycan Elaboration | HL-60 | 50-80 µM | 40 h | 30-60% prevention beyond Tn-antigen stage | [6][8][9] |
| VVA-Lectin Binding | Leukocytes, Cancer Cells | 50-80 µM | 40 h | ~10-fold increase, indicating O-glycan truncation | [6][8][9] |
| sLeX Expression | HL-60 | 50 µM | 40 h | 50-80% reduction | [6][7] |
| PSGL-1 Molecular Mass | HL-60 | 80 µM | 40 h | Reduction from ~125 kDa to ~105 kDa | [6] |
| CD43 Molecular Mass | Jurkat, HL-60 | 50-80 µM | 40-48 h | Noticeable reduction in apparent molecular mass |[6][7] |
Table 2: Functional Consequences of Ac5GalNTGc Treatment on Cell Adhesion
| Assay | Cell Type / Model | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| L-selectin Rolling | HL-60 cells | 80 µM | 40 h | 50-80% reduction in rolling and adhesion | [6] |
| P-selectin Rolling | HL-60 cells | 80 µM | 40 h | 50-80% reduction in rolling and adhesion | [6][7] |
| E-selectin Rolling | HL-60 cells | 80 µM | 40 h | No significant effect | [6] |
| Leukocyte-Platelet Adhesion | HL-60 cells & Platelets | 80 µM | 40 h | 40-50% reduction under shear | [6] |
| Neutrophil Infiltration | Mouse Peritonitis Model | - | - | ~60% reduction in neutrophil infiltration |[6][8][9] |
Experimental Protocols
The following protocols describe how to use Ac5GalNTGc to study the impact of O-glycan truncation on cell adhesion.
Caption: General workflow for studying O-glycan function using Ac5GalNTGc.
Protocol 1: Cell Culture and Treatment with Ac5GalNTGc
This protocol describes the general procedure for treating suspension or adherent cells with Ac5GalNTGc.
Materials:
-
Cell line of interest (e.g., HL-60, Jurkat)
-
Complete cell culture medium
-
Ac5GalNTGc (MedChemExpress or other suppliers)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Ac5GalNTGc Stock: Dissolve Ac5GalNTGc in DMSO to create a concentrated stock solution (e.g., 50 mM). Store at -20°C.
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the end of the treatment period. For HL-60 cells, a starting density of 0.5 x 10^6 cells/mL is recommended.[6]
-
Treatment: Dilute the Ac5GalNTGc stock solution directly into the culture medium to the desired final concentration (typically 50-80 µM). Ensure the final DMSO concentration in the culture medium is low (<0.2%) to avoid toxicity.
-
Control Group: Prepare a vehicle control group by adding an equivalent volume of DMSO to the culture medium.
-
Incubation: Incubate the cells for the desired period (e.g., 40-48 hours) at 37°C with 5% CO2.[6][7]
-
Harvesting: After incubation, harvest the cells for downstream analysis. For suspension cells, pellet by centrifugation. For adherent cells, detach using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
Protocol 2: Analysis of O-Glycan Truncation by Flow Cytometry
This protocol measures changes in cell surface glycans as a result of Ac5GalNTGc treatment.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
FITC-conjugated Vicia Villosa Agglutinin (VVA) lectin (binds to terminal GalNAc)
-
PE-conjugated anti-sialyl-Lewis X antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash the harvested cells twice with ice-cold flow cytometry buffer. Resuspend cells to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To detect truncated O-glycans, add FITC-VVA lectin to the cell suspension at the manufacturer's recommended concentration.
-
To detect sLeX, add PE-conjugated anti-sLeX antibody.
-
Include unstained and vehicle-treated controls.
-
-
Incubation: Incubate the cells for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound lectin/antibody.
-
Analysis: Resuspend the final cell pellet in 500 µL of flow cytometry buffer and analyze using a flow cytometer. An increase in VVA fluorescence and a decrease in anti-sLeX fluorescence in treated cells compared to controls indicates successful O-glycan truncation.[6]
Protocol 3: Cell Adhesion Assay under Flow Conditions
This protocol assesses the ability of treated cells to adhere to selectin-coated surfaces under physiological shear stress.
Materials:
-
Treated and control cells from Protocol 1
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Substrate: Culture plates or glass slides coated with recombinant L-selectin, P-selectin, or a monolayer of cells expressing selectins (e.g., CHO-P cells).[6]
-
Syringe pump
-
Inverted microscope with a camera
Procedure:
-
Prepare Substrate: Coat the bottom surface of the flow chamber with the desired selectin substrate according to the manufacturer's instructions or standard lab protocols.
-
Assemble Flow Chamber: Assemble the flow chamber and mount it on the microscope stage.
-
Cell Perfusion: Resuspend treated and control cells in assay medium at a concentration of 1 x 10^6 cells/mL. Perfuse the cell suspension through the chamber at a defined wall shear stress (e.g., 1 dyne/cm²).[6]
-
Data Acquisition: Record videos of multiple fields of view for a set duration (e.g., 5 minutes).
-
Quantification: Analyze the videos to quantify the number of rolling and firmly adhered cells per unit area. A reduction in the number of interacting cells in the Ac5GalNTGc-treated group compared to the control demonstrates the role of O-glycans in selectin-mediated adhesion.[6]
Interpretation of Results & Logical Framework
The experimental results obtained using Ac5GalNTGc provide direct evidence for the role of extended O-glycan structures in cell adhesion. The logical flow of interpretation is as follows: treatment with Ac5GalNTGc inhibits O-glycan elongation, which leads to a measurable reduction in complex glycan epitopes like sLeX on the cell surface. This structural change impairs the ability of key adhesion glycoproteins, such as PSGL-1, to bind to their selectin ligands on other cells (e.g., endothelial cells, platelets). The final functional consequence is a significant decrease in cell rolling and adhesion, particularly under the shear stress conditions that mimic blood flow.
Caption: Interpreting the effects of Ac5GalNTGc on cell adhesion.
References
- 1. The Cellular Microenvironment and Cell Adhesion: a Role for O-Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of mucin-type O-glycans in cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The role of intracellular protein O-glycosylation in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ac5GalNTGc Epimer Treatment for In Vitro Studies of Neutrophil Rolling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil rolling is a critical early step in the inflammatory cascade, mediated by the interaction of selectins on endothelial cells with their carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on neutrophils. The sialyl-Lewis-X (sLeX) moiety on these ligands is essential for this interaction. Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted GalNAc analog, is a potent inhibitor of mucin-type O-glycan biosynthesis.[1] By interfering with the elongation of O-glycans, Ac5GalNTGc treatment leads to a significant reduction in the expression of sLeX on the surface of leukocytes.[1][2] This, in turn, inhibits L- and P-selectin-mediated neutrophil rolling, making Ac5GalNTGc a valuable tool for in vitro studies of inflammation and a potential anti-inflammatory therapeutic.[1][2]
These application notes provide detailed protocols for the use of Ac5GalNTGc in in vitro neutrophil rolling assays, along with a summary of its effects and a visual representation of the underlying mechanism and experimental workflow.
Mechanism of Action
Ac5GalNTGc is a cell-permeable analog of N-acetylgalactosamine (GalNAc). Once inside the cell, it is deacetylated and acts as an inhibitor of core 1 β1,3-galactosyltransferase (C1GalT1), an enzyme crucial for the elongation of O-glycans beyond the initial GalNAcα1-Ser/Thr (Tn-antigen) stage.[3] This truncation of O-glycan biosynthesis prevents the formation of the mature sLeX antigen, which is necessary for selectin binding.[2] Consequently, neutrophils treated with Ac5GalNTGc exhibit reduced adhesion to L- and P-selectin under flow conditions.[2] The effect on N-glycans and glycosphingolipids is minimal.[2][3]
Figure 1. Mechanism of Ac5GalNTGc in inhibiting neutrophil rolling.
Quantitative Data Summary
The following table summarizes the quantitative effects of Ac5GalNTGc treatment on various parameters related to neutrophil function and inflammation.
| Parameter | Cell Type | Ac5GalNTGc Concentration | Treatment Duration | Observed Effect | Reference |
| sLeX Expression | HL-60 | 50 µM | 40 hours | 50-80% reduction | [2] |
| L-selectin Mediated Rolling | HL-60 | 80 µM | 40 hours | Significant reduction | [1] |
| P-selectin Mediated Rolling | HL-60 | 80 µM | 40 hours | Significant reduction | [1] |
| E-selectin Mediated Rolling | HL-60 | 80 µM | 40 hours | No effect | [1] |
| P-selectin Dependent Leukocyte-Platelet Adhesion | HL-60 | 80 µM | 40 hours | 40-50% reduction | [1][2] |
| PSGL-1 Apparent Molecular Mass | HL-60 | 80 µM | 40 hours | Reduction from 125 to 105 kDa | [2] |
| Neutrophil Infiltration (in vivo) | Mouse | 100 mg/kg/day | 4 days | ~60% reduction | [1][2] |
Experimental Protocols
Protocol 1: Treatment of Neutrophils with Ac5GalNTGc
This protocol describes the in vitro treatment of a neutrophil-like cell line (e.g., HL-60) with Ac5GalNTGc prior to a rolling assay.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Ac5GalNTGc (MedChemExpress or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Ac5GalNTGc in DMSO. Store at -20°C.
-
Cell Treatment: a. Seed HL-60 cells at a density of 0.5 x 10^6 cells/mL in fresh culture medium. b. Add Ac5GalNTGc stock solution to the cell culture to a final concentration of 50-80 µM. For a control, add an equivalent volume of DMSO. c. Incubate the cells for 40-48 hours.
-
Cell Viability and Counting: a. After incubation, assess cell viability using trypan blue exclusion. b. Count the cells using a hemocytometer or automated cell counter.
-
Cell Preparation for Rolling Assay: a. Centrifuge the cell suspension at 300 x g for 5 minutes. b. Resuspend the cell pellet in the appropriate assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+). c. Adjust the cell concentration to 1 x 10^6 cells/mL for the rolling assay.
Protocol 2: In Vitro Neutrophil Rolling Assay under Flow Conditions
This protocol describes a parallel plate flow chamber assay to assess the rolling of Ac5GalNTGc-treated neutrophils on a P-selectin coated surface.
Materials:
-
Ac5GalNTGc-treated and control neutrophils (from Protocol 1)
-
Recombinant human P-selectin/CD62P Fc Chimera
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Parallel plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a camera capable of video capture
-
Image analysis software (e.g., ImageJ with tracking plugins)
Procedure:
-
Coating of the Flow Chamber: a. Coat the bottom surface of the flow chamber with 10 µg/mL recombinant human P-selectin in PBS overnight at 4°C. b. The following day, wash the chamber with PBS to remove unbound P-selectin. c. Block non-specific binding sites by incubating with 1% BSA in PBS for at least 1 hour at room temperature.
-
Assembly of the Flow Chamber: a. Assemble the flow chamber according to the manufacturer's instructions. b. Mount the chamber on the stage of the inverted microscope.
-
Neutrophil Rolling Assay: a. Perfuse the chamber with the assay buffer to remove the blocking solution. b. Perfuse the suspension of Ac5GalNTGc-treated or control neutrophils (1 x 10^6 cells/mL) through the chamber at a constant shear stress (e.g., 1-2 dyn/cm²). c. Allow the flow to stabilize for 2-3 minutes.
-
Data Acquisition and Analysis: a. Record videos of neutrophil rolling at multiple fields of view for each condition. b. Use image analysis software to track the movement of individual neutrophils. c. Calculate the rolling velocity of a significant number of cells (e.g., >100) for each condition. d. The number of rolling cells per field of view can also be quantified. e. Compare the rolling velocities and number of rolling cells between Ac5GalNTGc-treated and control groups.
Figure 2. Experimental workflow for the in vitro neutrophil rolling assay.
Troubleshooting and Considerations
-
Cell Viability: Ensure that the concentration of Ac5GalNTGc and the treatment duration do not significantly impact cell viability. Perform a dose-response and time-course experiment to optimize these parameters for your specific cell type.
-
Shear Stress: The applied shear stress is a critical parameter. A physiological range of 1-4 dyn/cm² is typically used to study neutrophil rolling.
-
Selectin Coating: The density of the selectin coating can influence rolling behavior. Ensure consistent coating by following the protocol carefully.
-
Data Analysis: Analyze a sufficient number of cells and fields of view to obtain statistically significant results. Automated tracking software is highly recommended for unbiased analysis.
Conclusion
Ac5GalNTGc is a powerful tool for studying the role of O-glycans in neutrophil rolling and inflammation. By following the protocols outlined in these application notes, researchers can effectively utilize this inhibitor to investigate the molecular mechanisms of leukocyte adhesion and to screen for potential anti-inflammatory compounds.
References
Troubleshooting & Optimization
Optimizing Ac5GalNTGc epimer treatment duration for maximum O-glycan truncation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of Ac5GalNTGc epimer for maximal O-glycan truncation.
Frequently Asked Questions (FAQs)
Q1: What is Ac5GalNTGc and how does it induce O-glycan truncation?
A1: Ac5GalNTGc is a peracetylated C-2 sulfhydryl-substituted GalNAc analog.[1][2] It acts as a potent metabolic inhibitor of mucin-type O-linked glycosylation.[2][3] Once it enters the cell, it is de-esterified and interferes with the elongation of O-glycans beyond the initial Tn-antigen (GalNAcα1-Ser/Thr) stage.[3][4] This results in the display of truncated O-glycans on the cell surface. In various cell lines, including leukocytes, breast, and prostate cancer cells, treatment with Ac5GalNTGc has been shown to increase the binding of VVA (Vicia villosa agglutinin), a lectin that specifically recognizes the Tn-antigen, by approximately 10-fold, confirming the truncation of O-glycan biosynthesis.[1][3][4]
Q2: What is the typical concentration range and treatment duration for Ac5GalNTGc?
A2: The optimal concentration and duration are highly dependent on the specific cell line and experimental goals. However, published studies provide a general range. For example, in HL-60 promyelocytes, concentrations between 50-80µM for 40-48 hours have been shown to prevent the elongation of 30-60% of O-glycans.[1][2][3][4] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.[5]
Q3: How can I measure the extent of O-glycan truncation after Ac5GalNTGc treatment?
A3: Several methods can be employed to quantify O-glycan truncation:
-
Lectin Staining with Flow Cytometry: This is a common method. Use a fluorescently labeled lectin that specifically binds to the truncated glycan structure (e.g., VVA for Tn-antigen). An increase in fluorescence intensity compared to untreated controls indicates successful truncation.[3]
-
Western Blotting: Analyze the molecular weight of known O-glycoproteins (e.g., PSGL-1, CD43). A decrease in the apparent molecular mass of these proteins suggests the loss of larger glycan chains.[2][3]
-
Mass Spectrometry: This provides the most detailed analysis, allowing for the identification and quantification of specific glycan structures on glycoproteins.[3]
Q4: I am not observing significant O-glycan truncation. What are the possible reasons?
A4: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include sub-optimal Ac5GalNTGc concentration, insufficient treatment duration, or issues with the detection method.
Q5: Will Ac5GalNTGc treatment affect other types of glycosylation, like N-glycans?
A5: Studies have shown that the effect of Ac5GalNTGc on N-glycans and glycosphingolipids is minimal, indicating its specificity as an inhibitor of O-glycosylation.[1][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No O-Glycan Truncation | 1. Sub-optimal Ac5GalNTGc Concentration: The concentration may be too low for your specific cell line. 2. Insufficient Treatment Duration: The incubation time may not be long enough for the metabolic machinery to be affected. 3. Ac5GalNTGc Degradation: The compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The cell line may have metabolic pathways that circumvent the inhibitory effect. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 100 µM). 2. Conduct a time-course experiment, analyzing truncation at multiple time points (e.g., 24, 48, 72 hours).[5] 3. Ensure Ac5GalNTGc is stored correctly (as per manufacturer's instructions) and prepare fresh solutions for each experiment. 4. Consult literature for known resistance mechanisms or consider using a different O-glycan inhibitor. |
| High Cell Cytotoxicity | 1. Ac5GalNTGc Concentration is Too High: Excessive concentrations can lead to off-target effects and cell death. 2. Prolonged Treatment Duration: Extended exposure may be toxic to the cells. 3. Sub-optimal Cell Health: Cells may have been unhealthy or stressed prior to treatment. | 1. Reduce the concentration of Ac5GalNTGc. Determine the IC50 value for your cell line. 2. Shorten the treatment duration. Balance the extent of truncation with cell viability. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.[5] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Seeding Density: Inconsistent cell numbers will lead to variable responses. 2. Inconsistent Treatment Conditions: Variations in incubation times, media changes, or Ac5GalNTGc preparation. 3. Assay Variability: Inconsistent staining, washing, or data acquisition parameters. | 1. Maintain a consistent cell seeding density for all experiments. 2. Standardize all treatment parameters, including the timing of media changes and the preparation of the inhibitor solution. 3. Follow a strict, standardized protocol for your chosen analytical method (e.g., flow cytometry, western blotting). |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Ac5GalNTGc Treatment Duration
This protocol outlines a typical experiment to find the optimal incubation time for maximal O-glycan truncation with minimal cytotoxicity.
1. Cell Seeding:
- Culture your chosen cell line to ~80% confluency.
- Seed cells into a 24-well plate at a density that will not lead to overgrowth during the longest time point of the experiment.
2. Ac5GalNTGc Preparation and Treatment:
- Prepare a stock solution of Ac5GalNTGc in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in fresh culture medium to the desired final concentration (determined from a prior dose-response experiment).
- Remove the old medium from the cells and add the medium containing Ac5GalNTGc. Include a vehicle control (medium with the same concentration of solvent).
3. Time-Point Harvesting:
- At each predetermined time point (e.g., 12, 24, 48, 72 hours), harvest a set of wells for both the treated and control groups.
- For each time point, harvest one set of cells for viability analysis and another for O-glycan truncation analysis.
4. Cell Viability Analysis (e.g., Trypan Blue Exclusion):
- Resuspend the harvested cells in PBS.
- Mix a small aliquot of the cell suspension with Trypan Blue stain.
- Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
- Calculate the percentage of viable cells.
5. O-Glycan Truncation Analysis (e.g., VVA Staining by Flow Cytometry):
- Wash the harvested cells with a suitable buffer (e.g., PBS with 1% BSA).
- Incubate the cells with a fluorescently labeled VVA lectin for 30 minutes on ice, protected from light.
- Wash the cells to remove unbound lectin.
- Resuspend the cells in a suitable buffer for flow cytometry.
- Analyze the fluorescence intensity using a flow cytometer.
6. Data Analysis:
- Plot the percentage of cell viability versus treatment duration.
- Plot the mean fluorescence intensity (MFI) of VVA staining versus treatment duration.
- Determine the optimal duration that provides the highest MFI with acceptable cell viability (e.g., >90%).
Data Presentation
Table 1: Time-Course of Ac5GalNTGc (75 µM) Treatment on HEK293T Cells
| Treatment Duration (hours) | Cell Viability (%) | Mean Fluorescence Intensity (VVA-FITC) | Fold Change in MFI (vs. Control) |
| 0 (Control) | 98 ± 2 | 150 ± 15 | 1.0 |
| 12 | 97 ± 3 | 580 ± 45 | 3.9 |
| 24 | 96 ± 2 | 1250 ± 98 | 8.3 |
| 48 | 94 ± 4 | 1600 ± 120 | 10.7 |
| 72 | 85 ± 5 | 1650 ± 135 | 11.0 |
Table 2: Dose-Response of Ac5GalNTGc Treatment (48 hours) on Jurkat Cells
| Ac5GalNTGc Concentration (µM) | Cell Viability (%) | Mean Fluorescence Intensity (VVA-FITC) | Fold Change in MFI (vs. Control) |
| 0 (Control) | 99 ± 1 | 210 ± 20 | 1.0 |
| 10 | 98 ± 2 | 450 ± 35 | 2.1 |
| 25 | 97 ± 3 | 980 ± 75 | 4.7 |
| 50 | 95 ± 2 | 1850 ± 150 | 8.8 |
| 75 | 92 ± 4 | 2200 ± 180 | 10.5 |
| 100 | 82 ± 6 | 2250 ± 200 | 10.7 |
Visualizations
Caption: Workflow for optimizing Ac5GalNTGc treatment duration.
Caption: Hypothetical signaling impact of O-glycan truncation.
References
How to determine the optimal dosage of Ac5GalNTGc epimer for in vivo studies
This technical support center provides guidance and answers to frequently asked questions for researchers using Ac5GalNTGc epimer in in vivo studies. The following sections offer troubleshooting advice and detailed protocols to help you determine the optimal dosage for your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Ac5GalNTGc is a peracetylated C-2 thioglycolyl-substituted GalNAc analog that acts as a potent inhibitor of mucin-type O-glycan biosynthesis.[1][2] After entering the cell, it is metabolized and interferes with the elongation of O-glycans beyond the initial GalNAcα-Ser/Thr (Tn-antigen) stage.[1][3] This truncation of O-glycans can lead to reduced expression of important structures like sialyl-Lewis-X, which is critical for cell adhesion processes, particularly in inflammation.[3][4]
Q2: I have a new in vivo model. Where do I start with dosing this compound?
A2: For a new in vivo model, it is crucial to perform a dose-finding study to determine the optimal dosage. This typically involves two main stages: a Maximum Tolerated Dose (MTD) study followed by a dose-response efficacy study. A previously reported effective dose in a mouse model of acute peritonitis was 100 mg/kg/day, which can serve as a reference point for your study design.[3]
Q3: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A3: An MTD study is designed to determine the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[5][6] This is a critical first step in any in vivo study with a new compound or model to ensure that the observed effects in subsequent efficacy studies are due to the pharmacological action of the compound and not to non-specific toxicity.[5]
Q4: How do I design a dose-response study for this compound?
A4: A dose-response study aims to identify a range of doses that produce a therapeutic effect and to establish the relationship between the dose and the observed effect.[7] Based on the results of your MTD study, you should select a range of doses for your efficacy study. A common approach is to use logarithmic dose increments (e.g., 2x, 3x) to cover a broad range of potential effective doses.[8] It is advisable to include at least 3-4 dose levels plus a vehicle control group.
Q5: What are the key parameters to monitor during an in vivo study with this compound?
A5: During your study, you should monitor both toxicity and efficacy endpoints.
-
Toxicity Monitoring: This includes daily clinical observations (e.g., changes in posture, activity, grooming), body weight measurements (a loss of more than 15-20% is often considered a humane endpoint), and food and water intake.[9]
-
Efficacy Monitoring: The efficacy endpoints will be specific to your disease model. For inflammatory models, this could include measuring neutrophil infiltration to the site of inflammation, as Ac5GalNTGc has been shown to reduce this by approximately 60%.[3][4] You can also collect tissue samples for analysis of O-glycan truncation, for example, by looking at the binding of VVA lectin.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response | Inconsistent drug administration, animal stress, or biological variability. | Ensure consistent administration technique and timing. Handle animals gently to minimize stress. Increase group size to improve statistical power. |
| No observable therapeutic effect | Dose is too low, insufficient treatment duration, or the compound is not effective in the chosen model. | Perform a dose-escalation study to test higher doses (not exceeding the MTD). Extend the treatment duration. Confirm target engagement by analyzing O-glycan structures in relevant tissues. |
| Unexpected toxicity at a previously reported "safe" dose | Differences in animal strain, age, sex, or health status. Vehicle formulation issues. | Conduct an MTD study in your specific animal model. Ensure the vehicle is well-tolerated and properly formulated. |
| Difficulty dissolving the compound for injection | Ac5GalNTGc is a modified sugar and may have specific solubility requirements. | Refer to the manufacturer's instructions for recommended solvents. Test different biocompatible solvent systems (e.g., DMSO, saline with co-solvents) for solubility and tolerability in a small pilot group of animals. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same species, strain, sex, and age of animals as planned for the main efficacy study.
-
Group Allocation: Assign a small number of animals (e.g., 3-5) to each dose group.
-
Dose Selection: Start with a range of doses. A logarithmic increase is recommended (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended route for your efficacy study (e.g., intraperitoneal, intravenous, oral).
-
Monitoring:
-
Observe animals for clinical signs of toxicity at regular intervals for the first few hours post-administration and then daily for 7-14 days.
-
Record body weight daily.
-
Note any changes in food and water consumption.
-
-
Endpoint: The MTD is the highest dose that does not produce significant toxicity (e.g., more than 15-20% body weight loss, severe clinical signs) or mortality.
Protocol 2: Dose-Response Efficacy Study
-
Animal Model and Group Allocation: Use a sufficient number of animals per group (determined by power analysis) for statistical significance.
-
Dose Selection: Based on the MTD, select 3-4 dose levels for the efficacy study. These should be below the MTD. For example, if the MTD is 300 mg/kg, you might test 30 mg/kg, 100 mg/kg, and 200 mg/kg, along with a vehicle control.
-
Administration: Administer the compound for the duration relevant to your disease model.
-
Efficacy Assessment: At the end of the study, assess the relevant efficacy endpoints for your model (e.g., tumor size, inflammatory markers, behavioral tests).
-
Pharmacodynamic Assessment: Collect blood and/or tissue samples to measure biomarkers related to the mechanism of action of this compound (e.g., O-glycan analysis).
Quantitative Data Summary
Table 1: Example Doses of this compound from Literature
| Study Type | Species | Dose | Route of Administration | Observed Effect | Reference |
| In Vitro | Human Leukocytes (HL-60 cells) | 10-80 µM | In culture medium | Inhibition of O-glycan elaboration, reduced sialyl-Lewis-X expression | [1][3] |
| In Vivo | Mouse (Acute Peritonitis Model) | 100 mg/kg/day for 4 days | Intraperitoneal | ~60% reduction in neutrophil infiltration | [3] |
Table 2: Example MTD Study Design and Monitoring Parameters
| Parameter | Description |
| Animal Model | C57BL/6 mice, male, 8-10 weeks old |
| Groups (n=3/group) | Vehicle, 30 mg/kg, 100 mg/kg, 300 mg/kg |
| Route of Administration | Intraperitoneal injection |
| Monitoring Duration | 7 days |
| Clinical Observations | Posture, activity level, grooming, signs of pain or distress (checked twice daily) |
| Body Weight | Measured daily |
| Endpoint Criteria | >20% body weight loss, severe clinical signs, mortality |
Visualizations
Ac5GalNTGc Signaling Pathway
Caption: Mechanism of Ac5GalNTGc-mediated inhibition of O-glycan biosynthesis.
Experimental Workflow for In Vivo Dose Determination
Caption: Workflow for determining the optimal in vivo dosage of Ac5GalNTGc.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. researchgate.net [researchgate.net]
Strategies to minimize off-target effects of Ac5GalNTGc epimer in glycosylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ac5GalNTGc to modulate glycosylation. Our aim is to help you minimize off-target effects and achieve reliable, on-target results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of Ac5GalNTGc?
A1: Ac5GalNTGc is a potent inhibitor of mucin-type O-linked glycosylation. Its primary on-target effect is the truncation of O-glycan biosynthesis, specifically preventing the elaboration of O-glycans beyond the Tn-antigen (GalNAcα1-Ser/Thr) stage.[1][2] This leads to an increase in the expression of the Tn-antigen on the cell surface, which can be detected by an increased binding of Vicia Villosa Agglutinin (VVA) lectin.[1][3]
Q2: What are the known off-target effects of Ac5GalNTGc?
A2: While Ac5GalNTGc is a highly specific inhibitor of O-glycosylation, some minor off-target effects have been observed. The primary off-target effects reported are minimal changes to N-glycans and a quantitative effect on the abundance of certain glycosphingolipids (GSLs), particularly those containing fucose residues.[1][4] However, the overall impact on N-glycan and GSL biosynthesis is considered small compared to its potent effect on O-glycans.[1][2]
Q3: How can I minimize the off-target effects of Ac5GalNTGc on N-glycans and glycosphingolipids?
A3: To minimize off-target effects, it is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell type and experimental goals. Using the lowest effective concentration for the shortest duration necessary to achieve the desired O-glycan inhibition will help reduce off-target effects. For instance, concentrations as low as 10 μM have shown effects, with maximum efficacy for O-glycan truncation often observed at concentrations greater than 50 μM.[1]
Q4: Does Ac5GalNTGc affect cell viability?
A4: At effective concentrations for O-glycan inhibition (e.g., 50-80 μM), Ac5GalNTGc has not been shown to alter cell viability or growth rates in the short term (up to 40 hours).[1][4] However, higher concentrations (e.g., 200 μM) may result in a longer lag phase in cell growth after the removal of the compound.[4] It is always recommended to perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) with your specific cell line and experimental conditions.
Q5: What is the difference between Ac5GalNTGc and its C-4 epimer, Ac5GlcNTGc?
A5: Ac5GalNTGc is a galactose-based analog, while Ac5GlcNTGc is its glucose-based C-4 epimer.[1] Studies contrasting these two compounds have demonstrated the critical requirement of the galactosamine moiety for the potent inhibition of mucin-type O-glycans, highlighting the specificity of Ac5GalNTGc.[3]
Q6: How should I prepare and store Ac5GalNTGc?
A6: Ac5GalNTGc is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 40 mM).[1] For in vivo experiments, it can be prepared in a solution containing DMSO, PEG300, Tween-80, and saline.[5] It is recommended to prepare fresh working solutions for each experiment.[5] Stock solutions in DMSO should be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of O-glycosylation observed. | Insufficient concentration of Ac5GalNTGc. | Perform a dose-response experiment to determine the optimal concentration for your cell line (typically in the range of 50-80 μM).[1][2] |
| Insufficient incubation time. | Increase the incubation time. Effects are typically observed after 40-48 hours of treatment.[5] | |
| Degraded Ac5GalNTGc. | Use a fresh stock of Ac5GalNTGc and ensure proper storage of the compound. | |
| Significant cell death or reduced proliferation. | Ac5GalNTGc concentration is too high. | Reduce the concentration of Ac5GalNTGc. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line. |
| Contamination of cell culture. | Check for and address any potential sources of contamination in your cell culture. | |
| Inconsistent results between experiments. | Variation in cell density or confluency. | Standardize the cell seeding density and ensure consistent confluency at the time of treatment. |
| Inconsistent preparation of Ac5GalNTGc working solution. | Prepare fresh working solutions for each experiment and ensure accurate dilution from the stock solution. | |
| Unexpected changes in N-glycan or glycosphingolipid profiles. | Off-target effects of Ac5GalNTGc. | Use the lowest effective concentration of Ac5GalNTGc. Consider using complementary methods to confirm that the observed phenotype is due to O-glycan inhibition. |
| The chosen analytical method is detecting minor, expected off-target effects. | Acknowledge the known minor effects on N-glycans and GSLs in your data interpretation.[1][4] |
Quantitative Data Summary
Table 1: Effective Concentrations of Ac5GalNTGc in Various Cell Lines
| Cell Line | Concentration | Effect | Reference |
| HL-60 | 50-80 μM | Prevented elaboration of 30-60% of O-glycans beyond the Tn-antigen stage. | [1][2] |
| Jurkat | 0-50 μM (48h) | Drastically reduced CD43-L60, CD43-1G10, CD45-UCHL-1 and CD43-L10 epitopes. | [5] |
| Breast Cancer Cells | 50-80 μM | Effectively inhibited O-glycan biosynthesis. | [5] |
| Prostate Cancer Cells | 50-80 μM | Effectively inhibited O-glycan biosynthesis. | [5] |
Table 2: In Vivo Efficacy of Ac5GalNTGc
| Animal Model | Dosage | Effect | Reference |
| C57BL/6 Mice | 100 mg/kg/day (i.p. for 4 days) | Reduced neutrophil infiltration to sites of inflammation by ~60%. | [1] |
| C57BL/6 Mice | 100 mg/kg/day (i.p. for 4 days) | Increased VVA binding to neutrophils in peritoneal lavage by two-fold. | [6] |
Detailed Experimental Protocols
Protocol 1: In Vitro Inhibition of O-Glycosylation with Ac5GalNTGc
-
Cell Seeding: Plate cells at a density of 0.5-1 x 10^6 cells/mL in appropriate culture media.
-
Preparation of Ac5GalNTGc: Prepare a 40 mM stock solution of Ac5GalNTGc in anhydrous DMSO.
-
Treatment: Dilute the Ac5GalNTGc stock solution directly into the culture media to achieve the desired final concentration (e.g., 10-200 μM). A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 40-48 hours) under standard cell culture conditions.
-
Analysis: Harvest the cells and analyze for changes in glycosylation. This can be done by:
-
Flow Cytometry: Stain cells with fluorescently labeled lectins (e.g., VVA to detect Tn-antigen) or antibodies against specific glyco-epitopes (e.g., sialyl-Lewis X).
-
Western Blot: Analyze the molecular weight shift of heavily O-glycosylated proteins (e.g., PSGL-1, CD43). A decrease in apparent molecular weight indicates truncated O-glycans.[1]
-
Mass Spectrometry: Perform glycomic analysis to identify and quantify changes in O-glycan structures.
-
Mandatory Visualizations
Caption: Mechanism of Ac5GalNTGc action in inhibiting O-glycan biosynthesis.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the cell permeability and bioavailability of Ac5GalNTGc epimer analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Ac5GalNTGc epimer analogs. Our goal is to help you overcome common challenges related to cell permeability and bioavailability to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of peracetylating Ac5GalNTGc and its epimer analogs?
Peracetylation is a chemical modification strategy used to enhance the cell permeability of monosaccharide analogs like Ac5GalNTGc.[1][2] The acetyl groups increase the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane.[3][4] Once inside the cell, non-specific esterases are expected to remove the acetyl groups, releasing the active form of the analog to participate in metabolic pathways.[3]
Q2: How does Ac5GalNTGc inhibit O-glycan biosynthesis?
Ac5GalNTGc is a metabolic inhibitor of mucin-type O-glycosylation.[5][6] After entering the cell and undergoing deacetylation, it is processed by the GalNAc salvage pathway. It is then incorporated into nascent polypeptide chains in place of the natural N-acetylgalactosamine (GalNAc). This incorporation prevents the extension of O-glycans, leading to truncated glycan structures.[7]
Q3: What are the expected downstream effects of treating cells with Ac5GalNTGc?
Treatment with Ac5GalNTGc can lead to a significant reduction in complex O-glycan structures, such as sialyl-Lewis X, on the cell surface.[2][8] This can, in turn, affect various cellular processes that are dependent on these glycans, including cell adhesion and inflammatory responses.[5] For example, studies have shown that Ac5GalNTGc can reduce leukocyte rolling and infiltration at sites of inflammation.[5][8]
Q4: Are there potential off-target effects or cytotoxicity associated with Ac5GalNTGc analogs?
Yes, as with any metabolic inhibitor, off-target effects and cytotoxicity are possible, especially at high concentrations.[9] It is crucial to determine the optimal concentration for your specific cell type and experimental conditions through dose-response and viability assays. In some cases, the accumulation of the analog or its metabolites could interfere with other cellular processes.
Troubleshooting Guides
Issue 1: Low or Inconsistent Inhibitory Effect in Cell-Based Assays
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability:
-
Confirm Peracetylation: Ensure the analog is fully peracetylated. Incomplete acetylation will reduce lipophilicity and hinder cell uptake.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations for Ac5GalNTGc are typically in the 50-80 µM range.[7][8]
-
Increase Incubation Time: The inhibitory effect may be time-dependent. Extend the incubation period to allow for sufficient uptake and metabolic processing.
-
-
Incomplete Intracellular Deacetylation:
-
Hypothesis: Cellular esterases may not be efficiently removing all acetyl groups, leading to a reduced concentration of the active, deacetylated analog.
-
Troubleshooting: While direct measurement of intracellular deacetylation can be complex, you can infer its efficiency by assessing the downstream biological effects at various time points. If the effect is delayed, it might suggest slow deacetylation.
-
-
Compound Instability or Precipitation in Media:
-
Check Solubility: Visually inspect the culture media for any signs of precipitation after adding the analog. Peracetylated sugars can have limited aqueous solubility.[3]
-
Use of Solvents: If using a stock solution in an organic solvent like DMSO, ensure the final concentration in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Fresh Media Preparation: Prepare fresh media with the analog for each experiment to avoid degradation over time.
-
-
Cell Line Specificity:
-
Metabolic Differences: Different cell lines may have varying levels of the enzymes involved in the GalNAc salvage pathway, affecting the processing of the analog.
-
Esterase Activity: The level of intracellular esterase activity can vary between cell types, influencing the rate of deacetylation.
-
Issue 2: Low In Vivo Efficacy or Poor Bioavailability
Possible Causes and Troubleshooting Steps:
-
Poor Oral Absorption:
-
Formulation Strategies: Peracetylated monosaccharides are often hydrophobic. Consider formulating the analog in a vehicle that enhances solubility and absorption, such as a lipid-based formulation or a nanocrystal suspension.[10][11]
-
Permeation Enhancers: Co-administration with permeation enhancers can be explored to transiently increase intestinal permeability.
-
-
First-Pass Metabolism:
-
Hypothesis: The analog may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting: This can be investigated through pharmacokinetic studies that measure the concentration of the analog and its potential metabolites in the portal and systemic circulation.
-
-
Rapid Clearance:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life of the analog in plasma. Rapid clearance may necessitate more frequent dosing or a different route of administration.
-
Alternative Delivery Routes: If oral bioavailability is persistently low, consider alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass the gastrointestinal tract and first-pass metabolism.
-
Data Presentation
Table 1: Hypothetical Cell Permeability Data for Ac5GalNTGc Analogs
| Compound | Acetylation Status | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) |
| GalNTGc | Non-acetylated | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Ac5GalNTGc | Peracetylated | 8.2 ± 1.5 | 10.5 ± 2.1 |
| Ac3GalNTGc | Tri-acetylated | 5.1 ± 0.9 | 6.8 ± 1.3 |
Note: This table presents illustrative data based on the principle that increased acetylation enhances permeability. Actual experimental values may vary.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Mice (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| GalNTGc | 50 | 150 ± 35 | 0.5 | 350 ± 80 | <5 |
| Ac5GalNTGc | 50 | 1200 ± 250 | 1.0 | 4500 ± 900 | ~40 |
Note: This table provides hypothetical data to illustrate the expected improvement in bioavailability with peracetylation. Actual values will depend on the specific analog, formulation, and animal model.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive intestinal absorption by measuring the permeability of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate:
-
Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., 2% lecithin in dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
-
Add Test Compound:
-
Dissolve the Ac5GalNTGc analog in a suitable buffer, with a low percentage of co-solvent (e.g., DMSO) if necessary.
-
Add the compound solution to the donor plate wells.
-
-
Assemble and Incubate:
-
Place the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantify Compound Concentration:
-
After incubation, measure the concentration of the analog in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the filter.
-
t is the incubation time.
-
[drug]_acceptor is the drug concentration in the acceptor well.
-
[drug]_equilibrium is the concentration at theoretical equilibrium.
-
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports in a transwell plate.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (Ac5GalNTGc analog) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and fresh buffer.
-
-
Quantification and Papp Calculation:
-
Determine the concentration of the analog in the collected samples using LC-MS/MS.
-
Calculate the Papp value using the rate of appearance of the compound in the receiver chamber.
-
Visualizations
Caption: Workflow for assessing cell permeability and bioavailability.
Caption: Troubleshooting low in vitro efficacy of Ac5GalNTGc analogs.
References
- 1. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
How to address Ac5GalNTGc epimer solubility issues in aqueous culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Ac5GalNTGc in aqueous culture media.
Troubleshooting Guide: Addressing Ac5GalNTGc Precipitation in Aqueous Media
This guide provides a step-by-step approach to resolving common solubility challenges encountered when preparing Ac5GalNTGc for cell culture experiments.
Problem: Precipitate forms after adding Ac5GalNTGc stock solution to aqueous culture media.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: Why is Ac5GalNTGc difficult to dissolve directly in aqueous culture media?
A1: Ac5GalNTGc is a peracetylated monosaccharide analog.[1] The acetyl groups increase its hydrophobicity, making it poorly soluble in aqueous solutions like cell culture media. Peracetylation is a common strategy to enhance cell permeability.[1][2]
Q2: What is the recommended solvent for making a stock solution of Ac5GalNTGc?
A2: The recommended solvent is dimethyl sulfoxide (DMSO). Ac5GalNTGc is highly soluble in DMSO, with a reported solubility of 100 mg/mL.[3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[3]
Q3: My DMSO stock solution shows some precipitate. What should I do?
A3: If you observe precipitation in your DMSO stock, you can use gentle heating and/or sonication to aid dissolution.[3] Warming the solution to 37°C in a water bath while mixing is often effective. Ensure the vial is tightly capped to prevent moisture absorption.
Q4: What is the maximum final concentration of DMSO I can use in my cell culture?
A4: The final concentration of DMSO in cell culture should generally be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and induce significant changes in gene expression.[4] It is recommended to keep the final DMSO concentration as low as possible, ideally between 0.1% and 0.2%.[4]
Solubility Enhancement
Q5: I still see precipitation even when using a DMSO stock. How can I improve solubility in my final culture medium?
A5: To prevent precipitation upon dilution into aqueous media, it is recommended to prepare an intermediate solution using co-solvents. These formulations help to create a more stable solution. Several protocols are available that involve a step-by-step addition of solvents.[3] For instance, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Q6: Can I add the Ac5GalNTGc DMSO stock directly to my culture medium?
A6: While possible for very low final concentrations, it is generally better to dilute the DMSO stock into a small volume of medium first, and then add this to the bulk culture. When adding the stock solution, ensure rapid mixing by adding it dropwise to the medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can lead to precipitation.
Q7: Does the temperature of the culture medium matter during dilution?
A7: Yes, using pre-warmed (37°C) culture medium can help maintain the solubility of Ac5GalNTGc as you dilute it from the DMSO stock. Adding a cold stock solution to cold media can decrease solubility.
Experimental Considerations
Q8: What is the typical working concentration for Ac5GalNTGc in cell culture?
A8: The effective concentration of Ac5GalNTGc for inhibiting O-glycan biosynthesis in various cell lines, including HL-60 promyelocytes, breast, and prostate cancer cells, is typically between 50-80 µM.[5][6][7] Efficacy has been observed at concentrations as low as 10 µM, with maximum effect at >50 µM.[2]
Q9: How stable is Ac5GalNTGc in aqueous solutions?
A9: While specific stability data in culture media is not extensively detailed in the provided results, peracetylated compounds can be susceptible to hydrolysis in aqueous environments, which could potentially affect their solubility and activity over long-term experiments. Stock solutions in DMSO are more stable and should be stored at -80°C for up to 6 months.[3][8]
Q10: How does Ac5GalNTGc work?
A10: Ac5GalNTGc is a metabolic inhibitor of mucin-type O-glycan biosynthesis.[1] After entering the cell, it is de-esterified and activated. It is thought to reduce the activity of Core 1 β1,3-galactosyltransferase (C1GalT1), which blocks the extension of O-glycans beyond the initial Tn-antigen (GalNAcα1-Ser/Thr) stage.[1][7] This truncation of O-glycans can be observed by an increase in binding of Vicia villosa agglutinin (VVA) lectin.[6]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Solvent/Medium | Source |
| Stock Solution Solubility | 100 mg/mL (215.77 mM) | DMSO | [3] |
| Working Solution Solubility | ≥ 2.5 mg/mL (5.39 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Working Solution Solubility | ≥ 2.5 mg/mL (5.39 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [3] |
| Effective Concentration | 50 - 80 µM | Cell Culture Media | [6][7] |
| Maximum Efficacy | > 50 µM | Cell Culture Media | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Ac5GalNTGc Stock Solution in DMSO
Materials:
-
Ac5GalNTGc powder (MW: 463.46 g/mol )[9]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh out the required amount of Ac5GalNTGc powder. For 1 mL of 100 mM stock, use 46.35 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If needed, warm the solution to 37°C or use a sonicator bath to ensure complete dissolution.[3] The resulting solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. The stock solution is stable for up to 6 months.[3][8]
Protocol 2: Preparation of an 80 µM Working Solution in Cell Culture Medium
Materials:
-
100 mM Ac5GalNTGc stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (complete with serum, if required)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 100 mM Ac5GalNTGc stock solution.
-
Determine the final volume of culture medium needed. For example, for 10 mL of medium.
-
Calculate the volume of stock solution required. To make an 80 µM solution from a 100 mM stock, a 1:1250 dilution is needed.
-
Volume of stock = (Final Volume) / 1250
-
For 10 mL: 10,000 µL / 1250 = 8 µL
-
-
In a sterile conical tube containing the 10 mL of pre-warmed medium, add the 8 µL of stock solution dropwise while gently swirling the tube. This ensures rapid and even dispersion, preventing localized precipitation.
-
Mix the final solution gently by inverting the tube several times.
-
The medium is now ready to be added to the cells. The final DMSO concentration will be 0.08%, which is well-tolerated by most cell lines.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ac5GalNTGc | TargetMol [targetmol.com]
Troubleshooting unexpected phenotypic results in Ac5GalNTGc epimer experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypic results in experiments involving the O-glycan biosynthesis inhibitor, Ac5GalNTGc.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected increase in VVA lectin binding after treating my cells with Ac5GalNTGc. What could be the issue?
A1: An unexpected lack of increased VVA (Vicia villosa agglutinin) lectin binding, which typically indicates the truncation of O-glycans and exposure of the Tn-antigen (GalNAcα1-Ser/Thr), can arise from several factors:
-
Compound Concentration and Incubation Time: The effective concentration of Ac5GalNTGc can vary between cell types. While concentrations between 50-80 µM are commonly effective, you may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1][2][3][4] Incubation times are also critical; a typical duration is 40-48 hours to ensure sufficient compound uptake, de-esterification, and inhibition of O-glycan elongation.[3]
-
Cell Permeability and Metabolism: Ac5GalNTGc is peracetylated to enhance cell permeability.[5] Once inside the cell, it must be de-esterified to become active.[5] Differences in cell membrane composition or intracellular esterase activity could affect the compound's efficacy.
-
Low Level of Mucin-Type O-Glycosylation: The cell line you are using may not express high levels of mucin-type O-glycans. Therefore, the effect of Ac5GalNTGc on VVA binding may be minimal. Consider using a positive control cell line known to have dense O-glycosylation, such as HL-60 or Jurkat cells.[3][5]
-
Compound Integrity: Ensure the Ac5GalNTGc is properly stored and has not degraded. Prepare fresh solutions for your experiments.
Troubleshooting Workflow for No Increase in VVA Binding
Caption: Troubleshooting decision tree for unexpected VVA binding results.
Q2: My Ac5GalNTGc treatment is leading to unexpected cell toxicity or off-target effects. How can I address this?
A2: While Ac5GalNTGc is generally reported to have minimal effects on N-glycans and glycosphingolipids, high concentrations or prolonged exposure might lead to unforeseen consequences.[1][2][4]
-
Titrate the Concentration: High concentrations of any chemical inhibitor can be toxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of Ac5GalNTGc concentrations to identify the optimal, non-toxic working concentration for your cell line.
-
Use the Correct Epimer as a Control: The C-4 epimer of Ac5GalNTGc, Ac5GlcNTGc, can be a useful negative control to distinguish between specific O-glycan inhibition and other metabolic effects.[5]
-
Assess Other Glycosylation Pathways: Although Ac5GalNTGc's effect on N-glycans and glycosphingolipids is reported to be small, it's worth confirming this in your system if you suspect off-target effects.[1][2] This can be done using specific lectins for N-glycans (e.g., Concanavalin A) or by analyzing the lipid composition of your cells.
Q3: I see a reduction in sialyl-Lewis X expression, but it's less than the 50-80% reported in the literature. Why might this be?
A3: The extent of sialyl-Lewis X (sLeX) reduction can depend on several factors:
-
Cell-Type Specific Glycosylation: The expression and density of sLeX on different glycoproteins can vary significantly between cell types. The reported 50-80% reduction was observed in leukocytes.[1][5] Your cell line may have a different baseline level or distribution of sLeX.
-
Contribution of N-glycans and Glycolipids: While O-glycans on proteins like PSGL-1 are major carriers of sLeX in leukocytes, N-glycans and glycolipids can also be fucosylated and sialylated to form sLeX.[6] Ac5GalNTGc primarily affects O-glycans, so the remaining sLeX expression may be on other types of glycoconjugates.[1][2]
-
Incomplete Inhibition: It's possible that the concentration or incubation time of Ac5GalNTGc was insufficient to achieve maximal inhibition in your specific experimental setup. Consider optimizing these parameters as described in Q1.
Quantitative Data Summary
Table 1: Effective Concentrations of Ac5GalNTGc in Different Cell Lines
| Cell Line | Effective Concentration (µM) | Observed Effect | Reference |
| HL-60 (promyelocytes) | 50 - 80 | Truncation of O-glycans, reduction of sLeX | [1][2][3] |
| Jurkat | 50 | Reduction of CD43 glycoforms | [3] |
| Breast Cancer Cells | 50 - 80 | Inhibition of O-glycan biosynthesis | [1][3] |
| Prostate Cancer Cells | 50 - 80 | Inhibition of O-glycan biosynthesis | [1][3] |
| Mouse Bone Marrow Cells | 80 | Increased VVA binding | [3] |
Table 2: Reported Efficacy of Ac5GalNTGc
| Parameter | Reduction/Increase | Cell Type/Model | Reference |
| O-glycan Elaboration | 30-60% reduction beyond Tn-antigen | HL-60 cells | [1][2][4] |
| Sialyl-Lewis X Expression | 50-80% reduction | Leukocytes | [1][5] |
| VVA Lectin Binding | ~10-fold increase | Cultured leukocytes, breast, and prostate cells | [1][4] |
| Neutrophil Infiltration | ~60% reduction | Mouse peritonitis model | [1][5] |
Experimental Protocols & Methodologies
Protocol: Flow Cytometry Analysis of VVA Lectin Binding and sLeX Expression
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired density.
-
Treat the cells with the determined optimal concentration of Ac5GalNTGc (e.g., 50-80 µM) or a vehicle control for 40-48 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by gentle scraping or trypsinization (if adherent).
-
Wash the cells twice with cold PBS containing 1% BSA (staining buffer).
-
Resuspend the cells in staining buffer to a concentration of 1x10^6 cells/mL.
-
-
Lectin and Antibody Staining:
-
For VVA binding, add FITC-conjugated VVA lectin to the cell suspension at the manufacturer's recommended concentration.
-
For sLeX expression, add a fluorochrome-conjugated anti-sLeX antibody (e.g., clone HECA-452) to the cell suspension.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with cold staining buffer to remove unbound lectin or antibody.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Analyze the cells using a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000).
-
-
Data Interpretation:
-
Compare the mean fluorescence intensity (MFI) of the VVA and anti-sLeX staining between the Ac5GalNTGc-treated and vehicle-treated cells. A significant increase in VVA MFI and a decrease in anti-sLeX MFI are expected with successful O-glycan inhibition.
-
Signaling Pathways and Workflows
Mechanism of Ac5GalNTGc Action
Caption: Proposed mechanism of Ac5GalNTGc-mediated O-glycan truncation.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methods to control for and assess the cytotoxicity of Ac5GalNTGc epimer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for and assessing the cytotoxicity of the Ac5GalNTGc epimer.
Frequently Asked Questions (FAQs)
Q1: What is Ac5GalNTGc and what is its primary function?
A1: Ac5GalNTGc is a peracetylated C-2 thioglycolyl-substituted GalNAc analog. Its primary function is to act as a potent inhibitor of mucin-type O-glycan biosynthesis. It is utilized in research to study the roles of O-glycans in various biological processes, including inflammation and cell adhesion.[1][2]
Q2: Is Ac5GalNTGc expected to be cytotoxic at typical experimental concentrations?
A2: At commonly used concentrations for inhibiting O-glycosylation (50-80 µM), Ac5GalNTGc has been shown to not significantly alter cell viability or growth rate within the first 40 hours of treatment.[3][4] However, higher concentrations (e.g., 200 µM) may induce a lag phase in cell growth.[3][4] It is always recommended to perform cytotoxicity testing as part of the experimental design.
Q3: What are the appropriate negative and positive controls for cytotoxicity experiments with Ac5GalNTGc?
A3:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the Ac5GalNTGc (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Untreated Cells: Cells cultured in medium alone.
-
-
Positive Controls:
-
A known cytotoxic agent appropriate for the cell line being used (e.g., staurosporine for apoptosis induction, Triton™ X-100 for inducing necrosis/membrane disruption in LDH assays).
-
Q4: How can I distinguish between apoptosis and necrosis induced by a test compound?
A4: An Annexin V and Propidium Iodide (PI) staining assay analyzed by flow cytometry is the standard method to differentiate between these two forms of cell death.
-
Apoptotic cells will stain positive for Annexin V and negative for PI (early apoptosis) or positive for both (late apoptosis).
-
Necrotic cells will stain positive for PI and negative for Annexin V.
Troubleshooting Guides
This section provides solutions to common issues encountered during cytotoxicity assessment of Ac5GalNTGc.
MTT Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells | - Contamination of culture medium.[8] - Phenol red or serum components in the medium interfering with the assay.[8][9] - Degradation of the MTT reagent.[8] | - Use fresh, sterile medium and reagents.[8] - During the MTT incubation step, use serum-free, phenol red-free medium.[8] - Store MTT solution protected from light and at the recommended temperature.[9] |
| Low absorbance readings | - Insufficient number of viable cells. - Incomplete solubilization of formazan crystals. - Incorrect wavelength used for measurement. | - Optimize cell seeding density to ensure readings are within the linear range of the assay.[10] - Ensure complete dissolution of formazan crystals by thorough mixing or shaking.[9] - Use a spectrophotometer set to the correct wavelength for formazan absorbance (typically 570-590 nm). |
| High variability between replicate wells | - Uneven cell seeding. - Inconsistent pipetting volumes. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. - Be precise with the addition of all reagents. - Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
LDH Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High LDH release in negative control (spontaneous release) wells | - Over-confluent or unhealthy cells. - Mechanical stress on cells during handling. - Serum in the culture medium contains LDH.[11][12] - Mycoplasma contamination.[12] | - Ensure cells are in the logarithmic growth phase and not over-confluent. - Handle cells gently during medium changes and reagent additions. - Use serum-free medium for the assay or include a "medium only" background control.[11] - Regularly test cell cultures for mycoplasma contamination. |
| Low or no LDH release with positive control | - Ineffective cytotoxic agent or incorrect concentration. - Insufficient incubation time with the cytotoxic agent. | - Verify the activity and concentration of the positive control substance (e.g., Triton™ X-100). - Ensure the incubation time is sufficient to induce maximal cell lysis. |
| Interference from the test compound | - The compound itself may inhibit or enhance LDH activity. | - Run a control with the compound in cell-free medium to check for direct effects on the LDH assay reagents. |
Quantitative Data Summary
The following table summarizes the expected outcomes of cytotoxicity assays based on published literature for Ac5GalNTGc.
| Assay | Ac5GalNTGc Concentration | Expected Outcome | Interpretation |
| Cell Viability (e.g., MTT) | 50-80 µM (up to 40h) | >95% viability compared to vehicle control | No significant cytotoxicity at typical working concentrations.[3][4] |
| Cell Viability (e.g., MTT) | >100 µM | Potential for decreased viability | Higher concentrations may impact cell proliferation or viability. |
| Membrane Integrity (e.g., LDH) | 50-80 µM (up to 40h) | LDH release similar to vehicle control | No significant disruption of the plasma membrane. |
| Apoptosis (Annexin V/PI) | 50-80 µM (up to 40h) | Percentage of apoptotic cells similar to vehicle control | Does not induce significant apoptosis at typical working concentrations. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of Ac5GalNTGc (e.g., 10, 50, 100, 200 µM) and appropriate controls (vehicle, untreated, positive control).
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9][13]
-
Incubate the plate at 37°C for 3-4 hours, protected from light, until purple formazan crystals are visible.[9][13]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[9][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][9]
-
Read the absorbance at 570-590 nm using a microplate reader.[14][9]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
This compound
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with Ac5GalNTGc and controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit (e.g., Triton™ X-100).
-
Experimental: Cells treated with various concentrations of Ac5GalNTGc.
-
Background: Medium only.[11]
-
-
Incubate for the desired time period.
-
Centrifuge the plate at approximately 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[11]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[11]
-
Add 100 µL of the LDH reaction solution to each well of the new plate.[11]
-
Incubate at room temperature for 30 minutes, protected from light.[11]
-
Read the absorbance at 490 nm.[11]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with Ac5GalNTGc and controls for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[15]
-
Incubate for 10-15 minutes at room temperature in the dark.[15]
-
Add 2 mL of 1X Binding Buffer and centrifuge to wash the cells.[15]
-
Resuspend the cells in 200 µL of 1X Binding Buffer.[15]
-
Just before analysis, add PI to the cell suspension.
-
Analyze the samples by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing Ac5GalNTGc cytotoxicity.
Caption: Differentiating apoptosis and necrosis pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
Optimizing metabolic labeling efficiency with Ac5GalNTGc epimer in living cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ac5GalNTGc for metabolic labeling in living cells.
Frequently Asked Questions (FAQs)
Q1: What is Ac5GalNTGc and how does it work?
A1: Ac5GalNTGc is a peracetylated N-thioglycolyl-D-galactosamine analog. The peracetyl groups enhance its cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups. The modified sugar, GalNTGc, is then processed through the GalNAc salvage pathway and incorporated into O-glycans in place of the natural N-acetylgalactosamine (GalNAc). This incorporation truncates O-glycan biosynthesis, preventing the elongation of glycan chains.[1][2]
Q2: What is the primary application of Ac5GalNTGc?
A2: Ac5GalNTGc is primarily used as a potent inhibitor of mucin-type O-glycan biosynthesis.[3][4] By truncating O-glycans, it allows researchers to study the roles of these complex sugar structures in various biological processes, including cell adhesion, signaling, and inflammation.[1][4]
Q3: How does Ac5GalNTGc differ from other metabolic labeling reagents like Ac4GalNAz?
A3: While both are analogs of GalNAc, their primary applications differ. Ac5GalNTGc acts mainly as an inhibitor, truncating O-glycan chains.[2][3] In contrast, Ac4GalNAz (peracetylated N-azidoacetylgalactosamine) is a metabolic labeling agent that gets incorporated into glycans and can be visualized or captured using "click chemistry" due to its azide group.[5][6] Ac5GalNTGc does not contain a bioorthogonal handle for click chemistry.
Q4: What are the typical concentrations and incubation times for using Ac5GalNTGc?
A4: Effective concentrations of Ac5GalNTGc typically range from 50 to 80 µM, with incubation times between 16 and 48 hours.[1][2][7] However, optimal conditions can vary depending on the cell type and experimental goals. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q5: Is Ac5GalNTGc toxic to cells?
A5: Like many metabolic labeling reagents, high concentrations of Ac5GalNTGc can potentially interfere with normal metabolic processes and may exhibit cytotoxicity.[8][9] It is crucial to assess cell viability (e.g., using a trypan blue exclusion assay or MTT assay) when establishing the optimal concentration for your experiments. If toxicity is observed, reducing the concentration or shortening the incubation time is recommended.[10]
Troubleshooting Guide
This guide addresses common issues encountered during metabolic labeling experiments with Ac5GalNTGc.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Inhibition of O-glycosylation | Insufficient Concentration: The concentration of Ac5GalNTGc may be too low for the specific cell line. | Perform a dose-response experiment, testing a range of concentrations (e.g., 25-100 µM) to determine the optimal inhibitory concentration.[7] |
| Short Incubation Time: The incubation period may not be long enough for sufficient metabolic incorporation and inhibition. | Conduct a time-course experiment, analyzing O-glycan truncation at various time points (e.g., 12, 24, 48, 72 hours).[1] | |
| Poor Cell Health: Unhealthy or slow-growing cells may have reduced metabolic activity, leading to inefficient uptake and processing of Ac5GalNTGc. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[8] | |
| Reagent Degradation: The Ac5GalNTGc stock solution may have degraded. | Prepare fresh stock solutions and store them appropriately according to the manufacturer's instructions. | |
| Unexpected Cellular Effects or Toxicity | High Concentration: The concentration of Ac5GalNTGc may be too high, leading to off-target effects or cytotoxicity. | Determine the lowest effective concentration that achieves the desired level of O-glycan inhibition while minimizing toxicity.[8][9] |
| Metabolic Interference: The analog may be interfering with other essential metabolic pathways. | Monitor key cellular functions and consider using a lower concentration or a different inhibitory reagent if significant metabolic disruption is observed. | |
| Contamination: The cell culture or reagents may be contaminated. | Use aseptic techniques and regularly check for contamination. | |
| Variability Between Experiments | Inconsistent Cell Density: Variations in the number of cells plated can affect the effective concentration of Ac5GalNTGc per cell. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent Reagent Preparation: Errors in the preparation of stock solutions can lead to variability. | Prepare stock solutions carefully and use a consistent protocol for dilution. | |
| Differences in Cell Passage Number: Cellular metabolism and glycosylation can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols & Data
General Protocol for Ac5GalNTGc Treatment of Cultured Cells
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment.
-
Preparation of Ac5GalNTGc Stock Solution: Dissolve Ac5GalNTGc in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Treatment: The following day, dilute the Ac5GalNTGc stock solution in fresh culture medium to the desired final concentration (e.g., 50-80 µM). Remove the old medium from the cells and replace it with the Ac5GalNTGc-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for glycoprotein molecular weight shifts, flow cytometry with lectins (e.g., VVA to detect exposed Tn antigen), or mass spectrometry-based glycan analysis.[1][2]
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| Inhibition of O-glycan Elaboration | HL-60 | 50-80 µM | 30-60% prevention of O-glycan elongation beyond the Tn-antigen stage. | [1][7] |
| Reduction in sLeX Expression | HL-60 | 50 µM | Significant reduction in sialyl Lewis-X expression on the cell surface. | [1][3] |
| VVA Lectin Binding | Leukocytes, Breast, and Prostate Cells | 50-80 µM | ~10-fold increase in VVA binding, indicating O-glycan truncation. | [2][4] |
| Neutrophil Infiltration (in vivo) | Mouse Model | - | ~60% reduction in neutrophil infiltration to sites of inflammation. | [1][7] |
Visualizations
Metabolic Pathway of Ac5GalNTGc
Caption: Metabolic processing of Ac5GalNTGc leading to O-glycan truncation.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low O-glycan inhibition.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Ac5GalNTGc epimer-induced O-glycan inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ac5GalNTGc, a potent inhibitor of mucin-type O-glycan biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is Ac5GalNTGc and how does it work?
A1: Ac5GalNTGc is a peracetylated N-thioglycolyl-modified GalNAc analog. Its peracetylated form enhances cell permeability.[1][2] Once inside the cell, it is deacetylated and acts as a metabolic inhibitor in the Golgi apparatus.[1][2] It functions by truncating O-glycan biosynthesis primarily at the Tn-antigen (GalNAcα1-Ser/Thr) stage, preventing the elongation of O-glycan chains.[3] This leads to an increased cell surface expression of truncated O-glycans, which can be detected by increased binding of lectins like Vicia Villosa Agglutinin (VVA).[2]
Q2: What are the typical effective concentrations of Ac5GalNTGc?
A2: Ac5GalNTGc has been shown to be effective at concentrations as low as 10 µM, with maximal efficacy typically observed at 50-80 µM in various cell lines, including leukocytes, breast, and prostate cancer cells.[4] For in vivo studies in mice, a dosage of 100 mg/kg administered intraperitoneally has been used.[4]
Q3: How does Ac5GalNTGc treatment affect different glycan types?
A3: Ac5GalNTGc is a selective inhibitor of mucin-type O-glycosylation.[2] Studies have shown that its effect on N-glycans and glycosphingolipids is minimal.[3]
Q4: What are the observable effects of Ac5GalNTGc on cells?
A4: Treatment with Ac5GalNTGc leads to several observable changes, including:
-
Increased binding of GalNAc-specific lectins (e.g., VVA) to the cell surface.[2]
-
A reduction in the apparent molecular weight of heavily O-glycosylated proteins, such as PSGL-1 and CD43, as seen on a Western blot.[2][4]
-
Decreased expression of complex O-glycan structures like sialyl Lewis-X (sLeX).[3]
-
Reduced cell adhesion mediated by selectins (L- and P-selectin).[4]
Q5: Is Ac5GalNTGc cytotoxic?
A5: At effective concentrations (up to 80 µM), Ac5GalNTGc has not been shown to alter cell viability or growth rates within the first 40 hours of treatment.[1] However, higher concentrations (e.g., 200 µM) may lead to a longer lag phase in cell growth after the compound is removed.[1]
Troubleshooting Guide
This guide addresses potential issues encountered during experiments with Ac5GalNTGc, from experimental setup to interpreting unexpected results suggesting resistance.
| Problem / Observation | Possible Cause | Suggested Solution |
| No observable effect on O-glycosylation (e.g., no increase in VVA binding, no change in protein molecular weight). | 1. Reagent Instability/Degradation: Ac5GalNTGc solution may have degraded. | Prepare fresh stock solutions of Ac5GalNTGc in an appropriate solvent like DMSO. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| 2. Insufficient Incubation Time: The treatment duration may be too short for the cell line being used. | Increase the incubation time with Ac5GalNTGc. A typical effective duration is 40-48 hours.[4] | |
| 3. Incorrect Concentration: The concentration of Ac5GalNTGc may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line, typically in the range of 10-80 µM.[4] | |
| 4. Cell Line Insensitivity: The cell line may have intrinsic resistance to Ac5GalNTGc. | See "Biological Resistance" section below. | |
| High background staining in flow cytometry or immunofluorescence. | 1. Non-specific Lectin Binding: Lectins can bind non-specifically to other cellular components. | Include a blocking step using a suitable blocking buffer (e.g., normal serum, gelatin) before lectin incubation.[5] |
| 2. Lectin Aggregation: High concentrations of lectins can lead to aggregation and non-specific binding. | Optimize the lectin concentration to minimize background while maintaining a strong signal.[5] | |
| 3. Inadequate Washing: Insufficient washing steps can leave unbound lectin. | Ensure adequate washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20) after lectin incubation. | |
| Inconsistent results between experiments. | 1. Variation in Cell Culture Conditions: Differences in cell density, passage number, or media composition. | Standardize cell culture protocols, including seeding density and passage number. Ensure media components are consistent. |
| 2. Preparation of Ac5GalNTGc: Inconsistent preparation of the inhibitor solution. | Prepare a large batch of Ac5GalNTGc stock solution, aliquot, and store appropriately to ensure consistency across experiments. | |
| Reduced or loss of inhibitory effect over time (potential acquired resistance). | 1. Upregulation of Compensatory Pathways: Cells may adapt by upregulating alternative glycosylation pathways. | Analyze changes in the expression of key glycosyltransferases. Consider combination therapies with inhibitors of other glycosylation pathways. |
| 2. Increased Drug Efflux: Cells may increase the expression of drug efflux pumps (e.g., ABC transporters), reducing the intracellular concentration of Ac5GalNTGc. | Investigate the expression and activity of known drug efflux pumps. Co-treatment with an efflux pump inhibitor could be explored.[6] | |
| 3. Altered Metabolism of Ac5GalNTGc: Cells may develop mechanisms to metabolize or inactivate the compound. | This is a complex mechanism that may require metabolomic studies to investigate potential breakdown products of Ac5GalNTGc within the cells. | |
| 4. Selection of a Resistant Subpopulation: The initial cell population may have contained a small number of resistant cells that were selected for during treatment. | Perform single-cell cloning to isolate and characterize resistant and sensitive populations. |
Quantitative Data Summary
Table 1: Effective Concentrations of Ac5GalNTGc and Observed Effects
| Cell Line | Concentration (µM) | Incubation Time (hours) | Key Effects |
| Jurkat | 0-50 | 48 | Drastic reduction of CD43 and CD45 glyco-epitopes.[4] |
| HL-60 | 50-80 | 40 | Inhibition of O-glycan biosynthesis, 50-80% reduction in sialyl Lewis-X expression.[3] |
| Breast Cancer Cells | 50-80 | 40 | Effective inhibition of O-glycan biosynthesis.[4] |
| Prostate Cancer Cells | 50-80 | 40 | Effective inhibition of O-glycan biosynthesis.[4] |
| Mouse Bone Marrow Cells (mBMCs) | 50-80 | 40 | Increased VVA binding.[4] |
| Mouse Neutrophils (mPMNs) | 50-80 | 40 | Increased VVA binding.[4] |
Table 2: In Vivo Effects of Ac5GalNTGc
| Animal Model | Dosage | Administration Route | Key Effects |
| C57BL/6 Mice (Thioglycollate-induced peritonitis) | 100 mg/kg, once daily for 4 days | Intraperitoneal (i.p.) | ~60% reduction in neutrophil infiltration to sites of inflammation.[3][4] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Ac5GalNTGc
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the treatment period.
-
Preparation of Ac5GalNTGc Stock Solution: Dissolve Ac5GalNTGc in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot and store at -20°C.
-
Treatment: The following day, dilute the Ac5GalNTGc stock solution in fresh culture medium to the desired final concentration (e.g., 50-80 µM). Remove the old medium from the cells and replace it with the Ac5GalNTGc-containing medium.
-
Control: Treat a parallel set of cells with the same concentration of DMSO as the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 40-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry, western blotting).
Protocol 2: Flow Cytometry Analysis of Cell Surface Glycans using Lectins
-
Cell Preparation: Harvest cells treated with Ac5GalNTGc and vehicle control. Wash the cells twice with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).
-
Add a fluorescently labeled lectin (e.g., FITC-VVA) at a pre-optimized concentration.
-
Incubate on ice for 30-45 minutes, protected from light.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound lectin.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.
-
Analysis: Gate on the live cell population and analyze the shift in fluorescence intensity between the control and Ac5GalNTGc-treated cells.
Protocol 3: Western Blot Analysis of O-Glycoproteins (e.g., PSGL-1)
-
Cell Lysis: Lyse the control and Ac5GalNTGc-treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the glycoprotein of interest (e.g., anti-PSGL-1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Look for a downward shift in the molecular weight of the glycoprotein in the Ac5GalNTGc-treated sample.
Visualizations
Caption: Mechanism of Ac5GalNTGc-induced O-glycan inhibition.
Caption: Potential mechanisms of resistance to Ac5GalNTGc.
References
- 1. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. oncotarget.com [oncotarget.com]
Validation & Comparative
Comparative analysis of Ac5GalNTGc vs. benzyl-GalNAc for O-glycan inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small-molecule inhibitors of mucin-type O-linked glycosylation: Ac5GalNTGc and benzyl-GalNAc. O-glycosylation is a critical post-translational modification that plays a vital role in numerous biological processes, including cell adhesion, signaling, and immunity. The development of specific inhibitors is crucial for dissecting the function of O-glycans and for potential therapeutic applications. Here, we compare the mechanisms, efficacy, and experimental considerations for Ac5GalNTGc and benzyl-GalNAc, supported by experimental data.
Mechanism of Action: Two Distinct Approaches to Inhibition
Ac5GalNTGc and benzyl-GalNAc inhibit O-glycan biosynthesis through fundamentally different mechanisms.
-
Ac5GalNTGc (Peracetylated N-thioglycolyl-D-galactosamine): This compound is a potent metabolic inhibitor.[1] After entering the cell, it is deacetylated and acts to truncate O-glycan biosynthesis at the initial step—the addition of GalNAc to a serine or threonine residue (the Tn-antigen).[2][3] This prevents the subsequent elongation and elaboration of the glycan chains.[2] Its mechanism does not appear to involve the alteration of cellular sugar-nucleotide pools.[2][4]
-
Benzyl-GalNAc (Benzyl-α-N-acetylgalactosaminide): This molecule functions as a competitive inhibitor and a decoy substrate.[5][6] It mimics the nascent GalNAc-protein linkage and competes with natural glycoprotein substrates for the enzymes that elongate the O-glycan chain, such as core 1 β1,3-galactosyltransferase.[5][7] By acting as an artificial acceptor, it inhibits the synthesis of complex O-glycans like core 1, 2, 3, and 4 structures, leading to an accumulation of shorter, truncated glycans on proteins.[5][8]
Comparative Performance: Potency, Specificity, and Efficacy
Ac5GalNTGc demonstrates significantly higher potency and specificity compared to benzyl-GalNAc. While benzyl-GalNAc has been a foundational tool in glycobiology, its requirement for millimolar concentrations can introduce concerns of toxicity and off-target effects.[7][8] Ac5GalNTGc operates effectively at micromolar concentrations with minimal impact on other glycosylation pathways.[2][4]
| Feature | Ac5GalNTGc | Benzyl-GalNAc |
| Effective Concentration | 50-80 µM[2][3][4] | 2-4 mM[2][9][10] |
| O-Glycan Inhibition | Prevents elaboration of 30-60% of O-glycans beyond the Tn-antigen stage.[2][3][4] | Inhibits elongation of core 1, 2, 3, and 4 O-glycans.[5] |
| Effect on sLeX Expression | 50-80% reduction in leukocyte sialyl-Lewis-X expression.[2][3][4] | Reduces sialylation of O-glycans, which can affect sLeX.[11][12] |
| Effect on Selectin Adhesion | Reduces L- and P-selectin mediated leukocyte rolling by 40-50%.[1][2] | Can reduce cancer cell binding to E-selectin.[6] |
| In Vivo Efficacy | Reduces neutrophil infiltration by ~60% in mouse peritonitis models.[2][3][4] | Efficacy is limited by the high, potentially toxic concentrations required.[7][8] |
| Specificity | Minimal effect on N-glycans and glycosphingolipids.[2][3][4] | Primarily targets O-glycan elongation, but high concentrations can be toxic.[7] |
| Reported Toxicity | No significant changes in peripheral blood counts in mice after 4 days.[1] | Millimolar concentrations can be toxic to cell lines and animals.[7][8] |
Experimental Protocols & Workflow
The assessment of O-glycan inhibition requires a multi-faceted approach to validate the inhibitor's effect on cellular glycosylation.
Key Experimental Methodologies:
-
Cell Culture and Treatment:
-
Analysis of O-Glycan Truncation by Flow Cytometry:
-
Lectin Staining: Harvest cells and stain with a fluorescently-labeled lectin that recognizes the Tn-antigen, such as Vicia villosa agglutinin (VVA). An increase in VVA binding indicates the exposure of Tn-antigen due to truncated O-glycans.[2] Treatment with Ac5GalNTGc can increase VVA binding by approximately 10-fold.[3][4]
-
Antibody Staining: To assess the loss of complex glycans, stain cells with antibodies against epitopes like sialyl-Lewis-X (sLeX), such as HECA-452 or CSLEX-1.[2] A decrease in fluorescence indicates successful inhibition of O-glycan elongation.
-
-
Analysis of Glycoprotein Hypoglycosylation by Western Blot:
-
Prepare cell lysates from treated and control cells.
-
Perform SDS-PAGE and Western blot analysis for heavily O-glycosylated proteins, such as PSGL-1 or CD43.[2]
-
Inhibition of O-glycosylation results in a noticeable downward shift in the apparent molecular mass of these proteins due to the loss of glycan structures.[2] For example, Ac5GalNTGc can reduce the apparent mass of PSGL-1 by ~15-25%.[2]
-
-
Detailed Glycomic Analysis by Mass Spectrometry:
-
For a comprehensive analysis, release O-glycans from cellular glycoproteins via β-elimination.
-
Analyze the released glycans using techniques like MALDI-TOF or LC-MS/MS to identify and quantify the changes in specific O-glycan structures between treated and control samples.[2][13] This method can confirm the reduction of complex, elongated O-glycans and the relative increase in the simple Tn-antigen.[2]
-
Functional Consequences: Leukocyte Adhesion Cascade
A well-studied functional consequence of O-glycan inhibition is the disruption of selectin-mediated cell adhesion, a critical process in inflammatory responses. P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes is a key O-glycoprotein whose function relies on proper glycosylation to bind to P- and L-selectins on endothelial cells and platelets.
Inhibition of O-glycan elongation prevents the formation of the sLeX motif on PSGL-1, which is essential for selectin binding. Treatment with Ac5GalNTGc has been shown to reduce L- and P-selectin-dependent leukocyte rolling under shear flow by 40-50%, demonstrating a potent functional effect of O-glycan inhibition.[2]
Conclusion and Recommendations
Both Ac5GalNTGc and benzyl-GalNAc are valuable tools for studying O-glycosylation, but they serve different experimental needs based on their distinct properties.
-
Ac5GalNTGc is the superior choice for most applications due to its high potency, specificity, and demonstrated in vivo efficacy.[1][2] Its ability to inhibit O-glycosylation at low micromolar concentrations minimizes the risk of off-target effects and cellular toxicity, making it ideal for sensitive cell-based assays, functional studies, and preclinical animal models.
-
Benzyl-GalNAc , while less potent and potentially toxic at its effective millimolar concentrations, remains a widely cited and historically important inhibitor.[2][8] It may still be considered for experiments specifically designed to study the effects of inhibiting O-glycan elongation, provided that appropriate controls for cellular toxicity are included.
For researchers seeking a potent, specific, and functionally effective inhibitor of O-glycosylation for modern biological and drug development research, Ac5GalNTGc represents the more advanced and reliable option.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. O-GalNAc Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor of ppGalNAc-T3-mediated O-glycosylation blocks cancer cell invasiveness and lowers FGF23 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of mammalian glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl-alpha-GalNAc inhibits sialylation of O-glycosidic sugar chains on CD44 and enhances experimental metastatic capacity in B16BL6 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GalNAc-α-O-benzyl Inhibits NeuAcα2-3 Glycosylation and Blocks the Intracellular Transport of Apical Glycoproteins and Mucus in Differentiated HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Unveiling the Inhibitory Landscape of Sialyl-Lewis X Expression: A Comparative Analysis of Ac5GalNTGc Epimer and Other Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of cell surface glycans is paramount. Sialyl-Lewis X (sLeX), a crucial tetrasaccharide involved in cell adhesion, inflammation, and cancer metastasis, presents a key therapeutic target. This guide provides a comprehensive comparison of the inhibitory effects of Ac5GalNTGc and its epimer on sLeX expression, benchmarked against other known inhibitors. Detailed experimental methodologies and quantitative data are presented to facilitate informed research and development decisions.
Executive Summary
Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted GalNAc analog, has emerged as a potent inhibitor of mucin-type O-glycan biosynthesis, leading to a significant reduction in sialyl-Lewis X (sLeX) expression. In stark contrast, its C-4 epimer, Ac5GlcNTGc, demonstrates no discernible inhibitory activity. This guide delves into the experimental validation of these findings and provides a comparative analysis with other O-glycan synthesis inhibitors, namely Benzyl-α-GalNAc and peracetylated 4-F-GalNAc (F-GalNAc). The data underscores the high potency of Ac5GalNTGc in the micromolar range, offering a significant advantage over alternatives that require millimolar concentrations for similar efficacy.
Comparative Inhibitory Effects on Sialyl-Lewis X Expression
The following table summarizes the quantitative data on the inhibitory effects of Ac5GalNTGc, its epimer, and alternative compounds on sLeX expression.
| Inhibitor | Concentration | Cell Line | Percentage Inhibition of sLeX Expression | Citation |
| Ac5GalNTGc | 50-80 µM | HL-60 | 50-80% | [1][2] |
| Ac5GalNTGc C-4 Epimer (Ac5GlcNTGc) | 50 µM | HL-60 | No effect | [1] |
| Benzyl-α-GalNAc | 2 mM | HM7 | Significant decrease in sLeX and E-selectin binding | [3][4] |
| Peracetylated 4-F-GalNAc (F-GalNAc) | 50 µM | HL-60 | 82% reduction in HECA-452 epitope (sLeX-related) | [5] |
Mechanism of Action: A Visual Guide
The biosynthesis of sLeX is a multi-step enzymatic process within the Golgi apparatus. Ac5GalNTGc acts as a metabolic inhibitor of mucin-type O-glycosylation, effectively truncating the glycan chains and preventing the formation of the complete sLeX tetrasaccharide.
Figure 1: Simplified pathway of mucin-type O-glycosylation leading to sialyl-Lewis X synthesis and points of inhibition.
Experimental Validation: Methodologies
The validation of the inhibitory effects of Ac5GalNTGc and its counterparts relies on a combination of cellular and molecular biology techniques. Below are representative protocols based on published studies.
Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia (HL-60) cells are commonly used as they express high levels of sLeX.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Inhibitor Treatment: Cells are seeded at a density of 0.5 x 10⁶ cells/mL and treated with the desired concentration of the inhibitor (e.g., 50-80 µM Ac5GalNTGc) or vehicle control (e.g., DMSO) for a specified duration, typically 40-48 hours, which allows for at least one cell doubling cycle.
Flow Cytometry for sLeX Expression
This technique allows for the quantification of cell surface sLeX levels.
-
Cell Preparation: After inhibitor treatment, cells are harvested, washed with a suitable buffer (e.g., PBS with 1% BSA), and counted.
-
Antibody Staining: Cells are incubated with a primary antibody specific for sLeX (e.g., anti-CD15s monoclonal antibody like CSLEX-1 or HECA-452) or an isotype control antibody for 30-60 minutes on ice.
-
Secondary Antibody Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgM) for 30 minutes on ice in the dark.
-
Data Acquisition: Cells are washed again and resuspended in FACS buffer. Data is acquired on a flow cytometer, and the mean fluorescence intensity (MFI) is analyzed to determine the level of sLeX expression.
Figure 2: Workflow for detecting sialyl-Lewis X expression via flow cytometry.
Western Blotting for Glycoprotein Analysis
Western blotting can be used to assess changes in the glycosylation of specific proteins, such as P-selectin glycoprotein ligand-1 (PSGL-1), a key carrier of sLeX.
-
Cell Lysis: Treated cells are lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against the protein of interest (e.g., anti-PSGL-1) or a sLeX-specific antibody.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. A downward shift in the molecular weight of PSGL-1 can indicate truncated O-glycans.
Mass Spectrometry for O-Glycan Profiling
Mass spectrometry provides a detailed structural analysis of the O-glycans.
-
Glycan Release: O-glycans are chemically released from glycoproteins, often by beta-elimination.
-
Purification and Permethylation: The released glycans are purified and then permethylated to enhance their stability and ionization efficiency.
-
MALDI-TOF MS Analysis: The permethylated glycans are analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to determine their mass-to-charge ratio and, consequently, their composition. A decrease in complex, high-molecular-weight O-glycans and an increase in truncated structures (like the Tn antigen) would confirm the inhibitory effect.
Conclusion
The experimental evidence strongly supports Ac5GalNTGc as a highly effective and specific inhibitor of sialyl-Lewis X expression through the targeted disruption of O-glycan biosynthesis. Its micromolar efficacy and the inactivity of its C-4 epimer highlight the stringent structural requirements for its inhibitory function. In comparison to established inhibitors like Benzyl-α-GalNAc, Ac5GalNTGc offers a significant potency advantage. This guide provides a foundational framework for researchers to design and interpret experiments aimed at modulating sLeX expression, with potential applications in anti-inflammatory and anti-cancer therapeutic strategies.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. db.cngb.org [db.cngb.org]
- 5. Fluorinated per-acetylated GalNAc metabolically alters glycan structures on leukocyte PSGL-1 and reduces cell binding to selectins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ac5GalNTGc and Other Peracetylated GalNAc Analogs for Glycan Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ac5GalNTGc with other peracetylated N-acetylgalactosamine (GalNAc) analogs used in metabolic glycan engineering and as inhibitors of glycosylation. The information presented is based on experimental data from peer-reviewed studies, offering a valuable resource for researchers in glycobiology, immunology, and drug discovery.
Introduction to Peracetylated GalNAc Analogs
Peracetylated GalNAc analogs are synthetic monosaccharides that have been chemically modified with acetyl groups to enhance their cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, allowing the analog to enter metabolic pathways. These analogs serve as powerful tools to study and manipulate glycosylation, a fundamental post-translational modification involved in numerous biological processes. Ac5GalNTGc, a peracetylated N-thioglycolyl-modified GalNAc analog, has emerged as a potent inhibitor of mucin-type O-glycosylation.[1][2] This guide compares its performance against other commonly used analogs.
Comparative Performance Data
The following tables summarize the quantitative effects of Ac5GalNTGc and other peracetylated GalNAc analogs on various cellular processes.
Table 1: Effect on Cell Surface Glycan Expression in HL-60 Promyelocytes
| Analog (50 µM, 40h) | Change in CD15/LeX Expression | Reduction in sLeX Expression (HECA-452) | Change in VIM-2/CD65s Epitope |
| Ac5GalNTGc | Doubled | 50-80% reduction | Increased |
| Other C-2 Substituted Analogs | No effect | No effect | No effect |
| Ac5GlcNTGc (C-4 epimer) | No effect | No effect | No effect |
Data sourced from Wang et al.[1]
Table 2: Inhibition of O-Glycosylation
| Analog | Concentration | Cell Line | Effect |
| Ac5GalNTGc | 50-80 µM | HL-60 | Prevented elaboration of 30-60% of O-glycans beyond the Tn-antigen stage.[1][3][4] |
| Ac5GalNTGc | 50-80 µM | Breast and Prostate Cancer Cells | ~10-fold increase in VVA-binding, indicating O-glycan truncation.[3] |
| Benzyl-GalNAc | Millimolar concentrations | Various | Known inhibitor, but requires high concentrations.[3] |
Table 3: Impact on Selectin-Mediated Adhesion
| Analog | Concentration | Effect on Leukocyte Rolling | Reduction in Neutrophil Infiltration (in vivo) |
| Ac5GalNTGc | 50-80 µM | 50-80% reduction in L-/P-selectin mediated rolling.[1][2] | ~60% reduction.[1][3] |
| 4F-GalNAc | 50 µM | Reduced selectin-mediated cell adhesion.[5] | 40-50% reduction in total leukocyte migration.[5] |
| 4F-GlcNAc | 50 µM | Less effective than 4F-GalNAc in reducing P-selectin binding.[5] | Not specified. |
Mechanism of Action: Ac5GalNTGc as an O-Glycan Biosynthesis Inhibitor
Ac5GalNTGc acts as a potent inhibitor of mucin-type O-glycosylation.[2] Once deacetylated within the cell, it is metabolized and incorporated into the GalNAc salvage pathway.[6] However, the presence of the N-thioglycolyl group prevents the elongation of O-glycans beyond the initial GalNAcα1-Ser/Thr (Tn-antigen) stage.[1] This leads to a global trimming of O-glycans on cell surface proteins.[1] Unlike some monosaccharide analogs that alter cellular sugar-nucleotide compositions, Ac5GalNTGc does not significantly change these levels, indicating a different mechanism of action.[1]
Experimental Methodologies
Below are detailed protocols for key experiments cited in the comparative data.
Cell Culture and Treatment with GalNAc Analogs
-
Cell Lines: Human promyelocytic leukemia HL-60 cells are commonly used for these studies.[5] Other cell lines include Jurkat (human T-cell leukemia), breast cancer cells, and prostate cancer cells.[2][7]
-
Culture Conditions: HL-60 cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).[5]
-
Analog Treatment: Peracetylated GalNAc analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at concentrations ranging from 10 µM to 100 µM.[1][5] Cells are typically incubated with the analogs for 38 to 48 hours.[2][5]
Flow Cytometry for Cell Surface Glycan Analysis
-
Cell Preparation: After treatment, cells are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).
-
Antibody Staining: Cells are incubated with fluorescently labeled monoclonal antibodies specific for glycan epitopes of interest (e.g., HECA-452 for sialyl-Lewis X, anti-CD15 for Lewis X).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of epitope expression.
Western Blotting for Glycoprotein Analysis
-
Cell Lysis: Treated and control cells are lysed to extract total protein.
-
SDS-PAGE: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Immunoblotting: Separated proteins are transferred to a membrane and probed with antibodies against specific glycoproteins (e.g., PSGL-1, CD43) to observe changes in their apparent molecular weight, which can indicate alterations in glycosylation.[2]
In Vivo Murine Model of Inflammation
-
Treatment: Mice are treated with the GalNAc analog (e.g., via tail-vein injection) or a vehicle control.[5]
-
Induction of Peritonitis: Inflammation is induced by intraperitoneal injection of a substance like thioglycollate.
-
Leukocyte Recruitment Analysis: After a set period, peritoneal lavage is performed to collect infiltrating leukocytes. The number and type of leukocytes are then quantified to assess the effect of the analog on inflammation.[1][5]
Visualizing the Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental procedures involved in the comparative analysis of Ac5GalNTGc.
Caption: Inhibition of O-Glycan Biosynthesis by Ac5GalNTGc.
Caption: Workflow for In Vitro Analysis of GalNAc Analogs.
Conclusion
The available data strongly indicate that Ac5GalNTGc is a highly potent and specific inhibitor of mucin-type O-glycosylation, outperforming other tested C-2 substituted and C-4 epimer analogs in altering cell surface glycan structures. Its efficacy at micromolar concentrations, in contrast to the millimolar concentrations required for inhibitors like benzyl-GalNAc, makes it a valuable tool for studying the roles of O-glycans in various biological contexts. Furthermore, its demonstrated in vivo activity in reducing inflammation highlights its potential for therapeutic applications. For researchers aiming to specifically truncate O-glycan structures to study their function or to modulate cell adhesion, Ac5GalNTGc represents a superior choice compared to many other peracetylated GalNAc analogs.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated per-acetylated GalNAc metabolically alters glycan structures on leukocyte PSGL-1 and reduces cell binding to selectins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming O-glycan Truncation: A Comparative Guide to VVA Lectin Binding after Ac5GalNTGc Treatment
For Researchers, Scientists, and Drug Development Professionals: A Guide to Verifying O-glycan Truncation with VVA Lectin Following Ac5GalNTGc Treatment. This guide provides a comparative analysis of Vicia villosa agglutinin (VVA) lectin binding as a method to confirm the truncation of O-glycans on the cell surface after treatment with the metabolic inhibitor Ac5GalNTGc. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the application of this technique in your research.
The strategic truncation of O-glycans is a powerful tool for studying their roles in cellular processes, disease progression, and as potential therapeutic targets. Ac5GalNTGc, a peracetylated N-thioglycolyl-modified GalNAc analog, serves as a potent inhibitor of O-glycan biosynthesis.[1][2][3] By preventing the elongation of O-glycans beyond the initial GalNAcα1-Ser/Thr core, known as the Tn antigen, Ac5GalNTGc treatment effectively exposes this truncated structure on the cell surface.[1][4] The subsequent detection of the Tn antigen with the specific VVA lectin provides a reliable method for confirming the inhibitor's efficacy.[5]
Quantitative Analysis of VVA Lectin Binding
Treatment of various cell lines with Ac5GalNTGc leads to a significant and measurable increase in VVA lectin binding, indicating the successful truncation of O-glycans and the unmasking of the Tn antigen. Experimental data from flow cytometry analysis consistently demonstrates this dose-dependent effect.
| Treatment Group | Ac5GalNTGc Concentration (µM) | Incubation Time (hours) | Fold Increase in VVA Binding (Approx.) | Target Cells |
| Control | 0 | 40 | 1 | HL-60, Breast Cancer Cells, Prostate Cancer Cells |
| Treated | 50-80 | 40 | ~10 | HL-60, Breast Cancer Cells, Prostate Cancer Cells |
This table summarizes quantitative data demonstrating the increase in VVA lectin binding to cells following treatment with Ac5GalNTGc, as reported in scientific literature.[2][4]
Experimental Protocols
Reproducible and accurate results depend on meticulous adherence to established protocols. The following sections detail the methodologies for cell treatment with Ac5GalNTGc and subsequent VVA lectin binding analysis by flow cytometry.
Ac5GalNTGc Treatment of Cultured Cells
This protocol is adapted from studies demonstrating O-glycan truncation in various cell lines.[3]
-
Cell Culture: Plate cells (e.g., HL-60, MDA-MB-231, or other cell lines of interest) in appropriate culture vessels and media. Allow cells to adhere and reach a suitable confluency (typically 50-70%).
-
Preparation of Ac5GalNTGc Stock Solution: Prepare a stock solution of Ac5GalNTGc in a suitable solvent, such as DMSO.
-
Treatment: Dilute the Ac5GalNTGc stock solution in fresh culture medium to the desired final concentration (e.g., 50-80 µM). Remove the old medium from the cells and replace it with the Ac5GalNTGc-containing medium.
-
Incubation: Incubate the cells for a sufficient duration to allow for the inhibition of O-glycan biosynthesis (e.g., 40-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Control Group: In parallel, incubate a control group of cells with medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the Ac5GalNTGc.
-
Harvesting: After the incubation period, harvest the cells for VVA lectin binding analysis. For adherent cells, use a gentle dissociation method to minimize damage to cell surface glycans.
VVA Lectin Staining and Flow Cytometry Analysis
This protocol outlines the steps for staining cells with fluorescently labeled VVA lectin and analyzing the binding by flow cytometry.[6][7][8]
-
Cell Preparation: After harvesting, wash the cells twice with a suitable buffer, such as Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA). Resuspend the cells in the same buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Lectin Staining: Add biotinylated or fluorescently conjugated VVA lectin to the cell suspension at a pre-determined optimal concentration. Incubate the cells with the lectin for 30 minutes at 4°C in the dark.
-
Secondary Staining (if using biotinylated lectin): If a biotinylated VVA lectin was used, wash the cells twice with buffer and then incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with buffer to remove any unbound lectin or streptavidin.
-
Resuspension and Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Gate on the live cell population and quantify the Mean Fluorescence Intensity (MFI) of VVA lectin binding for both the control and Ac5GalNTGc-treated samples. The fold increase in MFI in the treated sample compared to the control indicates the level of O-glycan truncation.
Visualizing the Process: From Inhibition to Detection
To further clarify the underlying mechanism and experimental procedure, the following diagrams illustrate the biological process and the laboratory workflow.
Caption: Mechanism of Ac5GalNTGc-induced O-glycan truncation.
Caption: Workflow for VVA lectin binding analysis.
Alternative Approaches
While Ac5GalNTGc treatment followed by VVA lectin binding is a robust method, other techniques can also be employed to study O-glycan truncation. Genetic approaches, such as the knockout of key glycosyltransferases like C1GALT1 (Core 1 β1,3-galactosyltransferase), can also lead to the expression of truncated O-glycans.[9][10] Additionally, other lectins with specificity for related truncated structures or antibodies against the Tn antigen can be used as alternative detection reagents.[5] However, the use of a chemical inhibitor like Ac5GalNTGc offers the advantage of temporal control over O-glycan truncation, which is particularly useful for studying dynamic cellular processes.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Tn antigen O-GalNAc-expressing glycoproteins in human carcinomas using novel anti-Tn recombinant antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of immune subsets with distinct lectin binding signatures using multi-parameter flow cytometry: correlations with disease activity in systemic lupus erythematosus [frontiersin.org]
- 7. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycan Elongation Beyond the Mucin Associated Tn Antigen Protects Tumor Cells from Immune-Mediated Killing | PLOS One [journals.plos.org]
- 10. A strategy for generating cancer-specific monoclonal antibodies to aberrant O-glycoproteins: identification of a novel dysadherin-Tn antibody - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Ac5GalNTGc Efficacy: A Comparative Guide to Mass Spectrometry and Flow Cytometry Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry and flow cytometry for evaluating the efficacy of Ac5GalNTGc, a potent inhibitor of mucin-type O-glycan biosynthesis. This document outlines detailed experimental protocols, presents data in a comparative format, and utilizes diagrams to illustrate key processes, enabling objective assessment of the compound's performance.
Ac5GalNTGc is a peracetylated C-2 thioglycolyl-substituted GalNAc analog that effectively inhibits the elongation of O-glycans beyond the initial GalNAcα1-Ser/Thr (Tn-antigen) stage.[1][2] This truncation of O-glycan chains leads to a reduction in complex structures like sialyl-Lewis-X, which are crucial for cell adhesion processes, including selectin-mediated rolling of leukocytes.[1][2] The compound's efficacy can be rigorously assessed by two powerful and complementary analytical techniques: mass spectrometry and flow cytometry.
Comparative Analysis of Key Performance Metrics
The efficacy of Ac5GalNTGc can be quantified by measuring several key parameters. The following table summarizes these metrics and how they are assessed using mass spectrometry and flow cytometry.
| Key Performance Metric | Mass Spectrometry Analysis | Flow Cytometry Analysis |
| O-Glycan Truncation | Direct identification and relative quantification of truncated O-glycans (e.g., Tn-antigen) versus elongated structures on specific glycoproteins.[3] | Indirect measurement via increased binding of lectins specific for truncated glycans, such as Vicia Villosa Agglutinin (VVA).[2][4] |
| Reduction of Sialyl-Lewis-X (sLeX) | Quantification of the decrease in sLeX-containing glycan structures on target proteins. | Measurement of reduced binding of sLeX-specific antibodies (e.g., HECA-452, CSLEX-1).[2][5] |
| Altered Selectin Ligand Function | Not directly measured. | Assessment of reduced binding of P-selectin and L-selectin fusion proteins (P-selectin-IgG, L-selectin-IgG) to the cell surface.[2] |
| Cellular Incorporation of Ac5GalNTGc | Detection and quantification of Ac5GalNTGc derivatives incorporated into cellular glycans.[3] | Indirectly inferred from the observed changes in glycan profiles. |
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing Ac5GalNTGc efficacy using both mass spectrometry and flow cytometry.
Caption: General workflow for evaluating Ac5GalNTGc efficacy.
Detailed Experimental Protocols
Mass Spectrometry Protocol for O-Glycan Analysis
This protocol outlines the steps for analyzing the O-glycan profile of cells treated with Ac5GalNTGc.
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify total protein concentration using a standard assay (e.g., BCA).
-
-
Glycoprotein Enrichment (Optional):
-
For specific glycoprotein analysis (e.g., PSGL-1, CD43), perform immunoprecipitation using specific antibodies.[1]
-
-
O-Glycan Release:
-
Perform reductive β-elimination to release O-linked glycans from the protein backbone.
-
-
Glycan Purification and Permethylation:
-
Purify the released glycans using a C18 Sep-Pak cartridge.
-
Permethylate the glycans to enhance ionization efficiency and stabilize sialic acids for mass spectrometry analysis.[3]
-
-
Mass Spectrometry Analysis:
Flow Cytometry Protocol for Cell Surface Glycan Analysis
This protocol details the procedure for analyzing changes in cell surface glycosylation following Ac5GalNTGc treatment.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for mass spectrometry.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash with a suitable buffer (e.g., FACS buffer).
-
For analysis of sLeX expression, stain cells with fluorescently labeled anti-sLeX antibodies (e.g., HECA-452-FITC or CSLEX-1-PE).[2]
-
For analysis of O-glycan truncation, stain cells with a fluorescently labeled lectin that binds to terminal GalNAc, such as VVA-FITC.[2]
-
For selectin binding, incubate cells with P-selectin-IgG or L-selectin-IgG fusion proteins, followed by a fluorescently labeled secondary antibody.[2]
-
Include appropriate isotype controls and unstained cells for background fluorescence correction.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer, acquiring data for a sufficient number of events (e.g., 10,000 cells per sample).
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the median fluorescence intensity (MFI) for each stained sample.
-
Compare the MFI of Ac5GalNTGc-treated cells to that of vehicle-treated controls to quantify the changes in cell surface glycan expression.
-
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which Ac5GalNTGc inhibits O-glycan biosynthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of Ac5GalNTGc epimer for O-glycans over N-glycans and GSLs
A comparative analysis of the specificity of Ac5GalNTGc epimer reveals its potent and selective inhibition of O-glycan biosynthesis, with minimal impact on N-glycans and glycosphingolipids (GSLs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
Ac5GalNTGc, a peracetylated N-thioglycolyl-galactosamine analog, acts as a powerful inhibitor of mucin-type O-glycosylation.[1][2][3] Its mechanism of action involves metabolic incorporation into the glycan biosynthesis pathway, where it effectively terminates the elongation of O-glycans beyond the initial GalNAc-Ser/Thr (Tn antigen) stage.[3][4] This specificity makes it an invaluable tool for studying the biological functions of O-glycans in various cellular processes, including cell adhesion, signaling, and disease progression.
Comparative Efficacy: O-Glycans vs. N-Glycans and GSLs
Experimental data consistently demonstrates the high specificity of Ac5GalNTGc for O-glycans over other major classes of glycoconjugates.
| Glycan Type | Effect of Ac5GalNTGc Treatment | Quantitative Impact | Reference |
| O-Glycans | Potent inhibition of glycan elongation | 30-60% prevention of O-glycan elaboration beyond the Tn-antigen stage.[1][4][5] | [1][4][5] |
| Reduction of sialyl Lewis-X (sLeX) expression | 50-80% reduction in leukocyte sLeX expression.[1][4][5] | [1][4][5] | |
| Decreased apparent molecular mass of O-glycoproteins | ~15% reduction in the apparent molecular mass of PSGL-1.[1] | [1] | |
| N-Glycans | Minimal to no significant impact | High molecular weight complex N-glycan structures are still observed. Effect is described as "small" or "negligible".[1][4] | [1][4] |
| GSLs | Minor quantitative changes | Affects the abundance of certain fucosylated GSLs. Overall effect is considered "small".[1][4] | [1][4] |
Visualizing the Specificity of Ac5GalNTGc
The following diagram illustrates the metabolic pathway and the specific inhibitory action of Ac5GalNTGc on O-glycan biosynthesis.
Caption: Mechanism of Ac5GalNTGc-mediated O-glycan inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of Ac5GalNTGc specificity.
Mass Spectrometry for O-Glycan Analysis
This protocol outlines the analysis of O-glycans from HL-60 cells treated with Ac5GalNTGc.
-
Cell Culture and Treatment:
-
Culture HL-60 promyelocytes in standard conditions.
-
Treat cells with 50-80 µM Ac5GalNTGc or vehicle control for 40 hours.
-
-
Glycan Release:
-
Harvest cells and isolate glycoproteins.
-
Release O-glycans from glycoproteins by reductive β-elimination using 0.05 M NaOH and 1 M NaBH4 at 45°C for 16 hours.
-
-
Purification and Permethylation:
-
Neutralize the reaction with acetic acid and desalt the released O-glycans using a Dowex 50W-X8 column.
-
Remove borate by repeated co-evaporation with methanol.
-
Permethylate the dried glycans using the sodium hydroxide and methyl iodide method to enhance sensitivity and stabilize sialic acids.
-
Purify the permethylated glycans using a Sep-Pak C18 cartridge.
-
-
Mass Spectrometry Analysis:
-
Dissolve the permethylated glycans in methanol.
-
Analyze by MALDI-TOF mass spectrometry using 2,5-dihydroxybenzoic acid (DHB) as the matrix.
-
Acquire mass spectra in the positive ion mode to identify the molecular weights of the permethylated O-glycans and compare the profiles of treated and untreated cells.
-
Flow Cytometry for Cell Surface Glycan Expression
This protocol details the measurement of sialyl Lewis-X (sLeX) on the surface of HL-60 cells.
-
Cell Preparation:
-
Treat HL-60 cells with Ac5GalNTGc as described above.
-
Wash the cells with FACS buffer (e.g., PBS with 1% BSA).
-
-
Antibody Staining:
-
Resuspend approximately 1x10^6 cells in 100 µL of FACS buffer.
-
Add a primary antibody targeting sLeX, such as HECA-452 (a rat IgM monoclonal antibody), at a predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-rat IgM).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.
-
Compare the mean fluorescence intensity of sLeX staining between Ac5GalNTGc-treated and control cells.
-
Western Blotting for Glycoprotein Analysis
This protocol describes the analysis of the O-glycoprotein PSGL-1.
-
Sample Preparation:
-
Treat HL-60 cells with Ac5GalNTGc as described above.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel (e.g., 8-10%).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PSGL-1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analyze the apparent molecular weight of PSGL-1 to assess changes in glycosylation.
-
Logical Workflow for Assessing Ac5GalNTGc Specificity
The following diagram illustrates the experimental workflow to determine the substrate specificity of Ac5GalNTGc.
Caption: Experimental workflow for specificity assessment.
References
- 1. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cores.emory.edu [cores.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
In Vivo Validation of Ac5GalNTGc Epimer's Anti-Inflammatory Efficacy in Murine Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Ac5GalNTGc epimer in mice with other alternative compounds. The data presented is based on published experimental findings and is intended to offer an objective overview for researchers in inflammation and drug development.
Comparative Analysis of Anti-Inflammatory Agents
The following table summarizes the in vivo efficacy of Ac5GalNTGc and compares it with a known, less potent inhibitor of O-glycosylation, Benzyl-GalNAc, as well as another class of anti-inflammatory compounds that target selectin-mediated adhesion.
| Compound | Mechanism of Action | In Vivo Model | Key Efficacy Marker | Reported Efficacy | Citation |
| This compound | Inhibitor of mucin-type O-linked glycosylation | Thioglycollate-induced peritonitis in mice | Reduction of neutrophil infiltration | ~60% reduction | [1][2][3][4][5] |
| Benzyl-GalNAc | Inhibitor of mucin-type O-linked glycosylation | General in vitro and in vivo models | Inhibition of O-glycan elongation | Effective only at millimolar concentrations | [2][4][5] |
| Heparin (and derivatives) | Binds to L- and P-selectin, blocking their function | Various inflammation and metastasis models in mice | Inhibition of leukocyte adhesion and tumor cell metastasis | Varies depending on the derivative and model | [6] |
Experimental Protocols
A detailed methodology for the key in vivo experiment cited for Ac5GalNTGc is provided below.
Thioglycollate-Induced Peritonitis in Mice
This widely used model induces a robust inflammatory response characterized by the recruitment of neutrophils to the peritoneal cavity.
Objective: To assess the effect of Ac5GalNTGc on neutrophil infiltration in an acute inflammation model.
Materials:
-
C57BL/6 mice
-
This compound
-
Sterile 4% thioglycollate solution[2]
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Flow cytometer and relevant antibodies (e.g., for Gr-1 and CD11b to identify neutrophils)[2]
Procedure:
-
Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Mice are treated with Ac5GalNTGc (e.g., 100 mg/kg, intraperitoneally, once daily for 4 days) or a vehicle control.[7]
-
Induction of Peritonitis: On the day of the experiment, mice are injected intraperitoneally with sterile thioglycollate broth (e.g., 1-3 mL of a 3% or 4% solution).[2][8]
-
Cell Harvest: At a defined time point after thioglycollate injection (typically 4-72 hours, depending on the specific cell population of interest), mice are euthanized.[9] The peritoneal cavity is lavaged with cold PBS to collect the inflammatory cells.[1]
-
Cell Quantification and Analysis: The total number of cells in the peritoneal lavage fluid is determined. The identity and number of specific leukocyte populations, particularly neutrophils, are quantified using flow cytometry with specific cell surface markers.[2][9]
-
Data Analysis: The number of neutrophils in the Ac5GalNTGc-treated group is compared to the vehicle-treated control group to determine the percentage reduction in neutrophil infiltration.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway affected by Ac5GalNTGc and the experimental workflow.
Caption: Signaling pathway of Ac5GalNTGc's anti-inflammatory effect.
Caption: Workflow for the thioglycollate-induced peritonitis model.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 3. In Vivo Model of Peritonitis Induced by Thioglycollate [bio-protocol.org]
- 4. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Turning-Off Signaling by Siglecs, Selectins, and Galectins: Chemical Inhibition of Glycan-Dependent Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. researchgate.net [researchgate.net]
Comparative Functional Analysis of Ac5GalNTGc Epimer Across Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative functional analysis of the Ac5GalNTGc epimer, a potent inhibitor of O-glycan biosynthesis, across various cancer cell lines. The data presented herein is compiled from published research to facilitate an objective comparison of its performance and to provide detailed experimental methodologies for key assays.
Introduction
Ac5GalNTGc is a peracetylated C-2 sulfhydryl-substituted N-acetylgalactosamine (GalNAc) analog that functions as a metabolic inhibitor of mucin-type O-glycosylation.[1] By truncating the biosynthesis of O-glycans at the Tn-antigen (GalNAcα1-Ser/Thr) stage, Ac5GalNTGc offers a valuable tool for studying the roles of O-glycans in cancer biology and for the potential development of novel therapeutics.[1] This guide compares the functional effects of Ac5GalNTGc and its C-4 epimer, Ac5GlcNTGc, in breast and prostate cancer cell lines.
Data Presentation
Table 1: Comparative Efficacy of Ac5GalNTGc and its Epimer on O-Glycan Biosynthesis
| Compound | Cancer Cell Line(s) | Concentration | Effect on VVA Lectin Binding | O-Glycan Truncation | Citation(s) |
| Ac5GalNTGc | Breast (T47D, ZR-75-1), Prostate (PC-3) | 50-80 µM | ~10-fold increase | 30-60% reduction in elaborated O-glycans | [1] |
| Ac5GlcNTGc | HL-60 (Promyelocytic Leukemia) | 50-80 µM | No significant effect | No significant effect | [1] |
Table 2: Comparative Cytotoxicity of Ac5GalNTGc
| Compound | Cancer Cell Line(s) | IC50 (Cell Viability) | Notes | Citation(s) |
| Ac5GalNTGc | MCF-7, MDA-MB-231 (Breast), PC-3, DU145 (Prostate) | Not available in published literature | Effective concentrations (50-80 µM) have been shown to have minimal impact on cell viability in short-term (40h) assays. | [1] |
Experimental Protocols
Cell Culture and Treatment with Ac5GalNTGc
-
Cell Lines:
-
Breast Cancer: MCF-7, MDA-MB-231, T47D, ZR-75-1
-
Prostate Cancer: PC-3, DU145
-
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere and reach 60-70% confluency.
-
Prepare stock solutions of Ac5GalNTGc and Ac5GlcNTGc in DMSO.
-
Dilute the compounds in fresh culture medium to final concentrations of 10 µM, 50 µM, and 80 µM. A vehicle control (DMSO) should be included.
-
Replace the old medium with the treatment medium and incubate for 24 to 48 hours.
-
VVA Lectin Staining for Flow Cytometry
This protocol is adapted from general lectin staining procedures and should be optimized for each cell line.[2][3]
-
Cell Preparation: After treatment, harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface glycans. Wash the cells twice with ice-cold PBS containing 1% BSA (FACS buffer).
-
Lectin Staining:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of FACS buffer.
-
Add biotinylated Vicia Villosa Agglutinin (VVA) to a final concentration of 1-5 µg/mL.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Secondary Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-PE) at the manufacturer's recommended dilution.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and analyze immediately on a flow cytometer.
MTT Assay for Cell Viability
This is a standard protocol for assessing cell viability.[1][4][5]
-
Plating: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of Ac5GalNTGc and Ac5GlcNTGc (e.g., 10-200 µM) for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
Western Blot for Signaling Proteins (p-Akt, p-ERK)
This protocol provides a general framework for detecting phosphorylated signaling proteins.[4][5][6][7][8][9]
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), and ERK1/2, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Visualization
Altered O-glycosylation is known to impact key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[10] While direct experimental evidence of Ac5GalNTGc modulating these pathways is currently limited in the public domain, a proposed mechanism of action and areas for future investigation are presented below. Truncation of O-glycans on cell surface receptors, such as receptor tyrosine kinases (RTKs), could alter their conformation, dimerization, and subsequent activation of downstream signaling cascades.
Experimental Workflow for Investigating Signaling Pathways
Caption: Workflow for investigating the effects of Ac5GalNTGc.
Proposed Signaling Pathway Affected by Ac5GalNTGc
The following diagram illustrates a hypothetical model of how Ac5GalNTGc-induced O-glycan truncation might influence the PI3K/Akt and MAPK/ERK signaling pathways. This is a proposed pathway for further investigation.
Caption: Proposed mechanism of Ac5GalNTGc on cancer signaling.
Conclusion
Ac5GalNTGc is a potent and specific inhibitor of O-glycan biosynthesis, showing significant effects at micromolar concentrations in breast and prostate cancer cell lines with minimal short-term cytotoxicity. Its C-4 epimer, Ac5GlcNTGc, serves as an effective negative control. The precise impact of Ac5GalNTGc on key cancer signaling pathways like PI3K/Akt and MAPK/ERK remains an important area for future research. The experimental protocols and proposed workflows in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting O-glycosylation in cancer.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of Vicia villosa agglutinin (VVA)-binding glycoprotein in primary breast cancer cells in relation to lymphatic metastasis: is atypical MUC1 bearing Tn antigen a receptor of VVA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Elevated phosphorylation and activation of PDK-1/AKT pathway in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Elevated phosphorylation and activation of PDK-1/AKT pathway in human breast cancer | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. TBL2 Promotes Tumorigenesis via PRMT5/WDR77‐Mediated AKT Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ac5GalNTGc Epimer: A More Potent and Specific Inhibitor of Mucin-Type O-Glycosylation
A detailed comparison for researchers, scientists, and drug development professionals.
In the intricate world of cellular signaling and biological function, glycosylation stands out as a pivotal post-translational modification. The precise addition of sugar moieties to proteins and lipids governs a vast array of processes, from protein folding and stability to cell-cell recognition and immune responses. Consequently, the ability to modulate glycosylation pathways with specific inhibitors is a powerful tool for both basic research and therapeutic development. This guide provides a comprehensive evaluation of Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted GalNAc analog, as a highly potent and specific inhibitor of mucin-type O-glycosylation, comparing its performance with other established inhibitors.
Mechanism of Action
Mucin-type O-glycosylation is initiated by the transfer of N-acetylgalactosamine (GalNAc) from UDP-GalNAc to serine or threonine residues of a polypeptide chain. This reaction is catalyzed by a family of enzymes known as polypeptide GalNAc-transferases (ppGalNAcTs). The resulting GalNAcα1-Ser/Thr structure, also known as the Tn antigen, is the foundation upon which more complex O-glycans are built.
Ac5GalNTGc acts as a metabolic inhibitor. After entering the cell, it is processed through the GalNAc salvage pathway and is incorporated into glycoproteins in place of the natural GalNAc. This non-natural sugar at the initiation site acts as a chain terminator, preventing the subsequent addition of other sugar residues and thus truncating O-glycan biosynthesis.[1] This leads to an accumulation of proteins with the truncated Tn antigen.[2][3][4][5]
Performance Comparison: Ac5GalNTGc vs. Alternative Inhibitors
The efficacy of a glycosylation inhibitor is determined by its potency (the concentration required for a significant effect) and its specificity (the extent to which it affects the target pathway without off-target effects). Ac5GalNTGc has demonstrated significant advantages in both these aspects compared to other commonly used O-glycosylation inhibitors.
| Inhibitor | Class | Effective Concentration | Key Observations |
| Ac5GalNTGc | Metabolic Inhibitor | 10-80 µM | High potency; minimal effects on N-glycan and glycosphingolipid biosynthesis; pharmacologically active in vivo.[2][3][4][5] |
| Benzyl-α-GalNAc | Decoy Substrate | 2-4 mM | Low potency, requiring millimolar concentrations for effect.[2][4][5] |
| Peracetylated 4F-GalNAc | Metabolic Inhibitor | 50-100 µM | Acts as a glycosylation inhibitor but is not directly incorporated into glycoconjugates; can reduce UDP-HexNAc levels.[2] |
As the data indicates, Ac5GalNTGc is significantly more potent than the widely used Benzyl-α-GalNAc, showing efficacy at micromolar concentrations that are orders of magnitude lower.[2][4][5] This higher potency reduces the potential for off-target effects and cellular toxicity associated with high compound concentrations. While Peracetylated 4F-GalNAc operates in a similar concentration range, its mechanism of action differs, and it has been shown to impact nucleotide-sugar levels, suggesting a broader effect on cellular metabolism.[2]
Experimental Data Supporting Ac5GalNTGc's Potency and Specificity
Multiple studies have provided quantitative data on the effects of Ac5GalNTGc on various cell lines.
Key Findings:
-
Truncation of O-Glycans: Treatment of HL-60 promyelocytes with 50-80 µM Ac5GalNTGc for 40 hours resulted in the prevention of O-glycan elaboration beyond the Tn-antigen stage in 30-60% of cases.[2][3][4][5] This was confirmed by a ~10-fold increase in cell-surface binding of Vicia Villosa Agglutinin (VVA), a lectin that specifically recognizes the Tn antigen.[3][4][5]
-
Functional Consequences: This inhibition of O-glycan elongation has significant functional consequences. In leukocytes, Ac5GalNTGc treatment led to a 50-80% reduction in the expression of sialyl-Lewis-X, a crucial ligand for selectin-mediated cell adhesion during inflammation.[2][3][4][5] This resulted in a decrease in L- and P-selectin-mediated leukocyte rolling under flow conditions.[2][6]
-
In Vivo Efficacy: The potent effects of Ac5GalNTGc are not limited to in vitro studies. In a mouse model of acute peritonitis, Ac5GalNTGc was found to be pharmacologically active, reducing neutrophil infiltration to sites of inflammation by approximately 60%.[2][3][7]
-
Specificity: Studies have shown that Ac5GalNTGc has a minimal impact on N-glycan and glycosphingolipid biosynthesis, highlighting its specificity for the O-glycosylation pathway.[2][3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Ac5GalNTGc.
Inhibitor Treatment of Cultured Cells
-
Stock Solution Preparation: Prepare a 40 mM stock solution of peracetylated Ac5GalNTGc in anhydrous dimethyl sulfoxide (DMSO).
-
Cell Culture: Culture cells (e.g., HL-60, Jurkat, breast or prostate cancer cell lines) in appropriate media.
-
Inhibitor Addition: Dilute the Ac5GalNTGc stock solution directly into the cell culture medium to achieve final concentrations ranging from 10 µM to 200 µM. For most functional studies, a concentration of 50-80 µM is used.[2]
-
Incubation: Incubate the cells with the inhibitor for a specified period, typically 16-48 hours, depending on the cell type and the specific endpoint being measured.[1][6]
-
Control: A vehicle control (DMSO) should be run in parallel at the same final concentration as the highest concentration of the inhibitor used.
Flow Cytometry Analysis of Cell Surface Glycans
-
Cell Preparation: After inhibitor treatment, harvest cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
Lectin Staining: Incubate the cells with a fluorescently labeled lectin, such as VVA-Alexa Fluor 488, to detect the Tn antigen. The concentration of the lectin should be optimized for the specific cell type.
-
Antibody Staining: To detect specific glycan epitopes like sialyl-Lewis-X, incubate cells with a primary antibody (e.g., anti-sLeX) followed by a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of the target glycan on the cell surface.
Western Blot Analysis of Glycoprotein Molecular Weight
-
Cell Lysis: Lyse the inhibitor-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against a heavily O-glycosylated protein (e.g., PSGL-1, CD43).[2][6] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the apparent molecular weight of the glycoprotein in Ac5GalNTGc-treated samples indicates truncated O-glycosylation.
Visualizing the Impact of Ac5GalNTGc
To better understand the mechanism of Ac5GalNTGc, the following diagrams illustrate the mucin-type O-glycosylation pathway and the experimental workflow for evaluating glycosylation inhibitors.
Caption: Mucin-Type O-Glycosylation Pathway and Inhibition by Ac5GalNTGc.
Caption: Workflow for Evaluating Glycosylation Inhibitors.
Conclusion
The available evidence strongly supports the evaluation of Ac5GalNTGc as a superior inhibitor of mucin-type O-glycosylation compared to established alternatives like Benzyl-α-GalNAc. Its high potency, specificity, and demonstrated in vivo efficacy make it an invaluable tool for researchers studying the roles of O-glycans in health and disease. For drug development professionals, Ac5GalNTGc and its derivatives represent a promising avenue for the development of therapeutics targeting pathologies driven by aberrant O-glycosylation, such as inflammation and cancer. The detailed protocols and comparative data presented in this guide provide a solid foundation for the integration of Ac5GalNTGc into future research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Ac5GalNTGc and 4F-GalNAc as O-Glycosylation Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable glycosylation inhibitor is critical for investigating the roles of glycans in biological processes and for developing novel therapeutics. This guide provides a detailed side-by-side comparison of two prominent O-glycosylation inhibitors, Ac5GalNTGc and 4F-GalNAc, supported by experimental data and detailed protocols.
Aberrant O-glycosylation is a hallmark of various diseases, including cancer, driving tumor progression and metastasis. Small molecule inhibitors that can modulate this process are invaluable tools for research and potential therapeutic agents. Ac5GalNTGc and 4F-GalNAc are two such inhibitors that interfere with the biosynthesis of mucin-type O-glycans, albeit through different mechanisms. This guide aims to provide an objective comparison of their performance based on available experimental evidence.
At a Glance: Key Differences
| Feature | Ac5GalNTGc | 4F-GalNAc |
| Primary Mechanism | Acts as a chain terminator of O-glycan elongation.[1][2] | Primarily disrupts nucleotide-sugar pools.[1] |
| Metabolic Incorporation | Minimal incorporation into glycoconjugates.[1] | Metabolically incorporated into glycoproteins. |
| Effect on O-Glycans | Truncates O-glycans, leading to an accumulation of the Tn antigen (GalNAcα1-Ser/Thr).[1][3][4] | Reduces overall O-linked glycosylation and sialyl Lewis-X formation. |
| Effect on Nucleotide-Sugar Levels | Does not significantly alter cellular nucleotide-sugar levels.[1] | Reduces cellular UDP-HexNAc levels.[1] |
| Reported Effective Concentration | 50-80 µM in various cell lines.[1][3][4] | 50-100 µM in various cell lines.[1] |
Mechanism of Action
Ac5GalNTGc: A C-2 Modified Chain Terminator
Ac5GalNTGc, a peracetylated N-thioglycolyl-substituted GalNAc analog, functions primarily by inhibiting the elongation of O-glycans beyond the initial GalNAcα1-Ser/Thr (Tn antigen) stage.[1] After entering the cell and undergoing deacetylation, it is processed by the GalNAc salvage pathway. The resulting GalNTGc derivative can be added to serine or threonine residues of proteins by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). However, the C-2 modification prevents the subsequent addition of galactose by core 1 β1,3-galactosyltransferase (C1GalT1), effectively terminating the glycan chain at the Tn antigen stage. This leads to an accumulation of truncated O-glycans on the cell surface. Notably, Ac5GalNTGc achieves this with minimal impact on cellular nucleotide-sugar levels and with only a minor fraction of the inhibitor being directly incorporated into glycans.[1]
4F-GalNAc: A C-4 Modified Metabolic Disruptor
In contrast, peracetylated 4F-GalNAc, a C-4 fluoro-substituted GalNAc analog, primarily exerts its inhibitory effect by disrupting the cellular pools of nucleotide sugars.[1] Upon entering the cell, it is metabolized to UDP-4F-GalNAc. This analog can then interfere with the normal biosynthesis and utilization of UDP-GalNAc and UDP-GlcNAc, leading to a reduction in the overall levels of these essential sugar donors.[1] This depletion of nucleotide sugars, in turn, hampers the synthesis of O-glycans. While some reports initially suggested that 4F-GalNAc is not directly incorporated into glycoconjugates, subsequent studies using radiolabeling have demonstrated its metabolic incorporation into glycoproteins, including the P-selectin glycoprotein ligand-1 (PSGL-1).
Quantitative Comparison of Inhibitory Effects
The following tables summarize the quantitative data available on the effects of Ac5GalNTGc and 4F-GalNAc in various experimental systems.
Table 1: Effects on Glycosylation and Cell Function
| Parameter | Ac5GalNTGc | 4F-GalNAc | Cell Line/System |
| Effective Concentration | 50-80 µM[1][3][4] | 50-100 µM[1] | Various (HL-60, Jurkat, breast and prostate cancer cells) |
| Reduction in Sialyl Lewis-X Expression | 50-80%[1][3][4] | ~82% | HL-60 |
| Inhibition of O-glycan Elaboration beyond Tn-antigen | 30-60%[1][3][4] | Not explicitly quantified in the same manner | HL-60 |
| Reduction in L-selectin Mediated Rolling | ~80%[1] | ~60% | HL-60 cells |
| Reduction in P-selectin Mediated Rolling | ~50%[1] | ~66% | HL-60 cells |
| Reduction in PSGL-1 Apparent Molecular Mass | ~15%[1] | ~10-15% | HL-60 cells |
| In vivo Reduction of Neutrophil Infiltration | ~60%[1][3][4] | Demonstrated to reduce leukocyte migration | Mouse model of peritonitis |
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for Ac5GalNTGc and 4F-GalNAc.
Caption: Mechanism of Ac5GalNTGc as a chain terminator of O-glycosylation.
Caption: Mechanism of 4F-GalNAc involving disruption of nucleotide-sugar pools.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Culture and Treatment with Glycosylation Inhibitors
-
Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T-cell leukemia), and various breast and prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 for suspension cells, DMEM for adherent cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Inhibitor Treatment: Ac5GalNTGc or 4F-GalNAc are dissolved in a suitable solvent like DMSO to prepare a stock solution. The final concentration of the inhibitor in the cell culture medium is typically between 50 µM and 100 µM. A vehicle control (DMSO alone) is run in parallel. The treatment duration varies depending on the experiment, usually ranging from 24 to 72 hours.
Analysis of O-Glycosylation
1. VVA Lectin Staining for Tn Antigen Expression (Flow Cytometry)
-
Principle: Vicia villosa agglutinin (VVA) is a lectin that specifically binds to the terminal GalNAc residue of the Tn antigen. An increase in VVA binding indicates the truncation of O-glycans.
-
Protocol:
-
Harvest treated and control cells and wash with PBS.
-
Resuspend cells in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA).
-
Incubate the cells with a fluorescently labeled VVA (e.g., FITC-VVA) at a predetermined optimal concentration for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound lectin.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
-
2. Western Blot Analysis of Glycoprotein Molecular Weight
-
Principle: Inhibition of O-glycan elongation results in a decrease in the apparent molecular weight of heavily O-glycosylated proteins like PSGL-1.
-
Protocol:
-
Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the glycoprotein of interest (e.g., anti-PSGL-1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Compare the band migration between treated and control samples to assess changes in apparent molecular weight.
-
Functional Assays
Cell Adhesion Assay under Flow Conditions
-
Principle: This assay mimics the physiological conditions of blood flow to assess the adhesion of leukocytes to selectin-coated surfaces.
-
Protocol:
-
Coat the surface of a flow chamber with a selectin-IgG fusion protein (e.g., P-selectin-IgG or L-selectin-IgG).
-
Block non-specific binding sites with a blocking agent like BSA.
-
Harvest treated and control leukocytes and resuspend them in a suitable assay medium.
-
Perfuse the cell suspension through the flow chamber at a defined shear stress.
-
Record the interactions of the cells with the coated surface using a microscope equipped with a camera.
-
Analyze the recorded videos to quantify the number of rolling and firmly adherent cells.
-
Conclusion
Both Ac5GalNTGc and 4F-GalNAc are potent inhibitors of O-glycosylation that can be valuable tools for glycobiology research and drug development. The choice between them will depend on the specific research question and experimental design.
-
Ac5GalNTGc is particularly useful for studies focused on the specific biological consequences of O-glycan truncation and the accumulation of the Tn antigen, without the confounding factor of altered nucleotide-sugar pools.
-
4F-GalNAc is a broader inhibitor that affects overall O-glycan synthesis by depleting essential precursor molecules. Its metabolic incorporation into glycoproteins may also be a factor to consider in the interpretation of experimental results.
This guide provides a foundational understanding of the key differences between these two inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific applications.
References
- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the truncation of PSGL-1 and CD43 glycoproteins by Ac5GalNTGc epimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Ac5GalNTGc epimer's performance in truncating PSGL-1 and CD43 glycoproteins against other common chemical and genetic methods. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most appropriate technique for your research needs.
Introduction to O-Glycan Truncation
Mucin-type O-linked glycosylation, initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues, plays a critical role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The glycoproteins P-selectin glycoprotein ligand-1 (PSGL-1) and CD43 are heavily O-glycosylated, and the structure of these O-glycans is crucial for their function, particularly in mediating leukocyte rolling and adhesion during inflammation.[1] The truncation of these O-glycans, halting their elongation beyond the initial GalNAc (Tn antigen) or core 1 structure, is a valuable tool for studying the functional consequences of altered glycosylation in various physiological and pathological contexts, such as cancer and inflammation.[2]
This guide focuses on Ac5GalNTGc, a peracetylated N-thioglycolyl-GalNAc analog, and compares its efficacy and methodology with a widely used chemical inhibitor, benzyl-α-GalNAc, and a genetic approach, COSMC knockout.
Performance Comparison of O-Glycan Truncation Methods
The following table summarizes the key quantitative performance indicators of Ac5GalNTGc in comparison to benzyl-α-GalNAc and COSMC knockout for the truncation of O-glycans on glycoproteins like PSGL-1 and CD43.
| Feature | Ac5GalNTGc | Benzyl-α-GalNAc (GalNAc-O-Bn) | COSMC Knockout |
| Effective Concentration | 50-80 µM[3][4] | 2-4 mM[3][5] | Not Applicable (Genetic) |
| Mechanism of Action | Metabolic inhibitor, reduces Core 1 β1,3GalT1 (C1GalT1) activity[1] | Decoy substrate for glycosyltransferases[3] | Inactivates C1GalT1 (T-synthase) by preventing its proper folding, leading to complete truncation at the Tn antigen stage[6] |
| Effect on PSGL-1/CD43 Molecular Mass | ~15-30% decrease in apparent molecular mass[1][3] | Dose-dependent reduction | Significant reduction, leading to the expression of the Tn antigen[6] |
| Inhibition of O-glycan Elaboration | Prevents elaboration of 30-60% of O-glycans beyond the Tn-antigen stage[3][4] | Effective at high concentrations, but less potent than Ac5GalNTGc[3][5] | Complete truncation to Tn and sialyl-Tn antigens[6] |
| Reduction in Sialyl Lewis-X (sLeX) Expression | 50-80% reduction in HL-60 cells[3][7] | Not specifically quantified in direct comparison | Complete abrogation of sLeX which is a complex O-glycan |
| Specificity | Primarily affects O-glycan biosynthesis with minimal impact on N-glycans and glycosphingolipids[3] | Can have broader effects on cellular metabolism at high concentrations | Specific to the elongation of core 1 O-glycans |
| Reversibility | Reversible upon removal from cell culture | Reversible upon removal | Irreversible (requires re-expression of COSMC)[1] |
Signaling Pathway and Experimental Workflows
O-Glycan Biosynthesis and Points of Inhibition
The following diagram illustrates the initial steps of mucin-type O-glycan biosynthesis and the points at which Ac5GalNTGc, benzyl-α-GalNAc, and COSMC knockout exert their inhibitory effects.
Caption: Inhibition points of Ac5GalNTGc, Benzyl-α-GalNAc, and COSMC KO in O-glycan biosynthesis.
Experimental Workflow for Validating O-Glycan Truncation
This diagram outlines the typical experimental workflow to validate the truncation of PSGL-1 and CD43 O-glycans.
Caption: Workflow for analyzing O-glycan truncation on HL-60 cells.
Detailed Experimental Protocols
Western Blot Analysis of PSGL-1 and CD43 Truncation
This protocol is adapted for the analysis of changes in the apparent molecular weight of PSGL-1 and CD43 in HL-60 cells following treatment with O-glycan inhibitors.
Materials:
-
HL-60 cells
-
Ac5GalNTGc, Benzyl-α-GalNAc
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-human PSGL-1 (e.g., clone KPL-1), anti-human CD43 (e.g., clone L60)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells to a density of approximately 0.5 x 10^6 cells/mL. Treat cells with Ac5GalNTGc (50-80 µM), Benzyl-α-GalNAc (2-4 mM), or a vehicle control for 40-48 hours.
-
Cell Lysis: Harvest cells by centrifugation (300 x g, 5 minutes). Wash the cell pellet once with cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Clarify the lysate by centrifugation (14,000 x g, 15 minutes, 4°C).
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples. Separate proteins on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PSGL-1 or anti-CD43) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A downward shift in the band for PSGL-1 or CD43 in treated samples compared to the control indicates successful truncation.
Flow Cytometry Analysis of Sialyl Lewis-X Expression
This protocol outlines the steps for quantifying the cell surface expression of sialyl Lewis-X (sLeX) on HL-60 cells.
Materials:
-
Treated and control HL-60 cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-human sLeX antibody (e.g., HECA-452 or CSLEX-1)
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample by centrifugation. Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the fluorochrome-conjugated anti-sLeX antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge (300 x g, 5 minutes). Discard the supernatant. Repeat the wash step.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of staining buffer. Analyze the samples on a flow cytometer. A decrease in the mean fluorescence intensity in the sLeX-stained treated cells compared to the control indicates reduced sLeX expression.
Conclusion
Ac5GalNTGc emerges as a potent and specific inhibitor of O-glycan biosynthesis, offering a significant advantage in terms of effective concentration over the classical inhibitor, benzyl-α-GalNAc.[3][7] Its reversible nature provides flexibility in experimental design. For complete and irreversible truncation of core 1 O-glycans, COSMC knockout presents a robust genetic alternative, though it lacks the temporal control of chemical inhibitors. The choice of method will ultimately depend on the specific research question, the desired level and duration of O-glycan truncation, and the experimental system. This guide provides the foundational data and methodologies to make an informed decision for your studies on the functional roles of PSGL-1 and CD43 O-glycosylation.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ac5GalNTGc Epimer
For researchers and scientists at the forefront of drug development, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Ac5-GalNTGc epimer, a peracetylated C-2 thioglycolyl-substituted GalNAc analog used in studies of O-glycan/mucin biology and inflammation[1][2][3].
While Ac5GalNTGc epimer is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to ensure a safe research environment[4]. The following procedural guidance outlines the necessary steps for the safe operational handling and disposal of this compound.
Operational Plan: From Receipt to Disposal
This section details the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: The compound should be stored under the recommended conditions to maintain its stability. For long-term storage, keep the container tightly sealed in a freezer at -20°C[4]. For solutions in solvent, storage at -80°C is recommended for up to six months[1][2].
-
Ventilation: Store the compound in a cool, well-ventilated area away from direct sunlight and sources of ignition[4].
2. Handling and Use:
-
Engineering Controls: Use this compound in a well-ventilated area. A local exhaust system, such as a chemical fume hood, is recommended if dust or aerosols are likely to be generated[5][6]. Ensure that a safety shower and eye wash station are readily accessible[4][6][7].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. Refer to Table 1 for a detailed breakdown of recommended equipment.
-
Avoiding Exposure: Take necessary precautions to avoid inhalation of dust or aerosols and prevent contact with skin and eyes[4][8]. Do not get the substance on clothing[8]. Wash hands and face thoroughly after handling[5][6].
3. Spill Management:
-
Personal Precautions: In the event of a spill, ensure adequate ventilation and wear full personal protective equipment[4]. Keep unnecessary personnel away from the spill area[5].
-
Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid dispersing dust and place it into a suitable, closed container for disposal[5][9]. For a liquid spill, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders[4].
-
Decontamination: Decontaminate the affected surfaces and any equipment by scrubbing with alcohol[4].
4. Disposal Plan:
-
Waste Characterization: Although not classified as hazardous, dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations[5][6].
-
Disposal Method: One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[5][8]. Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company[6][9].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[6][9].
Data Presentation: Personal Protective Equipment
The following table summarizes the essential personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety glasses or goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations[7][10]. A face shield may be required in situations with a higher risk of splashing[5][11]. |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves, such as nitrile gloves, to prevent skin exposure[5][7]. Inspect gloves for any tears or degradation before use[11]. |
| Body Protection | Laboratory coat or protective clothing | Wear a lab coat or other protective clothing to prevent skin exposure[5][7]. Ensure clothing is resistant to chemical splashes[12]. |
| Respiratory Protection | Dust respirator | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[5][7]. |
Mandatory Visualization: Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. biosynth.com [biosynth.com]
- 8. biosynth.com [biosynth.com]
- 9. glyconz.com [glyconz.com]
- 10. fishersci.com [fishersci.com]
- 11. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 12. hsa.ie [hsa.ie]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
